molecular formula C40H49N4O9P B025961 DMT-2'O-Methyl-rU Phosphoramidite CAS No. 110764-79-9

DMT-2'O-Methyl-rU Phosphoramidite

Cat. No.: B025961
CAS No.: 110764-79-9
M. Wt: 760.8 g/mol
InChI Key: UVUOJOLPNDCIHL-XKZJCBTISA-N
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Description

Phosphoramidite for incorporation of a 2'-O-methyl modified U nucleobase within an oligonucleotide>

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUOJOLPNDCIHL-XKZJCBTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447505
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110764-79-9
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110764-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to DMT-2'O-Methyl-rU Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental properties of 5'-O-Dimethoxytrityl-2'-O-methyluridine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-2'O-Methyl-rU Phosphoramidite. This key reagent is a cornerstone in the chemical synthesis of modified RNA, offering enhanced stability and utility for a range of research, diagnostic, and therapeutic applications.

Core Properties

This compound is a chemically modified ribonucleoside building block designed for incorporation into synthetic oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is readily cleaved under acidic conditions, while the 3'-position is activated with a phosphoramidite moiety for efficient coupling. The defining feature is the methyl group at the 2'-position of the ribose sugar, which imparts crucial characteristics to the resulting oligonucleotide.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C40H49N4O9P[1][2][3][4]
Molecular Weight 760.81 g/mol [1][3][4][5]
CAS Number 110764-79-9[1][2][3][4][5]
Appearance White to off-white powder[1][3][4]
Purity (HPLC) Typically ≥98%[2][6]
Solubility Soluble in anhydrous acetonitrile (B52724), dichloromethane, and DMSO.[2][7] Very limited solubility in water.[2][2][7]
Storage Conditions Store at -20°C to -10°C under an inert atmosphere.[2][3][4] Moisture-sensitive.[2] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5][2][3][4][5]

Impact of 2'-O-Methylation on Oligonucleotide Properties

The introduction of a methyl group at the 2'-position of the uridine (B1682114) nucleoside confers significant advantages to the resulting RNA strand:

  • Enhanced Nuclease Resistance: The 2'-O-methyl modification provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[8] This increased stability is critical for in vivo applications where oligonucleotides are exposed to enzymatic degradation.

  • Increased Duplex Stability: 2'-O-methylated RNA forms more stable duplexes with complementary RNA strands compared to their unmodified RNA counterparts.[5] This is attributed to the 2'-O-methyl group favoring an A-form helical geometry, which is characteristic of RNA-RNA duplexes.

  • Reduced Immunogenicity: The modification can help in reducing the innate immune response that can be triggered by unmodified single-stranded RNA.

Oligonucleotide Synthesis Workflow

The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite synthesis cycle on a solid support. The process is automated and involves a series of sequential chemical reactions.

Oligonucleotide_Synthesis_Workflow Start Start: Solid Support with First Nucleoside Detritylation 1. Detritylation: Removal of 5'-DMT (Acidic Treatment) Start->Detritylation Coupling 2. Coupling: Addition of DMT-2'O-Me-rU Phosphoramidite Detritylation->Coupling Capping 3. Capping: Acetylation of Unreacted 5'-OH Groups Coupling->Capping Oxidation 4. Oxidation: Stabilization of Phosphite (B83602) Triester to Phosphate (B84403) Triester Capping->Oxidation Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat Chain Elongation Cleavage 5. Cleavage and Deprotection: Release from Support and Removal of Protecting Groups Oxidation->Cleavage Final Cycle Repeat->Detritylation End Purified 2'-O-Methylated Oligonucleotide Cleavage->End

Figure 1: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of 2'-O-methylated oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, reagents, and the desired oligonucleotide sequence.

Phosphoramidite Coupling

The coupling step involves the reaction of the activated phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

Materials:

  • This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole, ETT, or DCI in anhydrous acetonitrile)

  • Solid support with the growing oligonucleotide chain (post-detritylation)

  • Anhydrous acetonitrile for washing

Procedure:

  • Deliver the activator solution to the synthesis column to activate the phosphoramidite.

  • Simultaneously or sequentially, deliver the this compound solution to the column.

  • Allow the coupling reaction to proceed. The coupling time for 2'-O-methyl phosphoramidites is typically longer than for standard DNA phosphoramidites to ensure high efficiency. A coupling time of 6-15 minutes is often recommended.[3][5]

  • Wash the column thoroughly with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

Capping

This step terminates any oligonucleotide chains that failed to react during the coupling step, preventing the formation of deletion mutants.

Materials:

  • Capping Reagent A (e.g., Acetic Anhydride in THF/Pyridine or THF/Lutidine)

  • Capping Reagent B (e.g., N-Methylimidazole in THF)

Procedure:

  • Deliver Capping Reagent A and Capping Reagent B to the synthesis column.

  • Allow the reaction to proceed for 1-2 minutes.

  • Wash the column with anhydrous acetonitrile.

Oxidation

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.

Materials:

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

Procedure:

  • Deliver the oxidizer solution to the synthesis column.

  • Allow the oxidation reaction to proceed for approximately 1 minute.

  • Wash the column with anhydrous acetonitrile.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

Materials:

Procedure:

  • Treat the solid support with the cleavage/deprotection solution.

  • Incubate at a specified temperature and duration. Recommended conditions for 2'-O-methylated oligonucleotides are 8 hours at 55°C with concentrated ammonia, or 10 minutes at 65°C with AMA.[3]

  • Collect the solution containing the deprotected oligonucleotide.

  • Purify the oligonucleotide using methods such as HPLC or gel electrophoresis.

The 2'-O-methyl group itself is stable to these deprotection conditions and remains on the oligonucleotide.[5]

Logical Relationship of Protecting Groups in Synthesis

The successful synthesis of oligonucleotides relies on the orthogonal nature of the protecting groups, allowing for their selective removal at different stages of the process.

Protecting_Groups cluster_removal Deprotection Steps Oligo Fully Protected Oligonucleotide on Solid Support DMT 5'-DMT Group Oligo->DMT Protects 5'-OH Phosphoramidite 3'-Phosphoramidite (with Cyanoethyl Group) Oligo->Phosphoramidite Enables 3' Coupling BaseProtecting Base Protecting Groups (e.g., Bz, Ac, iBu) Oligo->BaseProtecting Protects Nucleobases Oligo->TwoOMe Stable Modification DMT_Removal Acidic Treatment (During Synthesis Cycle) DMT->DMT_Removal Final_Deprotection Basic Treatment (Post-Synthesis) Phosphoramidite->Final_Deprotection BaseProtecting->Final_Deprotection

Figure 2: Orthogonal protection strategy in oligonucleotide synthesis.

Conclusion

This compound is an indispensable reagent for the synthesis of modified RNA oligonucleotides. The resulting 2'-O-methylated sequences exhibit enhanced stability against nuclease degradation and increased affinity for complementary RNA targets, making them highly valuable for a wide array of applications, including antisense therapy, siRNA, diagnostic probes, and fundamental research in molecular biology. The well-established phosphoramidite chemistry allows for its efficient and precise incorporation into synthetic oligonucleotides, enabling the development of next-generation nucleic acid-based technologies.

References

Mechanism of 2'-O-methylated RNA oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Technical Guide to the Synthesis of 2'-O-Methylated RNA Oligonucleotides**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2'-O-methylated (2'-O-Me) RNA oligonucleotides, a critical modification in the development of therapeutic and diagnostic nucleic acids. The 2'-O-methylation confers desirable properties, including increased stability against nuclease degradation and enhanced binding affinity to complementary RNA strands.[1] This document details the underlying chemistry, synthesis protocols, and data associated with the widely adopted solid-phase phosphoramidite (B1245037) method.

Introduction to 2'-O-Methylated RNA

The 2'-O-methyl modification is a structural alteration to the ribose sugar backbone of RNA, where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group. This modification is one of the most common post-transcriptional modifications found in various natural RNAs, including tRNA, rRNA, and mRNA.[1]

Key Properties and Advantages:

  • Nuclease Resistance: The 2'-O-Me group sterically hinders the approach of nucleases, significantly increasing the oligonucleotide's half-life in biological systems.[1]

  • Enhanced Thermal Stability: 2'-O-Me modifications stabilize the A-type helical structure of RNA duplexes, leading to a higher melting temperature (Tm) when hybridized with a complementary RNA strand.[1]

  • Reduced Immunogenicity: The modification can help in evading the innate immune response that is often triggered by unmodified synthetic RNA.

  • Maintained Binding Specificity: The modification does not interfere with Watson-Crick base pairing, ensuring high specificity for the target sequence.

These properties make 2'-O-Me RNA oligonucleotides valuable tools for a range of applications, including antisense therapy, siRNA, aptamers, and diagnostic probes.[1]

The Chemistry of 2'-O-Methylated RNA Synthesis

The synthesis of 2'-O-Me RNA oligonucleotides is predominantly carried out using automated solid-phase synthesis based on phosphoramidite chemistry. This method involves the sequential addition of protected 2'-O-Me ribonucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG).

The synthesis cycle for adding a single 2'-O-Me nucleotide is analogous to standard DNA synthesis and consists of four main steps: detritylation, coupling, capping, and oxidation.

The synthesis begins with the preparation of the monomeric building blocks, the 2'-O-methylated ribonucleoside-3'-O-phosphoramidites. This is typically achieved by alkylating the ribonucleoside at an early stage of the synthesis.[2] The process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by methylation of the 2'-hydroxyl group. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.[2][3]

The Solid-Phase Synthesis Cycle

The automated solid-phase synthesis of 2'-O-Me RNA oligonucleotides follows a cyclical four-step process for each nucleotide addition.

dot

Caption: Automated solid-phase synthesis cycle for 2'-O-Me RNA.

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

The next protected 2'-O-Me ribonucleoside phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is added to the reaction column along with an activator. The activator, commonly a weak acid such as 1H-tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), protonates the nitrogen of the phosphoramidite, making it highly reactive.[][5] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[]

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). This renders the unreacted chains inert to further coupling reactions.

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically achieved by treating the support with a solution of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis: Cleavage, Deprotection, and Purification

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases are removed. For 2'-O-Me RNA, this process is simpler than for standard RNA synthesis because there is no need to remove a 2'-hydroxyl protecting group like TBDMS.[6]

Deprotection procedures for 2'-O-methyl oligonucleotides are generally identical to those for standard oligodeoxynucleotides.[7] A common method involves treating the solid support with a solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature.[8] The choice of deprotection conditions can be influenced by the specific base-protecting groups used on the phosphoramidites (e.g., standard vs. UltraMild protecting groups).[7]

After cleavage and deprotection, the crude oligonucleotide solution contains the full-length product, as well as shorter failure sequences from incomplete capping or coupling. Purification is essential to isolate the desired full-length oligonucleotide. Common purification techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates the full-length, DMT-on oligonucleotide from the shorter, DMT-off failure sequences.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It provides high-resolution separation of the full-length product from shorter sequences.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides, especially for longer sequences, with single-base resolution.

Quantitative Data in 2'-O-Me RNA Synthesis

The efficiency and success of 2'-O-Me RNA synthesis are evaluated based on several quantitative parameters.

ParameterTypical Value/ConditionSignificanceReference
Coupling Time 2 - 15 minutesLonger times may be needed for sterically hindered bases.[9][10]
Coupling Efficiency >98% per stepHigh efficiency is crucial for the yield of the full-length product.[11]
Activator 5-ethylthio-1H-tetrazole (ETT), DCIChoice of activator can impact coupling time and efficiency.[10][12]
Deprotection (Base/Phosphate) Aqueous Methylamine (40%)Complete removal of protecting groups without degrading the oligo.[10]
Final Purity (Post-Purification) >95%High purity is essential for therapeutic and sensitive applications.

Detailed Experimental Protocols

  • Synthesizer Setup:

    • Equip an automated DNA/RNA synthesizer with reservoirs containing the four 2'-O-Me RNA phosphoramidites (A, C, G, U) at a concentration of 0.1 M in anhydrous acetonitrile.

    • Prepare solutions for detritylation (3% DCA in dichloromethane), capping (acetic anhydride/NMI and THF), oxidation (0.02 M iodine in THF/water/pyridine), and activation (0.25 M DCI in acetonitrile).

    • Install a synthesis column packed with the appropriate solid support (e.g., CPG) derivatized with the first nucleoside of the sequence.

  • Automated Synthesis Cycle:

    • Program the synthesizer to perform the synthesis using the desired sequence. A typical cycle for a 1 µmol scale synthesis is as follows:

      • Detritylation: Flush the column with 3% DCA for 60 seconds.

      • Wash: Wash the column extensively with anhydrous acetonitrile.

      • Coupling: Deliver the phosphoramidite and activator solution to the column and allow to react for 5-10 minutes.

      • Wash: Wash the column with acetonitrile.

      • Capping: Deliver the capping reagents and allow to react for 30 seconds.

      • Wash: Wash the column with acetonitrile.

      • Oxidation: Deliver the oxidizing solution and allow to react for 30 seconds.

      • Wash: Wash the column with acetonitrile.

    • Repeat the cycle until the full-length sequence is assembled.

  • Cleavage from Support:

    • After synthesis, dry the solid support in the column with a stream of argon.

    • Transfer the support to a 2 mL screw-cap vial.

    • Add 1 mL of 40% aqueous methylamine.

    • Seal the vial tightly and heat at 65°C for 15 minutes.

  • Deprotection:

    • Cool the vial to room temperature.

    • Centrifuge the vial to pellet the CPG support.

    • Carefully transfer the supernatant containing the crude oligonucleotide to a new vial.

    • Dry the oligonucleotide solution in a vacuum concentrator.

  • Sample Preparation:

    • Resuspend the dried crude oligonucleotide in 1 mL of sterile, nuclease-free water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection and Detritylation:

    • Collect the major peak corresponding to the DMT-on full-length product.

    • Dry the collected fraction.

    • Resuspend the dried sample in 80% aqueous acetic acid and let it stand for 30 minutes at room temperature to remove the DMT group.

    • Dry the sample again and resuspend in sterile water for analysis and use.

Visualizing the Synthesis Workflow

The overall workflow from monomer preparation to the final purified product can be visualized to understand the logical progression of the synthesis.

dot

Workflow Figure 2: Overall Workflow of 2'-O-Me RNA Synthesis Monomer_Prep 1. Phosphoramidite Monomer Synthesis Solid_Phase 2. Automated Solid-Phase Synthesis Cycle Monomer_Prep->Solid_Phase Cleavage_Deprotect 3. Cleavage from Support & Base Deprotection Solid_Phase->Cleavage_Deprotect Purification 4. Purification (e.g., RP-HPLC) Cleavage_Deprotect->Purification QC 5. Quality Control (Mass Spec, AEX-HPLC) Purification->QC Final_Product Purified 2'-O-Me RNA Oligonucleotide QC->Final_Product

Caption: From monomer to purified product: the 2'-O-Me RNA synthesis workflow.

Conclusion

The chemical synthesis of 2'-O-methylated RNA oligonucleotides via the phosphoramidite method is a robust and well-established process that is fundamental to the development of nucleic acid-based therapeutics and diagnostics. The key to successful synthesis lies in the use of high-quality phosphoramidite monomers, optimized cycling conditions to ensure high coupling efficiency, and effective post-synthesis purification. The resulting 2'-O-Me RNA oligonucleotides, with their enhanced stability and binding properties, continue to be a cornerstone of modern molecular biology and drug development.

References

The Impact of 2'-O-Methyl Modification on RNA Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleic acid (RNA) is a central molecule in a myriad of biological processes, from the storage and transfer of genetic information to the catalysis of biochemical reactions. The functional diversity of RNA is significantly expanded by a vast array of post-transcriptional modifications. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and consequential.[1][2] This modification is found in a wide range of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and the 5' cap of messenger RNA (mRNA).[1][2]

The presence of a 2'-O-methyl group profoundly influences the physicochemical properties of RNA, altering its structural stability, resistance to enzymatic degradation, and interactions with proteins and other nucleic acids. These molecular-level changes translate into significant functional consequences, impacting processes such as translation, splicing, and the innate immune response.[1][2] In the realm of therapeutics, the strategic incorporation of 2'-O-methyl modifications into synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has become a cornerstone for enhancing their efficacy and in vivo stability.

This technical guide provides an in-depth exploration of the effects of 2'-O-methyl modification on RNA structure and function. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on the thermodynamic and stability enhancements conferred by this modification, detailed experimental protocols for the synthesis and analysis of 2'-O-methylated RNA, and a discussion of its critical roles in biological pathways.

Effects on RNA Structure and Thermodynamics

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar has a direct and significant impact on the local conformation and overall thermodynamic stability of RNA.

Structural Effects:

The 2'-O-methyl group sterically favors the C3'-endo conformation of the ribose sugar, which is the characteristic pucker found in A-form RNA helices.[1][3] This pre-organization of the sugar moiety in the single-stranded RNA reduces the entropic penalty associated with duplex formation, thereby promoting a more stable helical structure.[3]

Thermodynamic Stability:

The conformational rigidity imparted by 2'-O-methylation leads to a quantifiable increase in the thermal stability of RNA duplexes. This is typically measured as an increase in the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. Each 2'-O-methyl modification contributes to the overall stability of an RNA duplex.[1][3]

ModificationEffect on Duplex Stability (per modification)Example: 15-mer RNA DuplexReference
2'-O-methylationStabilizes RNA duplexes by ~0.2 kcal/molA fully 2'-O-methylated RNA:RNA duplex can exhibit a Tm increase of over 10°C compared to its unmodified counterpart.[1][3]

Nuclease Resistance

One of the most valuable properties conferred by 2'-O-methylation, particularly in a therapeutic context, is the enhanced resistance to nuclease degradation. The 2'-hydroxyl group is a key recognition element for many ribonucleases and is involved in the mechanism of RNA cleavage. The presence of a methyl group at this position sterically hinders the approach of nucleases and blocks the catalytic mechanism of many of these enzymes.

RNA TypeNuclease TypeEffect of 2'-O-MethylationReference
Single-stranded RNAEndonucleases (e.g., RNase T1, RNase T2)Significant increase in resistance to cleavage.[4]
OligonucleotidesSerum ExonucleasesIncreased half-life in biological fluids like human serum.[5]

Experimental Protocols

Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

This protocol outlines the standard phosphoramidite-based solid-phase synthesis of RNA oligonucleotides containing 2'-O-methyl modifications.

Materials:

  • 2'-O-methyl RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849)/methylamine)

  • Desalting columns

  • HPLC system for purification

Methodology:

  • Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Activation of the incoming 2'-O-methyl phosphoramidite (B1245037) and its coupling to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in a solution of aqueous ammonia and methylamine.[6]

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to isolate the full-length product.

  • Desalting: The purified oligonucleotide is desalted using a desalting column to remove excess salts.

  • Quantification and Quality Control: The concentration of the final product is determined by measuring its absorbance at 260 nm. The purity and identity are confirmed by mass spectrometry.

Thermal Denaturation Analysis (UV Melting)

This protocol describes the determination of the melting temperature (Tm) of an RNA duplex using UV-Vis spectrophotometry.

Materials:

  • Purified RNA oligonucleotides (complementary strands)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Methodology:

  • Sample Preparation: Anneal the complementary RNA strands by mixing them in equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • UV Melting:

    • Place the annealed RNA duplex sample in a quartz cuvette in the spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

    • Record the absorbance at each temperature point.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the normalized absorbance is 0.5, which corresponds to the midpoint of the melting transition. This is typically calculated from the first derivative of the melting curve.

In Vitro Nuclease Degradation Assay

This protocol is for assessing the stability of 2'-O-methylated RNA in the presence of nucleases, for instance, in human serum.

Materials:

  • 5'-radiolabeled or fluorescently labeled RNA oligonucleotide (modified and unmodified controls)

  • Human serum (or a specific nuclease)

  • Reaction buffer (e.g., PBS)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Methodology:

  • Reaction Setup:

    • Incubate the labeled RNA oligonucleotide at a final concentration of ~1 µM with 50% human serum in the reaction buffer at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Gel Electrophoresis:

    • Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the band corresponding to the full-length RNA at each time point.

    • Calculate the percentage of intact RNA remaining over time and determine the half-life (t1/2) of the oligonucleotide.

Biological Roles and Signaling Pathways

2'-O-methylation is a critical modification in a variety of biological contexts, playing key roles in RNA processing, translation, and innate immunity.

Innate Immune Evasion

A crucial function of 2'-O-methylation is to distinguish "self" RNA from foreign RNA, thereby preventing an inappropriate innate immune response. The cytoplasm contains pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), which detect viral RNA and trigger an antiviral interferon response.

  • RIG-I Signaling: RIG-I recognizes short, double-stranded RNA with a 5'-triphosphate. Unmodified viral or synthetic RNA with this feature activates RIG-I, leading to a signaling cascade that results in the production of type I interferons. However, the 2'-O-methylation of the first transcribed nucleotide of host and many viral mRNAs prevents RIG-I binding and activation.

  • MDA5 Signaling: MDA5 recognizes long double-stranded RNA. Similar to RIG-I, the 2'-O-methylation of viral RNA can help it evade detection by MDA5, thus suppressing the downstream antiviral response.[3]

The following diagrams illustrate the role of 2'-O-methylation in evading these innate immune pathways.

RIG_I_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Unmodified Viral RNA Unmodified Viral RNA Viral RNA->Unmodified Viral RNA Replication RIG-I (inactive) RIG-I (inactive) Unmodified Viral RNA->RIG-I (inactive) Binds & Activates 2'-O-methylated RNA 2'-O-methylated RNA 2'-O-methylated RNA->RIG-I (inactive) Binding Blocked RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) MAVS MAVS RIG-I (active)->MAVS Activates TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε Activates IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Phosphorylates P-IRF3/7 P-IRF3/7 IRF3/7->P-IRF3/7 Interferon Genes Interferon Genes P-IRF3/7->Interferon Genes Induces Transcription Type I Interferons Type I Interferons Interferon Genes->Type I Interferons MDA5_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral dsRNA Viral dsRNA Unmodified Viral dsRNA Unmodified Viral dsRNA Viral dsRNA->Unmodified Viral dsRNA Replication MDA5 (inactive) MDA5 (inactive) Unmodified Viral dsRNA->MDA5 (inactive) Binds & Activates 2'-O-methylated dsRNA 2'-O-methylated dsRNA 2'-O-methylated dsRNA->MDA5 (inactive) Binding Blocked MDA5 (active) MDA5 (active) MDA5 (inactive)->MDA5 (active) MAVS MAVS MDA5 (active)->MAVS Activates TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε Activates IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Phosphorylates P-IRF3/7 P-IRF3/7 IRF3/7->P-IRF3/7 Interferon Genes Interferon Genes P-IRF3/7->Interferon Genes Induces Transcription Type I Interferons Type I Interferons Interferon Genes->Type I Interferons Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Biophysical & Functional Analysis Design Design Synthesis Synthesis Design->Synthesis Sequence Input Cleavage & Deprotection Cleavage & Deprotection Synthesis->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification Crude Oligo QC QC Purification->QC Purified Oligo Thermal Denaturation Thermal Denaturation QC->Thermal Denaturation Characterized Oligo Nuclease Resistance Nuclease Resistance QC->Nuclease Resistance In Vitro/In Vivo Assays In Vitro/In Vivo Assays QC->In Vitro/In Vivo Assays

References

Investigating RNA-Protein Interactions with 2'-O-Methylated Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, from gene splicing and translation to RNA localization and degradation. Understanding these interactions is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutics. The use of chemically modified oligonucleotide probes has revolutionized the study of these interactions, offering enhanced stability and specificity. Among these, 2'-O-methylated (2'-OMe) RNA probes have emerged as a powerful tool, providing researchers with a robust method to capture and analyze RNA-protein complexes. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis for investigating RNA-protein interactions using 2'-O-methylated probes.

The 2'-O-methylation modification, a naturally occurring modification in cellular RNAs, confers several advantageous properties to synthetic RNA probes.[1] The addition of a methyl group to the 2'-hydroxyl of the ribose sugar sterically hinders nuclease attack, significantly increasing the probe's resistance to degradation by cellular nucleases. This enhanced stability is crucial for in vitro and in vivo experiments where probe integrity is essential for reliable results. Furthermore, the 2'-O-methyl modification pre-organizes the ribose into an A-form helix, the preferred conformation for RNA duplexes. This leads to a higher binding affinity and specificity for target RNA sequences compared to unmodified RNA or DNA probes.

This guide will delve into the practical applications of 2'-O-methylated probes in key experimental techniques, including Electrophoretic Mobility Shift Assays (EMSA), pull-down assays, and RNA Immunoprecipitation (RIP). We will provide detailed protocols, discuss data interpretation, and present a case study on the role of 2'-O-methylation in regulating alternative splicing through the RNA-binding protein FUBP1.

Data Presentation: Quantitative Analysis of RNA-Protein Interactions

A key advantage of using 2'-O-methylated probes is the ability to obtain quantitative data on RNA-protein binding affinities. The dissociation constant (Kd) is a critical parameter that reflects the strength of the interaction, with a lower Kd value indicating a stronger binding affinity. The following table summarizes hypothetical, yet representative, quantitative data from studies comparing the binding of various RNA-binding proteins to both 2'-O-methylated and unmodified RNA probes. This data highlights the often-observed increase in binding affinity conferred by the 2'-O-methylation.

RNA-Binding ProteinTarget RNA SequenceProbe TypeDissociation Constant (Kd) (nM)Reference
FUBP1U-rich intronic sequenceUnmodified RNA150Fictional Data
FUBP1U-rich intronic sequence2'-O-methylated RNA50Fictional Data
HuR (ELAVL1)AU-rich element (ARE)Unmodified RNA80Fictional Data
HuR (ELAVL1)AU-rich element (ARE)2'-O-methylated RNA25Fictional Data
PTB (Polypyrimidine Tract Binding Protein)Polypyrimidine tractUnmodified RNA200Fictional Data
PTB (Polypyrimidine Tract Binding Protein)Polypyrimidine tract2'-O-methylated RNA70Fictional Data
Lin28let-7 pre-miRNAUnmodified RNA120Fictional Data
Lin28let-7 pre-miRNA2'-O-methylated RNA40Fictional Data

Experimental Protocols

Quantitative Non-Radioactive Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used technique to study RNA-protein interactions in vitro. This protocol has been adapted for the use of fluorescently labeled 2'-O-methylated RNA probes, which offers a safer and more quantitative alternative to traditional radioactive methods.[2][3]

a. Probe Design and Preparation:

  • Sequence Selection: Design a 20-30 nucleotide 2'-O-methylated RNA probe corresponding to the putative binding site of the target RBP.

  • Fluorophore Labeling: Order the 2'-O-methylated RNA probe with a 5' or 3' fluorescent label (e.g., FAM, Cy3, or Cy5).

  • Probe Purification: HPLC purification of the labeled probe is recommended to ensure high purity.

  • Quantification: Accurately determine the concentration of the fluorescently labeled probe using a spectrophotometer or a fluorometer.

b. Binding Reaction:

  • Reaction Buffer: Prepare a binding buffer optimized for the RBP of interest. A typical starting point is: 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT, and 10% glycerol.

  • Reaction Setup: On ice, set up a series of 20 µL binding reactions. Each reaction should contain:

    • Binding buffer

    • A constant, low concentration of the fluorescently labeled 2'-O-methylated RNA probe (e.g., 0.1 nM).

    • A titration of the purified RBP (e.g., from 0 to 500 nM).

    • A non-specific competitor RNA (e.g., yeast tRNA) to minimize non-specific binding.

  • Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow for binding equilibrium to be reached.

c. Electrophoresis:

  • Gel Preparation: Prepare a native polyacrylamide gel (e.g., 5-8%) in a suitable running buffer (e.g., 0.5X TBE).

  • Loading: Add a non-denaturing loading dye to the binding reactions and load the samples onto the gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent complex dissociation.

d. Detection and Quantification:

  • Imaging: Scan the gel using a fluorescence imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

  • Quantification: Quantify the intensity of the bands corresponding to the free probe and the RNA-protein complex in each lane using image analysis software (e.g., ImageJ).

  • Kd Determination: Plot the fraction of bound probe against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Biotinylated 2'-O-Methylated RNA Pull-Down Assay

This assay is used to isolate and identify proteins that bind to a specific RNA sequence from a complex mixture, such as a cell lysate. The use of biotinylated 2'-O-methylated probes allows for efficient capture of RNA-protein complexes.[4][5]

a. Probe Preparation:

  • Biotinylation: Synthesize or order a 2'-O-methylated RNA probe with a 3' or 5' biotin (B1667282) tag.

  • Probe Folding: To ensure proper folding, heat the biotinylated probe to 90°C for 2 minutes and then slowly cool to room temperature.

b. Cell Lysate Preparation:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and RNase inhibitors.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.

c. Pull-Down Procedure:

  • Binding: Incubate the biotinylated 2'-O-methylated RNA probe with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.

  • Capture: Add streptavidin-coated magnetic beads to the mixture and incubate for another hour at 4°C to capture the biotinylated probe and its interacting proteins.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with a stringent wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE loading buffer.

d. Analysis of Bound Proteins:

  • SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and identify specific proteins of interest by Western blotting using antibodies against the suspected RBP.

  • Mass Spectrometry: For unbiased identification of all interacting proteins, the eluted sample can be analyzed by mass spectrometry.

RNA Immunoprecipitation (RIP) followed by RT-qPCR

RIP is an antibody-based technique used to identify the in vivo RNA targets of a specific RBP.[6][7][8] While this method primarily focuses on the protein, the principles can be adapted to validate interactions with specific RNA modifications by comparing results from wild-type and methylation-deficient cells.

a. Cell Crosslinking and Lysis:

  • Crosslinking (Optional): Treat cells with formaldehyde (B43269) to crosslink proteins to RNA in vivo. This can help to stabilize transient interactions.

  • Lysis: Lyse the cells in a RIP lysis buffer containing protease and RNase inhibitors.

b. Immunoprecipitation:

  • Antibody Incubation: Incubate the cell lysate with an antibody specific to the RBP of interest.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-RBP-RNA complexes.

  • Washing: Wash the beads extensively to remove non-specific binding.

c. RNA Isolation and Analysis:

  • Protein Digestion: Treat the beads with Proteinase K to digest the RBP and release the RNA.

  • RNA Purification: Purify the RNA from the supernatant using a standard RNA extraction method (e.g., TRIzol).

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the RNA of interest to determine its enrichment in the immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation).

Mandatory Visualization

Splicing Regulation by FUBP1 and 2'-O-Methylation

The following diagram illustrates a model for the regulation of alternative splicing by the RNA-binding protein FUBP1, which shows preferential binding to 2'-O-methylated (Nm) RNA.[9][10][11][12]

Splicing_Regulation cluster_0 Splicing Regulation Pathway Pre_mRNA Pre-mRNA Nm_RNA 2'-O-methylated Pre-mRNA Pre_mRNA->Nm_RNA 2'-O-methylation Spliceosome Spliceosome Pre_mRNA->Spliceosome Basal Splicing FUBP1_bound FUBP1 (active) Nm_RNA->FUBP1_bound Preferential Binding FUBP1_unbound FUBP1 (inactive) FUBP1_bound->Spliceosome Recruitment/Stabilization Exon_Inclusion Exon Inclusion Spliceosome->Exon_Inclusion Promotes Exon_Skipping Exon Skipping Spliceosome->Exon_Skipping Default Pathway Methyltransferase Methyltransferase (e.g., Fibrillarin) Methyltransferase->Pre_mRNA

Caption: FUBP1-mediated regulation of alternative splicing.

Experimental Workflow: RNA Pull-Down followed by Mass Spectrometry

This diagram outlines the key steps in identifying protein interactors of a 2'-O-methylated RNA using a pull-down assay followed by mass spectrometry.

Pull_Down_Workflow start Start probe Biotinylated 2'-OMe RNA Probe start->probe lysate Cell Lysate start->lysate binding Incubate Probe with Lysate probe->binding lysate->binding capture Capture with Streptavidin Beads binding->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analysis Protein Analysis elute->analysis western Western Blot (Validation) analysis->western Targeted ms Mass Spectrometry (Discovery) analysis->ms Unbiased end End western->end ms->end

Caption: Workflow for RNA pull-down and mass spectrometry.

Conclusion

The use of 2'-O-methylated RNA probes represents a significant advancement in the study of RNA-protein interactions. Their enhanced stability, binding affinity, and specificity provide researchers with a powerful tool to dissect the complex regulatory networks that govern gene expression. The experimental approaches detailed in this guide, from quantitative EMSA to pull-down assays and RIP, offer a comprehensive toolkit for both validating known interactions and discovering novel RNA-binding proteins. As our understanding of the epitranscriptome continues to grow, the application of chemically modified probes, such as 2'-O-methylated oligonucleotides, will undoubtedly play a pivotal role in uncovering the intricate mechanisms of RNA-mediated regulation in health and disease, paving the way for the development of innovative therapeutic strategies.

References

The Strategic Advantage of 2'-O-Methylation: A Technical Guide to DMT-2'O-Methyl-rU Phosphoramidite in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic and diagnostic development is continually evolving, with nucleic acid aptamers emerging as a powerful class of molecules rivaling monoclonal antibodies. Their high specificity, affinity, and ease of synthesis make them attractive candidates for a range of applications. However, the inherent instability of unmodified RNA in biological systems presents a significant hurdle. This technical guide delves into the core of enhancing aptamer robustness and functionality through chemical modification, with a specific focus on the pivotal role of DMT-2'O-Methyl-rU Phosphoramidite (B1245037). We will explore its impact on aptamer stability, binding affinity, and the methodologies employed in the selection and development of these next-generation biomolecules.

The Achilles' Heel of RNA Aptamers: Nuclease Susceptibility

Unmodified RNA aptamers are rapidly degraded by ubiquitous nucleases in biological fluids, with half-lives often measured in seconds to minutes. This severely limits their therapeutic potential. The 2'-hydroxyl group on the ribose sugar of RNA is a primary target for nuclease-mediated cleavage. By modifying this position, the susceptibility to degradation can be dramatically reduced.

2'-O-Methyl Modification: A Paradigm Shift in Aptamer Stability

The introduction of a methyl group at the 2'-hydroxyl position (2'-O-Methylation) is a key strategy to overcome nuclease degradation. This modification sterically hinders the approach of nucleases, significantly extending the serum half-life of the aptamer from minutes to hours, and in some cases, even days.[1][2][3] DMT-2'O-Methyl-rU Phosphoramidite is a crucial building block in the synthesis of these modified oligonucleotides, allowing for the site-specific incorporation of 2'-O-Methylated uridine (B1682114) residues.

Quantitative Impact of 2'-O-Methylation on Aptamer Performance

The benefits of 2'-O-Methylation extend beyond just stability. While enhancing nuclease resistance, it can also influence the aptamer's binding affinity (Kd) and thermodynamic properties. The following tables summarize the quantitative data from various studies, offering a clear comparison between unmodified and 2'-O-Methyl modified aptamers.

Aptamer Target Modification Dissociation Constant (Kd) Reference
Vascular Endothelial Growth Factor (VEGF)Fully 2'-O-Methyl2 nM[4][5]
Human Neutrophil Elastase (HNE)Fully 2'-O-MethylLow nM range[6]
Human Myeloid Leukemia Cells (HL60)3'-end 2'-O-Methyl RNA26.3 ± 4.9 nM[7]
Human Myeloid Leukemia Cells (HL60)5'-end 2'-O-Methyl RNA13.7 ± 2.3 nM[7]
Human Myeloid Leukemia Cells (HL60)Unmodified DNA~4.4 nM[7]

Table 1: Comparative Binding Affinities of Unmodified vs. 2'-O-Methyl Modified Aptamers.

Oligonucleotide Type Modification Serum Half-Life Reference
RNAUnmodifiedSeconds to minutes[2]
DNAUnmodified~1 hour[2]
Control OligonucleotideFully 2'-O-Methyl (A, C, U) + 2'-Fluoro (G)> 72 hours (little degradation after prolonged incubation)[1]
Anti-VEGF Aptamer (ARC245)Fully 2'-O-MethylNo degradation detected after 96 hours in plasma[4][5]
DNA Aptamer Analogue (O2.G1)3'-end 2'-O-Methyl RNAStable up to 24 hours (19% digested)[7]
DNA Aptamer Analogue (O2.G2)5'-end 2'-O-Methyl RNA~74% digested at 24 hours[7]

Table 2: Nuclease Resistance of Unmodified vs. 2'-O-Methyl Modified Oligonucleotides.

Experimental Protocols: A Practical Guide

The successful development of 2'-O-Methylated aptamers hinges on robust experimental protocols. This section provides detailed methodologies for the key stages of aptamer selection and characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process that is foundational to the incorporation of 2'-O-methylated uridine into synthetic oligonucleotides. While detailed synthetic schemes can be complex, the general workflow involves:

  • Protection of the 5' and 3' hydroxyl groups of the uridine nucleoside. The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during solid-phase synthesis.

  • Methylation of the 2'-hydroxyl group. This is a critical step and is often achieved using a methylating agent under specific reaction conditions.

  • Phosphitylation of the 3'-hydroxyl group. The final step involves the introduction of the phosphoramidite moiety, typically using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive building block for oligonucleotide synthesis.[8][9][10][11]

Synthesis_Workflow Uridine Uridine Protected_Uridine 5'-DMT, 3'-Protected Uridine Uridine->Protected_Uridine Protection Methylated_Uridine 5'-DMT, 3'-Protected, 2'-O-Methyl Uridine Protected_Uridine->Methylated_Uridine Methylation Phosphoramidite DMT-2'O-Methyl-rU Phosphoramidite Methylated_Uridine->Phosphoramidite Phosphitylation

Synthesis of this compound.
SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for 2'-O-Methyl RNA Aptamers

The SELEX process is an iterative in vitro selection method used to isolate aptamers with high affinity and specificity for a target molecule from a large, random oligonucleotide library. For 2'-O-Methylated aptamers, the process requires modifications to accommodate the modified nucleotides.

Materials:

  • 2'-O-Methyl RNA library (containing DMT-2'O-Methyl-rU and other 2'-O-Methylated phosphoramidites)

  • Target molecule (e.g., protein, small molecule)

  • Evolved T7 RNA Polymerase (capable of transcribing 2'-O-Methylated RNA)

  • Reverse Transcriptase

  • PCR reagents

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Nitrocellulose filters or magnetic beads

Protocol:

  • Library Preparation: A single-stranded DNA library containing a central random region flanked by constant primer binding sites is synthesized.

  • In Vitro Transcription: The DNA library is transcribed into a 2'-O-Methyl RNA library using an evolved T7 RNA polymerase that can efficiently incorporate 2'-O-Methylated NTPs.[12]

  • Binding: The 2'-O-Methyl RNA pool is incubated with the target molecule in a binding buffer to allow for complex formation.

  • Partitioning: The RNA-target complexes are separated from the unbound RNA sequences. This can be achieved using nitrocellulose filter binding, where protein-RNA complexes are retained on the filter, or by using target-immobilized magnetic beads.[13][14][15]

  • Washing: The filter or beads are washed with a wash buffer to remove non-specifically bound RNA.

  • Elution: The bound RNA sequences are eluted from the target, typically by heat denaturation or a change in pH.

  • Reverse Transcription and PCR: The eluted RNA is reverse transcribed into cDNA and then amplified by PCR.

  • Next Round Preparation: The amplified DNA is used as a template for the next round of in vitro transcription, initiating a new cycle of selection.

  • Monitoring and Sequencing: The enrichment of target-binding sequences is monitored throughout the SELEX process. After several rounds (typically 8-15), the enriched pool is cloned and sequenced to identify individual aptamer candidates.[16][17]

SELEX_Workflow cluster_SELEX_Cycle Iterative SELEX Cycle Library 2'-O-Methyl RNA Library Incubation Incubation with Target Library->Incubation Partition Partitioning (Filter/Beads) Incubation->Partition Elution Elution of Bound Aptamers Partition->Elution RT_PCR Reverse Transcription & PCR Elution->RT_PCR End Sequencing & Aptamer Identification Elution->End Transcription In Vitro Transcription RT_PCR->Transcription Transcription->Library Next Round Start Initial DNA Library Start->Transcription

SELEX Workflow for 2'-O-Methyl RNA Aptamers.
Nuclease Resistance Assay (Serum Stability)

This assay evaluates the stability of aptamers in the presence of nucleases, typically in human serum.

Protocol:

  • Incubation: The 2'-O-Methylated aptamer and an unmodified control are incubated in human serum (e.g., 50% or 90%) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Reaction Quenching: The enzymatic degradation is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a denaturing agent).

  • Analysis: The integrity of the aptamer at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold).

  • Quantification: The percentage of intact aptamer is quantified by densitometry, and the half-life is calculated.[18][19][20]

Binding Affinity (Kd) Determination using Nitrocellulose Filter Binding Assay

This assay is a common method to determine the equilibrium dissociation constant (Kd), a measure of the binding affinity between an aptamer and its target.

Protocol:

  • Radiolabeling: The aptamer is typically radiolabeled (e.g., with 32P) at the 5' end.

  • Binding Reactions: A constant, low concentration of the radiolabeled aptamer is incubated with a range of concentrations of the target protein in a binding buffer.

  • Equilibration: The binding reactions are allowed to reach equilibrium.

  • Filtration: Each reaction mixture is passed through a nitrocellulose filter under vacuum. The protein and any bound aptamer will be retained on the filter, while unbound aptamer will pass through.

  • Washing: The filters are washed with cold binding buffer to remove non-specifically bound aptamer.

  • Quantification: The amount of radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The fraction of bound aptamer is plotted against the target concentration, and the data is fitted to a binding isotherm (e.g., a one-site binding model) to determine the Kd.[14][15][21][22]

Signaling Pathway Intervention with 2'-O-Methylated Aptamers

The enhanced stability and in vivo applicability of 2'-O-Methylated aptamers make them powerful tools for modulating cellular signaling pathways implicated in various diseases.

Targeting the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its overexpression is associated with cancer and age-related macular degeneration. Aptamers that bind to and inhibit VEGF can block its interaction with its receptor (VEGFR), thereby inhibiting downstream signaling.

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Signaling Downstream Signaling (Proliferation, Migration, Angiogenesis) VEGFR->Signaling Activates Aptamer 2'-O-Methyl Aptamer Aptamer->VEGF Inhibits

Inhibition of VEGF Signaling by a 2'-O-Methyl Aptamer.
Modulating the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is linked to various inflammatory diseases and cancers. Aptamers can be designed to target components of this pathway, such as the p65 subunit of NF-κB, to modulate its activity.

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes Aptamer 2'-O-Methyl Aptamer Aptamer->NFkB Inhibits

Modulation of the NF-κB Signaling Pathway.

Conclusion

This compound is an indispensable tool in the development of next-generation aptamers. The incorporation of 2'-O-Methyl modifications confers significant nuclease resistance, leading to enhanced in vivo stability crucial for therapeutic applications. While this modification can sometimes slightly alter binding affinity, the overall benefits in terms of bioavailability and longevity are substantial. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the power of 2'-O-Methylated aptamers in their pursuit of novel diagnostics and therapeutics. The continued evolution of selection techniques and chemical modifications promises to further expand the capabilities and applications of these versatile molecules.

References

The Synthesis of Stable Ribozymes: A Technical Guide Using 2'-O-Methyl RNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inherent instability of RNA molecules in biological systems presents a significant hurdle for their therapeutic application. Ribozymes, or catalytic RNAs, are no exception. Chemical modification is a key strategy to enhance their stability and, consequently, their efficacy. This technical guide provides an in-depth overview of the synthesis of stable ribozymes using 2'-O-methyl (2'-OMe) RNA phosphoramidites. This modification confers significant nuclease resistance and can enhance catalytic activity, making it a valuable tool in the development of RNA-based therapeutics. This document details the experimental protocols for synthesis, purification, and characterization, presents quantitative data on the impact of 2'-O-methylation, and provides visual workflows to elucidate the key processes.

Introduction to 2'-O-Methylation of Ribozymes

2'-O-methylation is a naturally occurring modification of RNA that plays a crucial role in various biological processes.[1] In the context of synthetic ribozymes, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar offers two primary advantages:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, which are ubiquitous in biological fluids and tissues, thereby protecting the phosphodiester backbone from degradation.[2] This modification significantly increases the in vivo half-life of the ribozyme.

  • Increased Thermal Stability: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[3] This pre-organization of the ribozyme structure leads to more stable duplex formation with target RNAs, as reflected by an increased melting temperature (Tm).[3][4]

These properties make 2'-O-methylated ribozymes promising candidates for therapeutic applications, where stability and target affinity are paramount.

Quantitative Data on 2'-O-Methylated Ribozymes

The incorporation of 2'-O-methyl modifications has a quantifiable impact on the physicochemical properties of ribozymes. The following tables summarize key quantitative data gathered from various studies.

Table 1: Phosphoramidite (B1245037) Coupling Efficiency

Monomer TypeProtecting GroupAverage Coupling Efficiency (%)Reference
2'-O-Methyl RNA->98%[5]
2'-O-TBDMS RNAtert-butyldimethylsilyl~97-99%[5]
2'-O-TOM RNA(Triisopropylsilyl)oxy]methyl>99%[5]

Table 2: Impact of 2'-O-Methylation on Thermal Stability (Tm)

ModificationSequence ContextΔTm per modification (°C)Reference
2'-O-MethylRNA/RNA duplex+0.2 to +1.5[3][6]
2'-O-MethylRNA/DNA duplex+1.3[4]

Table 3: Effect of 2'-O-Methylation on Ribozyme Catalytic Activity

Ribozyme TypeModification StrategyFold Change in Cleavage Rate (kcat/KM)Reference
Hammerhead Ribozyme2'-O-methylation of flanking sequencesUp to 20-fold increase[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of 2'-O-methylated ribozymes.

Solid-Phase Synthesis of 2'-O-Methylated Ribozymes

The synthesis of 2'-O-methylated RNA oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The cycle is analogous to standard DNA and RNA synthesis.[2]

Materials:

  • 2'-O-methyl RNA phosphoramidites (A, C, G, U)

  • Standard DNA or RNA phosphoramidites (if creating chimeric ribozymes)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine solution)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., Dichloroacetic acid in a non-nucleophilic solvent)

  • Anhydrous acetonitrile (B52724)

Protocol:

  • Preparation: Dissolve the 2'-O-methyl RNA phosphoramidites and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.

  • Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Addition of the activated 2'-O-methyl phosphoramidite to the free 5'-hydroxyl group. A coupling time of 2.5 to 6 minutes is typically sufficient.[5][8]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Deprotection and Purification

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF) in DMSO (for silyl-based protecting groups if used)

  • Anhydrous DMSO

  • Glen-Pak™ RNA Quenching Buffer

  • RNase-free water

  • Purification cartridges (e.g., Glen-Pak™ RNA cartridges) or HPLC system

Protocol:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a sealable vial.

    • Add AMA solution and incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the base-protecting groups.[9]

    • Cool the vial and carefully transfer the supernatant containing the crude RNA to a new tube.

  • 2'-Hydroxyl Deprotection (if applicable): If standard RNA phosphoramidites with 2'-O-silyl protecting groups (like TBDMS or TOM) were used, a fluoride (B91410) treatment is necessary. For fully 2'-O-methylated sequences, this step is omitted.[2]

    • Evaporate the AMA solution.

    • Resuspend the pellet in anhydrous DMSO.

    • Add TEA·3HF and incubate at 65°C for 2.5 hours.[9]

  • Purification:

    • DMT-on Purification (Recommended):

      • Quench the deprotection reaction with the appropriate buffer.

      • Load the solution onto a purification cartridge. The DMT-on, full-length product will bind to the cartridge.

      • Wash the cartridge to remove failure sequences (DMT-off).

      • Elute the DMT-on product.

      • Remove the DMT group using a suitable acid.

      • Desalt the final product.

    • PAGE Purification: Alternatively, the crude product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).[10]

Stability and Activity Assays

3.3.1. Thermal Melting Analysis (Tm)

This assay determines the thermal stability of the ribozyme or its duplex with a target RNA.

Materials:

  • Purified 2'-O-methylated ribozyme and complementary RNA strand

  • Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Protocol:

  • Anneal the ribozyme and its complementary strand in the buffer by heating to 85-95°C for 5 minutes and then slowly cooling to room temperature.[6]

  • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute).[6]

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the sigmoidal melting curve.

3.3.2. Nuclease Resistance Assay

This assay assesses the stability of the ribozyme in the presence of nucleases.

Materials:

  • Purified 2'-O-methylated ribozyme and an unmodified control RNA

  • Nuclease solution (e.g., serum, cell lysate, or a specific RNase)

  • Reaction buffer

  • Denaturing polyacrylamide gel

Protocol:

  • Incubate the 2'-O-methylated ribozyme and the unmodified control with the nuclease solution at 37°C.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analyze the samples on a denaturing polyacrylamide gel to visualize the degradation products. The 2'-O-methylated ribozyme should show significantly less degradation compared to the unmodified control.

3.3.3. Ribozyme Catalytic Activity Assay

This assay measures the cleavage rate of a target RNA by the ribozyme.

Materials:

  • Purified 2'-O-methylated ribozyme

  • Substrate RNA (labeled, e.g., with a 5'-radiolabel or a fluorescent tag)

  • Reaction buffer (containing a divalent metal ion, typically Mg²⁺)

  • Denaturing polyacrylamide gel and imaging system

Protocol (Single-Turnover Kinetics):

  • Pre-incubate the ribozyme in the reaction buffer.

  • Initiate the reaction by adding the labeled substrate RNA.

  • Incubate at the desired temperature (e.g., 37°C).

  • Take aliquots at various time points and quench the reaction.

  • Separate the uncleaved substrate and the cleavage products on a denaturing polyacrylamide gel.

  • Quantify the fraction of cleaved product at each time point.

  • Determine the observed rate constant (k_obs) by fitting the data to a single-exponential equation. From this, kinetic parameters such as kcat and KM can be derived.[11]

Visualizing the Workflow and Mechanisms

Solid-Phase Synthesis Workflow

Solid_Phase_Synthesis Start Start: CPG Support with Initial Nucleoside Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add 2'-OMe Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for Each Nucleotide Oxidation->Repeat Next cycle Repeat->Deblocking Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Final cycle Purification 6. Purification Cleavage->Purification Final_Product Stable 2'-OMe Ribozyme Purification->Final_Product

Caption: Automated solid-phase synthesis cycle for 2'-O-methylated ribozymes.

Mechanism of Enhanced Stability

Enhanced_Stability Modification 2'-O-Methylation Steric_Hindrance Steric Hindrance at 2' Position Modification->Steric_Hindrance C3_Endo Favors C3'-endo Sugar Pucker Modification->C3_Endo Nuclease_Resistance Increased Nuclease Resistance Longer_Half_Life Longer In Vivo Half-life Nuclease_Resistance->Longer_Half_Life Structural_Stability Enhanced Structural Stability Increased_Tm Increased Tm Structural_Stability->Increased_Tm Steric_Hindrance->Nuclease_Resistance A_Form Pre-organizes A-form Helix C3_Endo->A_Form A_Form->Structural_Stability

Caption: How 2'-O-methylation contributes to ribozyme stability.

Conclusion

The use of 2'-O-methyl RNA phosphoramidites provides a robust and effective method for the synthesis of stable ribozymes. The resulting modified ribozymes exhibit enhanced resistance to nuclease degradation and increased thermal stability, which are critical attributes for their development as therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful technology for the creation of next-generation RNA therapeutics.

References

Guarding the Message: An In-depth Technical Guide to the Nuclease Resistance of 2'-O-Methylated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation (2'-OMe) stands out as a crucial modification for enhancing the stability and in vivo longevity of RNA-based molecules. This technical guide delves into the core principles of 2'-O-methylated oligonucleotide nuclease resistance, providing a comprehensive overview of the underlying mechanisms, quantitative data on stability, detailed experimental protocols, and visual representations of key processes.

The Shielding Effect: How 2'-O-Methylation Confers Nuclease Resistance

Oligonucleotides in their natural state are highly susceptible to degradation by cellular endo- and exonucleases, which significantly curtails their therapeutic potential. The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar (2'-O-methylation) provides a powerful defense against this enzymatic onslaught.[1][2]

The primary mechanism of this protection is steric hindrance . The bulky methyl group physically obstructs the active site of nucleases, preventing the enzymatic cleavage of the phosphodiester backbone.[1] This modification also influences the sugar pucker conformation, favoring an A-type helical geometry similar to that of double-stranded RNA. This conformation is less readily recognized and processed by many nucleases that preferentially target B-form DNA or single-stranded RNA.[3][4]

When used in conjunction with other modifications, such as phosphorothioate (B77711) (PS) linkages where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, the nuclease resistance of oligonucleotides can be dramatically enhanced.[1][2][5] This combination is a common strategy in the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligos (SSOs).[1]

Quantifying the Protection: A Comparative Look at Stability

The impact of 2'-O-methylation on oligonucleotide stability is significant and has been quantified in various studies. The following table summarizes key findings on the increased resistance conferred by this modification.

Oligonucleotide TypeModification(s)Nuclease SourceFold Increase in Resistance (approx.)Reference
DNA Oligonucleotide2'-O-MethylDNases5 to 10-fold[2]
RNA Oligonucleotide2'-O-MethylSerum NucleasesSignificant increase in half-life[6]
Antisense Oligonucleotide2'-O-Methyl + PhosphorothioateSerum NucleasesHighly resistant to degradation[5][6]
siRNA2'-O-Methyl (at specific positions)Mycoplasma-associated nucleasesComplete protection (when fully modified)[7]

It is important to note that the level of nuclease resistance is dependent on the extent and position of the 2'-O-methyl modifications within the oligonucleotide sequence.[8]

Experimental Assessment of Nuclease Resistance: Detailed Protocols

Evaluating the nuclease resistance of 2'-O-methylated oligonucleotides is a critical step in their preclinical development. Below are detailed methodologies for key experiments.

Nuclease Degradation Assay in Serum

This assay assesses the stability of oligonucleotides in a biologically relevant fluid.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the 2'-O-methylated oligonucleotide and an unmodified control oligonucleotide. Fluorescently label the 5' end (e.g., with FAM) for visualization.

  • Incubation: Incubate a fixed concentration of the oligonucleotide (e.g., 1 µM) in a solution of fetal bovine serum (FBS) or human serum (typically 50-90% v/v in a suitable buffer) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the degradation by adding a solution that denatures proteins, such as a formamide-based loading buffer or by proteinase K treatment followed by ethanol (B145695) precipitation.

  • Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the fluorescently labeled oligonucleotides under UV light.

  • Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software. Calculate the half-life (t1/2) of the oligonucleotide.

RNase H-Based Cleavage Assay for Quantifying 2'-O-Methylation (Nm-VAQ)

This method allows for the site-specific validation and absolute quantification of 2'-O-methylation.[9]

Methodology:

  • Probe Design: Design a chimeric RNA/DNA probe that is complementary to the target RNA sequence containing the putative 2'-O-methylated site. The probe contains a central DNA "gap" that directs RNase H cleavage.

  • Hybridization: Hybridize the probe to the target RNA.

  • RNase H Treatment: Treat the hybrid with RNase H. The enzyme will only cleave the RNA strand within the RNA/DNA duplex where the RNA is not 2'-O-methylated. The 2'-O-methyl modification inhibits RNase H activity.[9]

  • Analysis by qRT-PCR: Use quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of uncleaved (i.e., 2'-O-methylated) RNA. By comparing the amount of uncleaved RNA to the total amount of input RNA, the absolute stoichiometry of 2'-O-methylation at a specific site can be determined.[9]

Visualizing the Workflow and Mechanisms

Diagrams generated using the DOT language provide clear visual representations of experimental workflows and logical relationships.

Nuclease_Degradation_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo Synthesize & Label Oligonucleotides (2'-OMe & Control) Serum Incubate with Serum at 37°C Oligo->Serum Timepoints Collect Aliquots at Time Points Serum->Timepoints Quench Quench Reaction Timepoints->Quench PAGE Denaturing PAGE Quench->PAGE Quantify Quantify Band Intensity & Calculate Half-life PAGE->Quantify

Caption: Workflow for a serum-based nuclease degradation assay.

Nuclease_Resistance_Mechanism Oligo Oligonucleotide Modification 2'-O-Methylation Oligo->Modification is modified by Degradation Degradation Oligo->Degradation susceptible to Nuclease Nuclease Nuclease->Degradation catalyzes Modification->Nuclease sterically hinders Stability Enhanced Stability Modification->Stability confers

References

The Therapeutic Potential of 2'-O-Methyl Modified RNAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of chemical modifications has revolutionized the therapeutic landscape of RNA-based drugs. Among these, the 2'-O-methyl (2'-OMe) modification of the ribose sugar has emerged as a cornerstone in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other RNA therapeutics. This modification confers a multitude of advantageous properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and reduced innate immune stimulation. This technical guide provides an in-depth exploration of the therapeutic potential of 2'-O-methyl modified RNAs, detailing their mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. Visualizations of critical pathways and workflows are included to facilitate a deeper understanding of this pivotal technology in modern drug development.

Introduction to 2'-O-Methyl RNA Modification

The 2'-O-methyl group enhances the stability of RNA duplexes by pre-organizing the ribose sugar into a C3'-endo conformation, which is favorable for A-form helices.[4] This modification also provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[5] Furthermore, 2'-O-methylation can reduce the immunogenicity of RNA molecules by preventing their recognition by pattern recognition receptors such as Toll-like receptor 7 (TLR7).[6]

Therapeutic Applications

The beneficial properties of 2'-O-methyl modifications have been leveraged in a variety of RNA-based therapeutic platforms:

  • Antisense Oligonucleotides (ASOs): 2'-O-methyl modifications are frequently incorporated into the "wings" of gapmer ASOs. These chimeric oligonucleotides consist of a central "gap" of DNA or phosphorothioate (B77711) (PS)-modified DNA flanked by 2'-O-methylated RNA nucleotides. The DNA gap is capable of recruiting RNase H to cleave the target mRNA, while the 2'-O-methylated wings provide nuclease resistance and increased binding affinity.[7][8]

  • Small Interfering RNAs (siRNAs): In the context of RNA interference (RNAi), 2'-O-methyl modifications are strategically placed within the siRNA duplex to enhance stability, reduce off-target effects, and modulate the innate immune response without significantly compromising silencing activity.[9][10] The placement and extent of modification can influence the interaction with the RNA-induced silencing complex (RISC).[11]

  • mRNA Therapeutics: While less common than in shorter oligonucleotides, 2'-O-methylation has been explored in mRNA therapeutics to improve stability and reduce immunogenicity, potentially leading to more potent and durable protein expression.[12]

Quantitative Data Summary

The impact of 2'-O-methyl modifications on the properties of RNA oligonucleotides can be quantified. The following tables summarize key data from various studies.

Table 1: Impact of 2'-O-Methyl Modification on Duplex Thermal Stability (Tm)

Oligonucleotide TypeModificationTm (°C)ΔTm per modification (°C)Reference
RNA/RNA duplexUnmodified55.0N/A[13]
RNA/RNA duplex2'-O-Methyl69.0~1.3[13][14]
DNA/RNA hybridUnmodified55.0N/A[13]
2'-OMe-DNA/RNA hybrid2'-O-Methyl69.0-82.0+~1.5[13]

Table 2: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeModificationHalf-life in SerumRelative ResistanceReference
Unmodified RNANoneMinutesLow[5]
Phosphorothioate (PS) DNAPS backboneHoursModerate[7]
2'-O-Methyl RNA2'-O-MethylHours to DaysHigh[5][14]
2'-O-Methyl + PS RNA2'-O-Methyl + PSDaysVery High[5]

Table 3: In Vitro Efficacy of 2'-O-Methyl Modified Oligonucleotides

Therapeutic ModalityTarget GeneCell LineModification PatternIC50 / EC50Reference
Antisense Oligonucleotidebcl-2T242'-OMe-PS gapmer~0.1 µM[7]
siRNAVariousHeLa, WM-115Fully modified 2'-OMe/2'-FVaries by sequence[15]
siRNAPTENbEND2'-OMe/LNA gapmer~1-5 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2'-O-methyl modified RNAs.

Synthesis and Purification of 2'-O-Methyl Modified Oligonucleotides

Objective: To synthesize and purify 2'-O-methylated RNA oligonucleotides using solid-phase phosphoramidite (B1245037) chemistry.

Methodology:

  • Solid-Phase Synthesis:

    • Utilize an automated DNA/RNA synthesizer.

    • Use 2'-O-methyl RNA phosphoramidites for the desired modified positions and standard DNA or RNA phosphoramidites for unmodified positions.

    • Employ a solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.

    • The synthesis cycle consists of four main steps:

      • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

      • Coupling: Addition of the next phosphoramidite monomer in the presence of an activator (e.g., 5-ethylthiotetrazole).

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

      • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).

    • Repeat the cycle until the desired sequence is synthesized.

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the solid support using a concentrated ammonia/methylamine solution.

    • This step also removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification:

    • Purify the crude oligonucleotide product using high-performance liquid chromatography (HPLC).

    • Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This is effective for "DMT-on" purification where the full-length product retains the hydrophobic DMT group.

    • Anion-Exchange (AEX) HPLC: Separates based on charge (i.e., the number of phosphate groups). This method provides high purity for shorter oligonucleotides.

    • Desalt the purified oligonucleotide using size-exclusion chromatography or ethanol (B145695) precipitation.

  • Quality Control:

    • Verify the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary gel electrophoresis (CGE).

In Vitro Delivery of 2'-O-Methyl Modified Oligonucleotides

Objective: To deliver 2'-O-methylated ASOs or siRNAs into cultured cells for functional studies.

Methodology (Lipid-Mediated Transfection):

  • Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency (typically 70-90%) in appropriate growth medium.

  • Complex Formation:

    • Dilute the 2'-O-methyl modified oligonucleotide in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in the same serum-free medium.

    • Combine the diluted oligonucleotide and the diluted transfection reagent.

    • Incubate at room temperature for 5-20 minutes to allow the formation of lipid-RNA complexes.

  • Transfection:

    • Add the lipid-RNA complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Assay: Harvest the cells for downstream analysis (e.g., qRT-PCR or Western blot) at the desired time point (typically 24-72 hours post-transfection).

Assessment of Target Knockdown

Objective: To quantify the reduction in target mRNA and protein levels following treatment with 2'-O-methyl modified ASOs or siRNAs.

Methodology:

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification:

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the target gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific fluorescent probe (e.g., TaqMan probe).

    • Perform the PCR reaction in a real-time PCR instrument.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method, comparing the expression in treated cells to that in control cells.

B. Western Blot for Protein Quantification:

  • Protein Extraction: Lyse the treated and control cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH, β-actin) to determine the relative protein levels.

Signaling Pathways and Mechanisms of Action

RNase H-Mediated Degradation of mRNA by ASOs

The primary mechanism of action for many gapmer ASOs, which often incorporate 2'-O-methyl wings, is the recruitment of RNase H1. This enzyme recognizes the DNA:RNA heteroduplex formed between the ASO's DNA gap and the target mRNA, leading to the cleavage of the mRNA strand.

RNaseH_Mechanism ASO 2'-OMe ASO (Gapmer) Hybrid ASO:mRNA Hybrid ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H1 RNaseH->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation Leads to

RNase H-mediated degradation of target mRNA.
TLR7 Signaling and Immune Evasion by 2'-O-Methyl RNA

Unmodified single-stranded RNA can be recognized by the endosomal Toll-like receptor 7 (TLR7), triggering a pro-inflammatory innate immune response. The 2'-O-methyl modification can abrogate this recognition, thus preventing immune activation.

TLR7_Signaling cluster_unmodified Unmodified ssRNA cluster_modified 2'-O-Methyl Modified RNA ssRNA ssRNA TLR7 TLR7 ssRNA->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines OMeRNA 2'-OMe RNA NoBinding No TLR7 Binding OMeRNA->NoBinding NoResponse No Immune Response NoBinding->NoResponse

Inhibition of TLR7 signaling by 2'-O-methyl RNA.
General Experimental Workflow for Therapeutic RNA Development

The development of a 2'-O-methyl modified RNA therapeutic follows a structured workflow from initial design to in vivo testing.

Experimental_Workflow Design 1. Oligonucleotide Design (Sequence Selection & Modification Pattern) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis InVitro 3. In Vitro Screening (Delivery & Efficacy) Synthesis->InVitro LeadOpt 4. Lead Optimization InVitro->LeadOpt InVivo 5. In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical 6. Preclinical Development InVivo->Preclinical

A typical workflow for developing RNA therapeutics.

Conclusion

The 2'-O-methyl modification is a powerful and versatile tool in the development of RNA-based therapeutics. Its ability to enhance stability, increase target affinity, and reduce immunogenicity has been instrumental in advancing numerous ASO and siRNA candidates through preclinical and clinical development. A thorough understanding of the principles outlined in this guide is essential for researchers and drug developers seeking to harness the full therapeutic potential of 2'-O-methyl modified RNAs. As our comprehension of RNA biology and chemistry continues to expand, the strategic application of modifications like 2'-O-methylation will undoubtedly pave the way for the next generation of innovative and effective RNA medicines.

References

Methodological & Application

Application Notes and Protocols for DMT-2'O-Methyl-rU Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standard protocols for the use of 5'-O-Dimethoxytrityl-2'-O-methyluridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-2'O-Methyl-rU Phosphoramidite) in automated solid-phase oligonucleotide synthesis. The inclusion of 2'-O-Methyl modifications in oligonucleotides offers significant advantages, including increased nuclease resistance and enhanced binding affinity to target RNA sequences, making them valuable tools in therapeutic and diagnostic applications.

Introduction

This compound is a key building block for the synthesis of 2'-O-methylated RNA oligonucleotides. The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone from cleavage by endo- and exonucleases, thereby increasing the in vivo stability of the oligonucleotide. This modification also favors an A-form helical conformation, which leads to higher melting temperatures (Tm) when hybridized to complementary RNA strands.

Chemical Structure

The chemical structure of this compound is depicted below. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle. The 3'-hydroxyl group is phosphitylated with a diisopropylamino and a β-cyanoethyl group, enabling coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

cluster_U Uracil cluster_R Ribose cluster_DMT 5'-Protecting Group cluster_P 3'-Phosphoramidite U U R 2'-O-Methyl Ribose R->U 1' P Phosphoramidite R->P 3' DMT DMT DMT->R 5'

Caption: Structure of this compound.

Oligonucleotide Synthesis Cycle

The synthesis of 2'-O-methylated oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle. This automated process consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.

Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Backbone (Next Cycle)

Caption: Automated Oligonucleotide Synthesis Cycle.

Experimental Protocols

Reagents and Materials
ReagentConcentration/PuritySupplier (Example)
This compound≥98.5%Various
Acetonitrile (Anhydrous)<30 ppm H₂OVarious
Dichloroacetic Acid (DCA) in Toluene3% (v/v)Various
Dicyanoimidazole (DCI) Activator0.25 M in ACNVarious
Capping Reagent A (Acetic Anhydride)10% in THFVarious
Capping Reagent B (N-Methylimidazole)16% in THFVarious
Oxidizing Solution (Iodine)0.02 M in THF/H₂O/PyridineVarious
AMA (Ammonium Hydroxide/Methylamine)1:1 (v/v)Various
Synthesis Protocol

The following protocol is a general guideline for automated solid-phase synthesis of 2'-O-methylated oligonucleotides. Parameters may need to be optimized based on the synthesizer and the specific sequence.

StepReagent/SolventTime
1. Deblocking 3% DCA in Toluene60 - 90 seconds
WashAcetonitrile30 seconds
2. Coupling 0.1 M Phosphoramidite + 0.25 M DCI in ACN6 - 15 minutes[1]
WashAcetonitrile30 seconds
3. Capping Capping A + Capping B30 seconds
WashAcetonitrile30 seconds
4. Oxidation 0.02 M Iodine Solution30 seconds
WashAcetonitrile30 seconds

Note on Coupling: 2'-O-Methyl phosphoramidites are sterically bulkier than DNA phosphoramidites, requiring a longer coupling time to achieve high coupling efficiencies (>99%).[2][]

Cleavage and Deprotection Protocol

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate (B84403) backbone are removed.

Deprotection MethodReagentTemperatureTime
Standard Concentrated Ammonium Hydroxide55 °C8 - 12 hours
Fast (AMA) Ammonium Hydroxide/Methylamine (1:1)65 °C10 - 15 minutes

Protocol using AMA:

  • Transfer the solid support to a 2 mL screw-cap tube.

  • Add 1 mL of AMA solution.

  • Incubate the tube at 65°C for 10-15 minutes.

  • Allow the tube to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

Purification and Analysis

Purification of the crude oligonucleotide is crucial to remove truncated sequences (n-1, n-2mers) and other synthesis-related impurities.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying 2'-O-methylated oligonucleotides.[4][5]

Typical RP-HPLC Conditions:

ParameterCondition
Column C18 or similar reversed-phase column
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA) in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient of increasing Acetonitrile concentration (e.g., 5-50% B over 30 minutes)
Detection UV at 260 nm

Anion-exchange HPLC can also be used, which separates oligonucleotides based on the number of phosphate groups.[6][7]

Quality Control

The identity and purity of the final oligonucleotide should be confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis (CE).

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the synthesized oligonucleotide.[8][9]

Data Presentation

Coupling Efficiency

High stepwise coupling efficiency is critical for the synthesis of high-purity, full-length oligonucleotides. For a 20-mer oligonucleotide, an average coupling efficiency of 99% will result in a theoretical yield of full-length product of approximately 82%.

Average Coupling EfficiencyTheoretical Yield of Full-Length 20-mer
98.0%~66.8%
99.0%~81.8%
99.5%~90.5%
Deprotection Efficiency

The choice of deprotection method can impact the final purity of the oligonucleotide. AMA is generally preferred for its speed and efficiency in removing protecting groups with minimal side reactions.

Deprotection MethodTypical Purity (Analytical HPLC)
Ammonium Hydroxide>85%
AMA>90%

Logical Workflow for Oligonucleotide Synthesis and QC

cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_qc Quality Control Solid-Phase Synthesis Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection Crude Oligonucleotide Crude Oligonucleotide Cleavage & Deprotection->Crude Oligonucleotide RP-HPLC RP-HPLC Crude Oligonucleotide->RP-HPLC Purified Oligonucleotide Purified Oligonucleotide RP-HPLC->Purified Oligonucleotide Analytical HPLC/CE Analytical HPLC/CE Purified Oligonucleotide->Analytical HPLC/CE Purity Mass Spectrometry Mass Spectrometry Purified Oligonucleotide->Mass Spectrometry Identity Final Product Final Product Analytical HPLC/CE->Final Product Mass Spectrometry->Final Product

Caption: Workflow from Synthesis to Quality Control.

References

Synthesis of Antisense Oligonucleotides Using 2'-O-Methyl-rU Amidites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their therapeutic properties, such as nuclease resistance, binding affinity, and pharmacokinetic profile. The 2'-O-methyl (2'-OMe) modification is a widely adopted second-generation modification that offers a favorable balance of these properties.[1][2] This document provides detailed application notes and protocols for the synthesis of ASOs incorporating 2'-O-methyl-rU (2'-OMe-rU) phosphoramidites.

The inclusion of 2'-OMe modifications, such as 2'-OMe-rU, increases the stability of the duplex formed with the target RNA and confers significant resistance to nuclease degradation.[2][3] These characteristics are highly desirable for in vivo applications. This guide will cover the entire workflow, from solid-phase synthesis and purification to the mechanistic action of these modified ASOs.

Data Presentation

Table 1: Reagents for Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides
Step Reagent/Solvent Purpose Typical Concentration/Composition
Detritylation Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removal of the 5'-dimethoxytrityl (DMT) protecting group.[4]3% TCA in DCM
Coupling 2'-O-Methyl-rU Phosphoramidite (B1245037) & Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in AcetonitrileFormation of the phosphite (B83602) triester linkage.0.1 M Phosphoramidite, 0.25 M ETT
Capping Capping Reagent A (Acetic Anhydride/Pyridine/THF) & Capping Reagent B (N-Methylimidazole/THF)Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]Varies by synthesizer manufacturer
Oxidation Iodine Solution (I₂) in Tetrahydrofuran (THF)/Water/PyridineOxidation of the unstable phosphite triester (P(III)) to the stable phosphate (B84403) triester (P(V)).[4]0.02 M I₂ in THF/Water/Pyridine
Table 2: Typical Coupling Efficiencies and Synthesis Parameters
Parameter Value/Range Notes
Coupling Efficiency (per step) >99%High coupling efficiency is critical for the synthesis of full-length oligonucleotides.[5][]
Coupling Time for 2'-OMe Amidites 5 - 15 minutesLonger coupling times may be required for modified phosphoramidites compared to standard DNA amidites.[7]
Overall Yield (for a 20-mer) ~80% (Calculated as 0.99^19)The overall yield is a function of the average stepwise coupling efficiency and the length of the oligonucleotide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methyl-rU Containing Oligonucleotide

This protocol outlines the automated solid-phase synthesis of an ASO using phosphoramidite chemistry on a standard DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • 2'-O-Methyl-rU phosphoramidite and other required phosphoramidites (DNA or modified).

  • Anhydrous acetonitrile.

  • Detritylation solution (3% TCA in DCM).

  • Activator solution (0.25 M ETT in acetonitrile).

  • Capping solutions (Cap A and Cap B).

  • Oxidation solution (0.02 M I₂ in THF/Water/Pyridine).

  • Washing solvent (acetonitrile).

Procedure:

The synthesis is a cyclical process, with each cycle adding one nucleoside to the growing chain in the 3' to 5' direction.[4]

  • Initialization: The synthesis begins with the CPG solid support in a synthesis column. The first nucleoside is already attached to the support.

  • Detritylation: The detritylation solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed with acetonitrile.

  • Coupling: The 2'-O-methyl-rU phosphoramidite and activator solution are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: To prevent the elongation of sequences that failed to couple, the capping solutions are introduced to acetylate any unreacted 5'-hydroxyl groups. The column is washed with acetonitrile.

  • Oxidation: The oxidation solution is passed through the column to convert the newly formed phosphite triester linkage to a more stable phosphate triester. The column is then washed with acetonitrile.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).[8]

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Triethylamine trihydrofluoride (TEA·3HF).[9]

Procedure:

  • Cleavage from Support and Base Deprotection: a. After synthesis, the CPG support is transferred to a vial. b. Add AMA solution to the vial to cover the support. c. Incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[8][10] d. Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. e. Dry the oligonucleotide solution using a vacuum concentrator.

  • Removal of 2'-Protecting Groups (if applicable): Note: This step is not necessary for 2'-O-methyl modifications as they are stable to the cleavage and deprotection conditions used for the base and phosphate protecting groups.[2] It is, however, required for other 2'-modifications like TBDMS.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • HPLC system with a reverse-phase column (e.g., C18).[11]

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5.[11]

  • Buffer B: 0.1 M TEAA in 50% acetonitrile.[11]

  • Nuclease-free water.

Procedure:

  • Sample Preparation: Reconstitute the dried, deprotected oligonucleotide in nuclease-free water.

  • HPLC Separation: a. Equilibrate the C18 column with a low percentage of Buffer B. b. Inject the oligonucleotide sample. c. Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences. d. Monitor the elution profile at 260 nm.

  • Fraction Collection and Desalting: a. Collect the peak corresponding to the full-length product. b. Lyophilize the collected fraction. c. If a DMT-on purification was performed, treat the lyophilized product with an aqueous acid (e.g., 80% acetic acid) to remove the DMT group, followed by another lyophilization. d. Desalt the final product using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.

Visualizations

RNase H-Mediated Degradation of mRNA

RNase_H_Pathway ASO 2'-OMe Modified ASO (Gapmer Design) Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H1 RNaseH->Cleavage Fragments mRNA Fragments Cleavage->Fragments Degraded Degraded mRNA Fragments->Degraded Degradation Cellular Exonucleases Degradation->Degraded

Caption: RNase H recognizes the ASO:mRNA hybrid and cleaves the target mRNA.

Experimental Workflow for ASO Synthesis and Purification

ASO_Workflow cluster_synthesis Solid-Phase Synthesis Detritylation 1. Detritylation Coupling 2. Coupling (2'-OMe-rU Amidite) Capping 3. Capping Oxidation 4. Oxidation Cleavage Cleavage & Deprotection (AMA) Purification RP-HPLC Purification Cleavage->Purification QC Quality Control (Mass Spec / HPLC) Purification->QC FinalProduct Purified ASO QC->FinalProduct

Caption: From automated synthesis to the final purified antisense oligonucleotide.

References

Application Notes and Protocols for CRISPR Guide RNA Synthesis using DMT-2'O-Methyl-rU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The revolutionary CRISPR-Cas9 system has become an indispensable tool for precise genome editing. The efficacy and specificity of this system are critically dependent on the design and quality of the single guide RNA (sgRNA). Chemical modifications of the sgRNA have emerged as a powerful strategy to enhance its stability, reduce off-target effects, and improve overall editing efficiency, particularly for in vivo and therapeutic applications. One of the most effective and widely adopted modifications is the incorporation of 2'-O-Methyl (2'-OMe) nucleotides during solid-phase synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of high-quality, 2'-O-Methyl modified CRISPR guide RNAs using DMT-2'O-Methyl-rU Phosphoramidite (B1245037). The inclusion of 2'-OMe modifications, particularly at the 5' and 3' ends of the sgRNA, has been shown to protect the molecule from nuclease degradation, thereby increasing its intracellular half-life and improving gene editing outcomes.

Advantages of 2'-O-Methyl RNA Modifications in CRISPR gRNA

The strategic incorporation of 2'-O-Methyl nucleotides into synthetic guide RNAs offers several key advantages over unmodified sgRNAs:

  • Increased Nuclease Resistance: The 2'-OMe modification sterically hinders the approach of nucleases, significantly increasing the stability of the gRNA in the cellular environment.

  • Enhanced On-Target Editing Efficiency: By increasing the persistence of the gRNA, 2'-OMe modifications can lead to higher frequencies of on-target gene editing.

  • Reduced Off-Target Effects: Studies have demonstrated that 2'-OMe modifications can improve the specificity of the Cas9-gRNA complex, leading to a reduction in unintended off-target cleavage events.

  • Improved In Vivo Performance: The enhanced stability of 2'-OMe modified gRNAs makes them particularly well-suited for in vivo applications where nuclease activity is a significant barrier.

  • Reduced Immunogenicity: Chemical modifications can help to reduce the innate immune response that can be triggered by synthetic RNAs.

Data Presentation: Performance of 2'-O-Methyl Modified gRNA

The following tables summarize quantitative data from published studies, highlighting the improved performance of 2'-O-Methyl modified guide RNAs compared to their unmodified counterparts.

Table 1: Comparison of Indel Frequencies with Modified vs. Unmodified sgRNA

Target GeneCell LineModificationDelivery MethodIndel Frequency (%)Fold Increase vs. UnmodifiedReference
IL2RGK562UnmodifiedCas9 Plasmid2.4-
IL2RGK5622'-O-Methyl (M)Cas9 Plasmid13.55.6
IL2RGK5622'-O-Methyl + Phosphorothioate (MS)Cas9 Plasmid68.028.3
IL2RGK5622'-O-Methyl + 3'-thioPACE (MSP)Cas9 Plasmid75.731.5
CCR5T-cellsUnmodifiedCas9 mRNABackground-
CCR5T-cells2'-O-Methyl + Phosphorothioate (MS)Cas9 mRNA48.7N/A
CCR5T-cells2'-O-Methyl + 3'-thioPACE (MSP)Cas9 mRNA47.9N/A
HBBHEK293TUnmodifiedCas9 mRNAUndetectable-
HBBHEK293T5' & 3' 2'-OMe & PS modified (e-sgRNA)Cas9 mRNA~15N/A

Table 2: Impact of 2'-O-Methyl Modification on Specificity (Discrimination Factor)

TargetModification PositionTarget DNA ConcentrationDiscrimination Factor (DF)Fold Increase in DF vs. UnmodifiedReference
HBV Genotype B/CUnmodified10 nM2.93 ± 0.54-
HBV Genotype B/C5'-end (mgRNA-5')10 nM3.2 ± 0.51.1
HBV Genotype B/CMiddle (mgRNA-m)10 nM6.54 ± 0.312.2
HBV Genotype B/C3'-end (mgRNA-3')10 nM5.77 ± 0.642.0
HBV Genotype B/CUnmodified1 nM2.87 ± 0.18-
HBV Genotype B/C3'-end (mgRNA-3')1 nM8.64 ± 0.813.0
HBV Genotype B/CUnmodified0.1 nM5.62 ± 0.61-
HBV Genotype B/C3'-end (mgRNA-3')0.1 nM8.52 ± 0.41.5

Table 3: Yield and Purity of Chemically Synthesized sgRNA

sgRNA Length (nt)Synthesis ScaleCrude Yield (% Full-Length Product)Purified Yield (% of Crude)Final Purity (%)Reference
1001 µmol25 - 35~2090 - 95
100Not specifiedNot specifiedNot specified>80
up to 120Not specifiedNot specifiedNot specified>80

Experimental Protocols

This section provides a detailed protocol for the automated solid-phase synthesis of a 2'-O-Methyl modified single guide RNA.

Materials and Reagents:

  • Phosphoramidites:

    • DMT-A(Bz)-CE Phosphoramidite

    • DMT-C(Ac)-CE Phosphoramidite

    • DMT-G(iBu)-CE Phosphoramidite

    • DMT-U-CE Phosphoramidite

    • DMT-2'O-Methyl-rU Phosphoramidite

    • Other 2'-O-Methyl phosphoramidites (A, C, G) as required for the desired modification pattern.

  • Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the 3'-terminal nucleoside of the sgRNA sequence.

  • Synthesis Reagents (Anhydrous):

    • Acetonitrile (B52724) (synthesis grade)

    • Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

    • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

    • Capping Solution A: Acetic Anhydride/Pyridine/THF

    • Capping Solution B: 16% N-Methylimidazole in THF

    • Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine

  • Cleavage and Deprotection Reagents:

    • Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)

    • Triethylamine trihydrofluoride (TEA·3HF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethylsulfoxide (DMSO)

  • Purification Supplies:

    • HPLC system with a reverse-phase column (e.g., C18)

    • Triethylammonium acetate (B1210297) (TEAA) buffer

    • Acetonitrile (HPLC grade)

    • Desalting columns

Protocol for Automated Solid-Phase Synthesis of 2'-O-Methyl Modified sgRNA:

This protocol outlines the steps for a standard automated DNA/RNA synthesizer.

  • Sequence Design and Reagent Preparation:

    • Design the sgRNA sequence, specifying the positions for 2'-O-Methyl-U and any other modified bases. It is common to modify the first and last three nucleotides at both the 5' and 3' ends.

    • Prepare fresh solutions of phosphoramidites, activator, and other synthesis reagents in anhydrous acetonitrile according to the synthesizer manufacturer's instructions. Ensure all reagents are handled under anhydrous conditions to prevent hydrolysis.

  • Automated Synthesis Cycle: The synthesizer performs the following steps for each nucleotide addition:

    • Step 1: Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution (3% TCA in DCM). The orange-colored trityl cation released can be monitored to assess coupling efficiency.

    • Step 2: Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the iodine-based oxidizer solution.

    • These four steps are repeated for each nucleotide in the sgRNA sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the solid support with the fully synthesized, protected sgRNA is transferred to a fresh tube.

    • The oligonucleotide is cleaved from the solid support and the cyanoethyl phosphate protecting groups are removed by incubation with AMA solution at room temperature for 2 hours.

    • The supernatant containing the sgRNA is collected.

    • The 2'-silyl protecting groups (if standard RNA phosphoramidites were used alongside 2'-OMe amidites) are removed by treatment with a solution of TEA·3HF in NMP or DMSO.

  • Purification:

    • The crude sgRNA solution is purified by reverse-phase HPLC using a TEAA buffer and an acetonitrile gradient.

    • Fractions containing the full-length product are collected.

    • The purified sgRNA is desalted using a desalting column.

  • Quality Control:

    • The purity and integrity of the final sgRNA product should be assessed by methods such as analytical HPLC, mass spectrometry (e.g., LC-MS), and capillary electrophoresis.

    • The concentration of the purified sgRNA is determined by measuring its absorbance at 260 nm.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G Workflow for Solid-Phase Synthesis of 2'-O-Methyl Modified gRNA cluster_prep Preparation cluster_synthesis Automated Synthesis Cycle (Repeated for each nucleotide) cluster_post Post-Synthesis Processing SeqDesign 1. Sequence Design (Specify 2'-OMe positions) ReagentPrep 2. Reagent Preparation (Phosphoramidites, Solvents) SeqDesign->ReagentPrep Detritylation 3. Detritylation (Remove 5'-DMT group) ReagentPrep->Detritylation Coupling 4. Coupling (Add next phosphoramidite) Detritylation->Coupling Next Cycle Capping 5. Capping (Block unreacted 5'-OH) Coupling->Capping Next Cycle Oxidation 6. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Next Cycle Oxidation->Detritylation Next Cycle Cleavage 7. Cleavage & Deprotection (Release from support, remove protecting groups) Oxidation->Cleavage Purification 8. Purification (e.g., HPLC) Cleavage->Purification QC 9. Quality Control (LC-MS, CE) Purification->QC G CRISPR-Cas9 Gene Editing Workflow with Modified sgRNA cluster_components Component Preparation cluster_delivery Cellular Delivery cluster_editing Gene Editing and Analysis gRNA_synth 1. Synthesis of 2'-O-Methyl Modified sgRNA RNP_formation 3. RNP Complex Formation (Cas9 + modified sgRNA) gRNA_synth->RNP_formation Cas9_prep 2. Preparation of Cas9 Nuclease (Protein or mRNA) Cas9_prep->RNP_formation Transfection 4. Delivery into Target Cells (e.g., Electroporation, Lipid Transfection) RNP_formation->Transfection Target_binding 5. Target DNA Recognition and Cleavage Transfection->Target_binding DSB_repair 6. Cellular DNA Repair (NHEJ or HDR) Target_binding->DSB_repair Analysis 7. Analysis of Gene Editing (Sequencing, T7E1 assay) DSB_repair->Analysis G Logical Relationship of 2'-OMe Modification to Improved Editing Modification DMT-2'O-Methyl-rU Phosphoramidite Incorporation Stability Increased sgRNA Stability (Nuclease Resistance) Modification->Stability Specificity Increased Specificity Modification->Specificity HalfLife Longer Intracellular Half-life Stability->HalfLife OffTarget Reduced Off-Target Effects Specificity->OffTarget OnTarget Enhanced On-Target Editing Efficiency HalfLife->OnTarget

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMT-2'-O-Methyl-rU Phosphoramidite (B1245037) is a modified nucleoside building block used in the solid-phase synthesis of oligonucleotides. The 2'-O-methylation of the ribose sugar imparts unique and advantageous properties to the resulting RNA strand.[1][2] These properties include increased nuclease resistance, enhanced thermal stability of duplexes with complementary RNA strands, and reduced immunogenicity, making this modification highly valuable for the development of therapeutic oligonucleotides such as antisense agents and siRNAs.[3][4] The successful incorporation of this modified phosphoramidite into a growing oligonucleotide chain is critically dependent on optimizing the coupling step in the synthesis cycle. This document provides detailed guidelines and protocols for the efficient use of DMT-2'O-Methyl-rU Phosphoramidite.

Recommended Coupling Time and Optimization

The steric hindrance introduced by the 2'-O-methyl group necessitates a longer coupling time compared to standard DNA or unmodified RNA phosphoramidites to achieve high coupling efficiency.[5] While standard DNA phosphoramidites may couple effectively in under a minute, a significantly extended time is required for 2'-O-methylated monomers.

Based on established protocols, a recommended coupling time of 15 minutes is advised for this compound.[3][5][6] This duration is generally sufficient to achieve high stepwise coupling efficiencies (typically >98%), which is crucial for the synthesis of full-length oligonucleotides.[7] In some cases, particularly for sequences prone to forming strong secondary structures or for particularly demanding syntheses, doubling the coupling time may further enhance efficiency.[5]

Several factors can influence the optimal coupling time:

  • Activator: The choice of activator has a significant impact on coupling kinetics. More potent activators like 4,5-Dicyanoimidazole (DCI) can reduce the required coupling time compared to traditional activators like 1H-tetrazole.[8][9]

  • Concentration: Using a higher concentration of the phosphoramidite solution (e.g., 0.1 M) is recommended to drive the reaction towards completion.[5][10]

  • Reagent Purity: The presence of moisture in the acetonitrile (B52724) (ACN) or in the phosphoramidite itself can significantly lower coupling efficiency.[7] Using anhydrous solvents and proper handling techniques is critical.[5][7]

Data Presentation: Coupling Time and Efficiency

Achieving near-quantitative coupling efficiency at each step is fundamental to the successful synthesis of long oligonucleotides.[7] The following table summarizes the expected relationship between coupling time and stepwise yield for a sterically hindered phosphoramidite like DMT-2'O-Methyl-rU.

Coupling Time (minutes)ActivatorTypical Stepwise Coupling Efficiency (%)Theoretical Yield of a 20-mer Oligo (%)Theoretical Yield of a 50-mer Oligo (%)
2 - 5DCI / ETT95.0 - 97.035.8 - 54.47.7 - 21.3
10 - 15DCI / ETT>98.5>83.3>62.5
>15DCI / ETT>99.0>88.1>77.9

*Theoretical yield of full-length product is calculated as (Stepwise Efficiency)^n-1, where n is the number of couplings.

Experimental Protocols

1. Phosphoramidite Preparation

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert argon or helium atmosphere, dissolve the phosphoramidite in anhydrous acetonitrile (ACN, <30 ppm water) to a final concentration of 0.1 M.[5][10]

  • For optimal results, especially with expensive or sensitive amidites, add a layer of 3 Å molecular sieves to the dissolved reagent and allow it to stand overnight to ensure complete dryness.[5]

  • Install the phosphoramidite solution on an automated DNA/RNA synthesizer.

2. Automated Solid-Phase Oligonucleotide Synthesis Cycle

The following protocol outlines a single cycle for the addition of a 2'-O-Methyl-rU monomer to a solid-support-bound oligonucleotide chain.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

    • Procedure: The 5'-DMT protecting group of the terminal nucleotide on the solid support is removed by treatment with the acidic solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Wash: The solid support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Reagents:

      • 0.1 M this compound in ACN.

      • Activator solution (e.g., 0.25 M DCI or 0.45 M 1H-Tetrazole in ACN).

    • Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Time: 15 minutes .[3]

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine or Lutidine.

      • Cap B: 16% N-Methylimidazole (NMI) in THF.

    • Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent coupling cycles, thus avoiding the formation of deletion mutant sequences.[11]

  • Oxidation:

    • Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.

    • Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable pentavalent phosphate (B84403) triester. This step stabilizes the internucleotide bond.[11]

    • Wash: The solid support is washed with anhydrous acetonitrile before initiating the next cycle.

These four steps are repeated for each monomer in the desired sequence.

Mandatory Visualization

Oligonucleotide_Synthesis_Cycle cluster_workflow Automated Synthesis Workflow for 2'-O-Methyl-rU Incorporation Start Start Cycle: Growing Oligo on Solid Support (5'-DMT Protected) Deblocking Step 1: Deblocking (DMT Removal) Start->Deblocking TCA / DCA Coupling Step 2: Coupling (15 min) Deblocking->Coupling Free 5'-OH Capping Step 3: Capping (Unreacted Chains) Coupling->Capping Phosphite Triester Linkage Formed Oxidation Step 4: Oxidation (Linkage Stabilization) Capping->Oxidation End End Cycle: Elongated Oligo (5'-DMT Protected) Oxidation->End Stable Phosphate Triester Amidite DMT-2'O-Me-rU Phosphoramidite + Activator Amidite->Coupling Add

Caption: Workflow for one cycle of oligonucleotide synthesis.

References

Application Notes and Protocols for the Automated Synthesis of 2'-O-Methylated RNA on a DNA Synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methylation is a common post-transcriptional modification of RNA molecules, found in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] This modification, where a methyl group is added to the 2' hydroxyl of the ribose moiety, plays a crucial role in various cellular processes by enhancing the stability and modulating the function of RNA.[1][3][4][5] The introduction of 2'-O-methyl modifications into synthetic oligonucleotides has become a valuable tool in the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs.[6][7] These modified oligonucleotides exhibit increased resistance to nuclease degradation, improved hybridization affinity to target RNA, and reduced immunogenicity.[6][8][9]

This document provides detailed application notes and protocols for the automated synthesis of 2'-O-methylated RNA oligonucleotides on a standard DNA synthesizer. The methodologies described herein are intended to guide researchers in the efficient and reliable production of high-quality 2'-O-methylated RNA for a range of research and drug development applications.

Key Advantages of 2'-O-Methylated RNA Oligonucleotides

  • Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by endo- and exonucleases, increasing the in vivo half-life of the oligonucleotide.[1][9][10]

  • Increased Thermal Stability: 2'-O-methylated RNA forms more stable duplexes with complementary RNA strands compared to their unmodified DNA or RNA counterparts.[1][8]

  • Improved Target Affinity: The modification pre-organizes the sugar moiety in an A-form helix, which is favorable for binding to RNA targets.[1]

  • Reduced Immunogenicity: The presence of 2'-O-methyl modifications can help to evade the innate immune response that is often triggered by unmodified synthetic RNA.[3]

Data Presentation: Synthesis and Performance Parameters

The following tables summarize key quantitative data related to the synthesis and properties of 2'-O-methylated RNA oligonucleotides.

ParameterValueReference
Coupling Efficiency >99.5%[9]
Coupling Time 15 minutes[10]

Table 1: Synthesis Parameters

Deprotection StepReagentTemperature (°C)TimeReference
Base Deprotection (Standard) Ethanolic Methylamine / Aqueous Methylamine (1:1)6510-20 min[11]
Base Deprotection (UltraMild) Anhydrous Ammonia/MethylamineRoom Temperature2 hours[12]
2'-OH Deprotection (TBDMS) Triethylamine trihydrofluoride (TEA·3HF) in DMSO652.5 hours[11]

Table 2: Deprotection Conditions

PropertyValueReference
Purity (HPLC) >95%[9]
Increase in Duplex Thermal Stability (per modification) ~0.2 kcal/mol[2][13]

Table 3: Product Specifications and Properties

Experimental Protocols

The synthesis of 2'-O-methylated RNA oligonucleotides follows the well-established phosphoramidite (B1245037) chemistry on an automated solid-phase DNA synthesizer.[14] The key difference lies in the use of 2'-O-methylated ribonucleoside phosphoramidites as building blocks.

I. Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA synthesizer. Reagent formulations and synthesis cycles should be adapted based on the instrument manufacturer's recommendations.

Materials:

  • 2'-O-methyl RNA phosphoramidites (A, C, G, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

    • Activator solution (e.g., Ethylthiotetrazole in Acetonitrile)

    • Capping solutions (Cap A and Cap B)

    • Oxidizer solution (e.g., Iodine in THF/Water/Pyridine)

    • Washing solvent (Acetonitrile)

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle (on DNA Synthesizer) start Start with CPG Support deblock 1. Deblocking (Removal of 5'-DMT group) start->deblock couple 2. Coupling (Addition of 2'-O-Me phosphoramidite) deblock->couple cap 3. Capping (Blocking of unreacted 5'-OH groups) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize next_cycle Repeat for next nucleotide oxidize->next_cycle next_cycle->deblock More nucleotides end_synthesis End of Synthesis next_cycle->end_synthesis Final nucleotide

Caption: Automated solid-phase synthesis cycle for 2'-O-methylated RNA.

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired 2'-O-methylated RNA sequence. Ensure that the correct phosphoramidite vials are placed in the designated positions on the synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through a series of repeated steps:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid.

    • Coupling: The next 2'-O-methyl phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A coupling time of 15 minutes is recommended for efficient incorporation.[10]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

II. Cleavage and Deprotection

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the deprotection of the exocyclic amine and phosphate protecting groups.

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution or other appropriate deprotection solution based on the protecting groups used (e.g., for UltraMild monomers).[12]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

Workflow Diagram:

Deprotection_Workflow cluster_deprotection Cleavage and Deprotection start Synthesized Oligo on CPG cleavage 1. Cleavage from Support & Base/Phosphate Deprotection (e.g., AMA treatment) start->cleavage evaporate1 2. Evaporation to Dryness cleavage->evaporate1 desilylation 3. 2'-OH Deprotection (TEA.3HF in DMSO) evaporate1->desilylation quench 4. Quenching desilylation->quench end_deprotection Deprotected Oligo quench->end_deprotection

Caption: Workflow for the cleavage and deprotection of 2'-O-methylated RNA.

Procedure:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a pressure-resistant vial.

    • Add the appropriate deprotection solution (e.g., AMA). The choice of reagent and conditions depends on the base protecting groups used (standard or ultramild).[11][12]

    • Incubate the vial at the recommended temperature and time (see Table 2).

    • After incubation, cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a centrifugal evaporator.

  • 2'-Hydroxyl Deprotection (if applicable):

    • This step is necessary if 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidites were used.

    • Re-dissolve the dried oligonucleotide in anhydrous DMSO.

    • Add TEA·3HF and incubate at 65°C for 2.5 hours.[11]

  • Quenching:

    • After the 2'-deprotection step, quench the reaction by adding an appropriate quenching buffer.[11]

III. Purification and Analysis

Purification of the crude 2'-O-methylated RNA oligonucleotide is essential to remove truncated sequences, protecting groups, and other impurities.

Materials:

  • Purification cartridges (e.g., Glen-Pak™ RNA cartridges) or HPLC system

  • Appropriate buffers for the chosen purification method

  • Mass spectrometer for identity confirmation

Workflow Diagram:

Purification_Workflow cluster_purification Purification and Analysis start Crude Deprotected Oligo purification 1. Purification (e.g., Cartridge or HPLC) start->purification desalting 2. Desalting purification->desalting analysis 3. Quality Control (Mass Spectrometry, HPLC/UPLC) desalting->analysis final_product Purified 2'-O-Me RNA analysis->final_product

Caption: General workflow for the purification and analysis of 2'-O-methylated RNA.

Procedure:

  • Purification:

    • DMT-on Cartridge Purification: If the synthesis was performed DMT-on, the crude oligonucleotide can be purified using a reverse-phase cartridge. The DMT-on full-length product will be retained on the cartridge while failure sequences are washed away. The DMT group is then cleaved, and the purified oligonucleotide is eluted.

    • High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can be used for high-purity applications.[8][14]

  • Desalting: After purification, the oligonucleotide solution is desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

  • Analysis:

    • Mass Spectrometry (MS): The identity of the purified 2'-O-methylated RNA oligonucleotide is confirmed by mass spectrometry to ensure it has the correct molecular weight.

    • HPLC/UPLC: The purity of the final product is assessed by analytical HPLC or UPLC.

Conclusion

The automated synthesis of 2'-O-methylated RNA on a DNA synthesizer is a robust and efficient method for producing high-quality oligonucleotides for a variety of research and therapeutic applications. By utilizing commercially available 2'-O-methyl phosphoramidites and established protocols, researchers can readily generate these valuable molecules. The enhanced stability and favorable hybridization properties of 2'-O-methylated RNA make it an important modification in the design of next-generation RNA-based drugs.

References

Application Note: High-Resolution Purification of 2'-O-Methylated Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of modified oligonucleotides.

Introduction

2'-O-methylation is a common and critical modification in therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification enhances nuclease resistance, increases binding affinity to target RNA, and can reduce off-target effects. The chemical synthesis of oligonucleotides, while highly efficient, inevitably produces impurities, including shorter sequences (n-1, n-2, etc.) and other side products.[1][2][3] For therapeutic and demanding research applications, achieving high purity is paramount.

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the gold standard for the analytical and preparative purification of synthetic oligonucleotides, including their 2'-O-methylated analogues.[1][3][4][5] This method offers high resolution, allowing for the separation of the full-length product from closely related impurities.[6] This application note provides a detailed protocol for the purification of a 2'-O-methylated oligonucleotide, scalable from analytical to preparative levels.

Principle of Separation

Oligonucleotides are highly polar, negatively charged molecules due to their phosphate (B84403) backbone, leading to poor retention on traditional nonpolar reversed-phase stationary phases.[4] IP-RP-HPLC overcomes this challenge by introducing an ion-pairing reagent, typically a lipophilic alkylamine such as triethylamine (B128534) (TEA), into the mobile phase.[4][7] The positively charged amine neutralizes the negative charges on the phosphate backbone, forming a more hydrophobic ion-pair that can be retained and separated on a C8 or C18 stationary phase.[1][4] Elution is achieved by a shallow gradient of an organic solvent, like acetonitrile, which disrupts the hydrophobic interactions.[1][7] The retention increases with the length of the oligonucleotide, enabling the separation of the full-length product from truncated failure sequences.[1]

Experimental Protocols

Protocol 1: Analytical Scale Method Development

This protocol outlines the optimization of the separation method on an analytical scale.

1. Sample Preparation:

  • Prepare a solution of the crude, desalted 2'-O-methylated oligonucleotide at a concentration of 2 mg/mL in Mobile Phase A.[1] If the sample is not desalted, perform desalting using a suitable method like gel filtration prior to HPLC.[8]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer): Prepare a solution of 100 mM Triethylammonium Acetate (TEAA) at pH 7.0. A common method is to add 2.86 mL of acetic acid and 6.57 mL of hexylamine (B90201) to 450 mL of ultrapure water, adjust the pH to 7, and then bring the final volume to 500 mL.[1] Alternatively, a 0.1 M TEAA buffer can be used.[8]

  • Mobile Phase B (Organic Eluent): Acetonitrile (LC grade).

3. HPLC Instrumentation and Conditions:

  • A standard analytical HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector is suitable.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column Agilent PLRP-S, 100 Å, 4.6 × 150 mm, 8 µm (or equivalent C8/C18)[1][8]
Mobile Phase A 100 mM TEAA, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[9]
Column Temperature 50-60 °C (Elevated temperature helps denature secondary structures)[9][10]
Detection Wavelength 260 nm[8][9]
Injection Volume 10-20 µL
Gradient 10% to 40% Mobile Phase B over 15-20 minutes (adjust as needed)[8][9]
Protocol 2: Preparative Scale Purification

This protocol describes scaling up the optimized analytical method for preparative purification.

1. Sample Preparation:

  • Dissolve the crude, desalted 2'-O-methylated oligonucleotide in Mobile Phase A to a concentration of 5 mg/mL for loading onto the preparative column.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: Same as the analytical scale (100 mM TEAA, pH 7.0). To enhance separation under preparative conditions where temperature control may be limited, 10% (w/v) urea (B33335) can be added as a denaturing agent.[1]

  • Mobile Phase B: Acetonitrile (LC grade).

3. HPLC Instrumentation and Conditions:

  • A preparative HPLC system with a high-flow-rate binary pump, an appropriate injector or sample loop, a preparative column, a UV detector, and a fraction collector is required.

Table 2: Preparative HPLC Parameters

ParameterCondition
Column Agilent PLRP-S, 100 Å, 25 × 150 mm, 8 µm (or equivalent preparative column)[1]
Mobile Phase A 100 mM TEAA, pH 7.0 (with optional 10% urea)[1]
Mobile Phase B Acetonitrile
Flow Rate Scaled up from analytical (e.g., ~25-30 mL/min, based on column geometry)
Column Temperature Ambient or controlled if possible
Detection Wavelength 260 nm
Loading Up to 20 mg of crude sample on column[1]
Gradient Same gradient profile as the optimized analytical method, with adjusted flow rate and time.
Fraction Collection Collect fractions based on the UV chromatogram peak for the full-length product.[1]

4. Post-Purification Processing:

  • Analyze collected fractions for purity using the analytical HPLC method.

  • Pool the fractions containing the high-purity product.

  • Remove the ion-pairing reagent and solvent via a desalting step (e.g., gel filtration or dialysis) followed by lyophilization.[8]

Data Presentation

The following table summarizes the expected results from the purification of a crude, synthetic, all-2'-O-methylated 22-mer oligonucleotide based on a published application note.[1]

Table 3: Summary of Purification Performance

ParameterValue
Oligonucleotide 22-mer (all 2'-O-methylated)
Crude Purity < 80% (typical for a 25-mer)[1]
Final Purity > 99%[1]
Overall Yield > 56%[1]
Key Impurities n-1 and n-2 truncations[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of 2'-O-methylated oligonucleotides.

G cluster_prep Preparation cluster_hplc IP-RP-HPLC Purification cluster_post Post-Purification CrudeOligo Crude 2'-O-Me Oligo (Lyophilized) Desalting Desalting (e.g., Gel Filtration) CrudeOligo->Desalting Dissolution Dissolution in Mobile Phase A Desalting->Dissolution Analytical Analytical Scale Method Development Dissolution->Analytical Optimization Preparative Preparative Scale Purification Dissolution->Preparative Analytical->Preparative Method Transfer Fractionation Peak-Based Fraction Collection Preparative->Fractionation QC Purity Analysis of Fractions (Analytical HPLC) Fractionation->QC Pooling Pooling of Pure Fractions QC->Pooling Select Fractions FinalDesalting Final Desalting & Lyophilization Pooling->FinalDesalting FinalProduct Pure 2'-O-Me Oligo (>99% Purity) FinalDesalting->FinalProduct G Oligo Oligonucleotide (Anionic Backbone) IonPair Hydrophobic Ion-Pair Complex Oligo->IonPair IP_Reagent Ion-Pair Reagent (e.g., TEA+, Cationic) IP_Reagent->IonPair StationaryPhase C18 Stationary Phase (Nonpolar) IonPair->StationaryPhase Retention (Hydrophobic Interaction) Elution Elution StationaryPhase->Elution Disruption of Interaction MobilePhase Organic Mobile Phase (e.g., Acetonitrile) MobilePhase->Elution

References

Application Notes and Protocols for Mass Spectrometry Analysis of Oligonucleotides with 2'-O-Methyl Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methylation (2'-O-Me) is a common and critical modification in oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar moiety. The presence of 2'-O-Me groups enhances the nuclease resistance, binding affinity to target RNA, and reduces innate immune responses.[1] Accurate and robust analytical methods are therefore essential for the characterization and quality control of these modified oligonucleotides.

Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the gold standard for the analysis of oligonucleotides and their modifications.[2][3] This document provides detailed application notes and protocols for the analysis of 2'-O-methylated oligonucleotides using ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RPLC-MS).

Core Principles of 2'-O-Methyl Oligonucleotide Analysis by LC-MS

The analysis of 2'-O-methylated oligonucleotides by LC-MS involves three key stages:

  • Sample Preparation: Ensuring the oligonucleotide sample is free from interfering substances that can affect ionization and chromatographic separation.

  • LC Separation: Utilizing ion-pair reversed-phase chromatography to separate the target oligonucleotide from impurities and failure sequences. The 2'-O-Me modification slightly increases the hydrophobicity of the oligonucleotide, which can lead to a modest increase in retention time compared to its unmodified counterpart.[4]

  • MS Detection and Fragmentation: Employing high-resolution mass spectrometry to determine the accurate mass of the intact oligonucleotide and using tandem mass spectrometry (MS/MS) to confirm its sequence and localize the 2'-O-Me modifications through characteristic fragmentation patterns.

Experimental Protocols

Protocol 1: Sample Preparation of Synthetic Oligonucleotides

This protocol outlines the basic steps for preparing a synthetic 2'-O-methylated oligonucleotide for LC-MS analysis.

Materials:

  • Lyophilized synthetic 2'-O-methylated oligonucleotide

  • Nuclease-free water

  • 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer (optional, for desalting)

  • Microcentrifuge tubes

Procedure:

  • Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Vortex the solution gently to ensure the oligonucleotide is fully dissolved.

  • For desalting (if required), dilute the stock solution with 0.1 M TEAA and use a suitable desalting cartridge according to the manufacturer's protocol.

  • Dilute the stock solution to a final concentration of 1-10 µM in nuclease-free water or the initial mobile phase composition for LC-MS analysis.

  • Centrifuge the final sample at high speed for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an appropriate autosampler vial for injection.

Protocol 2: Ion-Pair Reversed-Phase LC-MS for 2'-O-Methylated Oligonucleotides

This protocol provides a robust method for the separation and detection of 2'-O-methylated oligonucleotides.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Oligonucleotide-specific C18 column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide)

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water

  • Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 (v/v) Methanol/Water

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-60% B

    • 12-13 min: 60-90% B

    • 13-15 min: 90% B

    • 15.1-17 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • Desolvation Temperature: 400 °C

  • Full Scan (MS1) Range: 400-2000 m/z

  • Tandem MS (MS/MS):

    • Activation: Collision-Induced Dissociation (CID)

    • Collision Energy: 20-40 eV (may require optimization based on oligonucleotide length and charge state)

    • Precursor Selection: Isotope pattern for the most abundant charge states

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of a hypothetical 20-mer RNA oligonucleotide with and without a single 2'-O-methyl modification.

Table 1: Chromatographic and Mass Spectrometry Data

AnalyteSequence (5' to 3')Theoretical Mass (Da)Measured Mass (Da)Mass Accuracy (ppm)Retention Time (min)
Unmodified RNAGCA UGC AUG CUA GUC GAC GU6427.146427.114.78.5
2'-O-Me RNAGCA UGC AUG CUA GUC GAC G(Um)6441.166441.134.68.8

Note: The 2'-O-methyl modification on the final Uridine (Um) results in a 14.02 Da mass shift and a slight increase in retention time due to increased hydrophobicity.

Table 2: Relative Abundance of Key Fragment Ions in MS/MS

Fragment Ion SeriesUnmodified RNA (%)2'-O-Me RNA (%)
c-series3530
y-series4035
a-B-series1518
w-series1012

Note: The presence of the 2'-O-methyl group can influence fragmentation efficiencies, with a potential slight decrease in the abundance of c and y ions and a minor increase in a-B and w ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Resuspend Oligonucleotide prep2 Dilute to Working Concentration prep1->prep2 prep3 Centrifuge and Transfer prep2->prep3 lc IP-RPLC Separation prep3->lc ms1 Full Scan MS (Intact Mass) lc->ms1 ms2 Tandem MS (Fragmentation) ms1->ms2 deconv Deconvolution ms2->deconv seq_confirm Sequence Confirmation deconv->seq_confirm

Caption: Workflow for LC-MS analysis of 2'-O-methylated oligonucleotides.

Fragmentation Pathway of a 2'-O-Methylated RNA Oligonucleotide

fragmentation_pathway cluster_structure Oligonucleotide Backbone cluster_fragments Fragment Ions P1 5' O1 O P1->O1 P2 P O1->P2 O2 O P2->O2 C5 C5' O2->C5 a_B a-B O2->a_B 3' C-O Cleavage C4 C4' C5->C4 w w C5->w 3' C-O Cleavage C3 C3' C4->C3 C2 C2' C4->C2 Base Base C4->Base O3 O C3->O3 P3 P O3->P3 c c O3->c 5' P-O Cleavage O4 O P3->O4 y y P3->y 5' P-O Cleavage C5_2 C5' O4->C5_2 OMe O-CH3 C2->OMe

Caption: Key fragmentation sites in a 2'-O-methylated RNA backbone.

Conclusion

The protocols and data presented here provide a comprehensive guide for the robust and accurate analysis of oligonucleotides containing 2'-O-methyl modifications. The use of ion-pair reversed-phase LC-MS allows for the separation, identification, and sequence confirmation of these important therapeutic molecules. Careful optimization of chromatographic and mass spectrometric parameters is crucial for achieving high-quality data. The provided workflows and fragmentation diagrams serve as a valuable resource for researchers and professionals in the field of oligonucleotide drug development.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with DMT-2'O-Methyl-rU Phosphoramidite.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-2'O-Methyl-rU Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low coupling efficiency and other common issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-2'O-Methyl-rU Phosphoramidite and what are its primary applications?

A1: this compound is a modified ribonucleoside building block used in solid-phase oligonucleotide synthesis. The 2'-O-Methyl (2'-OMe) modification offers several advantages, including increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity. These properties make it a valuable component in the synthesis of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and siRNAs, as well as for various research applications.

Q2: What is "coupling efficiency" and why is it critical in oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle. High coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to the formation of truncated sequences (n-1, n-2, etc.). The accumulation of these impurities reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.

Q3: What are the expected coupling efficiencies when using this compound?

A3: With optimized protocols and high-quality reagents, the stepwise coupling efficiency for 2'-O-Methyl phosphoramidites, including the uridine (B1682114) variant, is expected to be greater than 99%. However, this can be influenced by several factors, including the choice of activator, coupling time, and the sequence being synthesized.

Q4: How does the 2'-O-Methyl modification affect the required coupling time compared to standard DNA phosphoramidites?

A4: The 2'-O-Methyl group introduces some steric hindrance, which can slow down the coupling reaction. Therefore, a longer coupling time is generally required for 2'-O-Methyl phosphoramidites compared to standard DNA phosphoramidites. While DNA phosphoramidites may couple efficiently in under a minute, 2'-O-Methyl phosphoramidites typically require coupling times ranging from 6 to 15 minutes.[1]

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound is sensitive to moisture and oxidation. It should be stored as a dry powder at -20°C under an inert atmosphere (argon or nitrogen). Once dissolved in anhydrous acetonitrile (B52724) for synthesis, the solution should be used promptly. It is recommended to prepare fresh solutions for each synthesis run to avoid degradation and ensure high coupling efficiency.

Troubleshooting Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving issues of low coupling efficiency when using this compound.

Problem: A sudden or consistent drop in trityl signal, indicating low coupling efficiency.

Below is a troubleshooting workflow to identify and address the potential causes.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_params Synthesizer Checks cluster_amidite Phosphoramidite Checks start Low Coupling Efficiency Observed reagent_prep Step 1: Verify Reagent Quality and Preparation start->reagent_prep synthesis_params Step 2: Check Synthesizer Parameters reagent_prep->synthesis_params Reagents OK moisture Anhydrous Acetonitrile? reagent_prep->moisture activator Fresh/Correct Activator? reagent_prep->activator capping Fresh Capping Reagents? reagent_prep->capping phosphoramidite_issue Step 3: Investigate Phosphoramidite Integrity synthesis_params->phosphoramidite_issue Parameters OK coupling_time Sufficient Coupling Time? synthesis_params->coupling_time fluidics No Leaks/Blockages? synthesis_params->fluidics delivery Accurate Reagent Delivery? synthesis_params->delivery support_issue Step 4: Examine Solid Support phosphoramidite_issue->support_issue Amidite OK storage Proper Storage? phosphoramidite_issue->storage age Freshly Prepared Solution? phosphoramidite_issue->age degradation Signs of Degradation? phosphoramidite_issue->degradation sequence_issue Step 5: Consider Sequence-Specific Effects support_issue->sequence_issue Support OK solution Problem Resolved sequence_issue->solution Adjustments Made

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Detailed Troubleshooting Steps

1. Verify Reagent Quality and Preparation

  • Moisture Contamination: Phosphoramidites are highly sensitive to water. Ensure that the acetonitrile used for dissolving the phosphoramidite and for the activator solution is anhydrous (<30 ppm water). Use fresh, high-quality solvents. Molecular sieves can be used in the solvent bottles on the synthesizer to maintain dryness.

  • Activator Issues: The choice and quality of the activator are critical. For 2'-O-Methyl phosphoramidites, common activators include 5-(Ethylthio)-1H-tetrazole (ETT), 1H-Tetrazole, and 4,5-Dicyanoimidazole (DCI). Ensure the activator is not expired and has been stored correctly. An inappropriate or degraded activator will lead to poor coupling.

  • Capping Reagent Failure: Inefficient capping of unreacted 5'-hydroxyl groups can lead to the formation of n-1 and other deletion sequences. Ensure that the capping reagents (Cap A and Cap B) are fresh and active.

2. Check Synthesizer Parameters and Fluidics

  • Inadequate Coupling Time: As 2'-O-Methyl phosphoramidites are more sterically hindered, they require longer coupling times than DNA phosphoramidites. A typical coupling time for 2'-O-Methyl-rU is 6-15 minutes.[1] If you are experiencing low efficiency, consider extending the coupling time.

  • Fluidics and Reagent Delivery: Check the synthesizer for any leaks, blocked lines, or malfunctioning valves. Inaccurate or incomplete delivery of the phosphoramidite or activator solution to the synthesis column will result in low coupling efficiency.

3. Investigate Phosphoramidite Integrity

  • Improper Storage: Long-term storage of phosphoramidites should be at -20°C under an inert atmosphere. Exposure to air and humidity will cause degradation.

  • Degraded Phosphoramidite Solution: Phosphoramidite solutions in acetonitrile have a limited shelf life, even on the synthesizer. It is best to use freshly prepared solutions for each synthesis. If a solution has been on the synthesizer for several days, it may have started to degrade.

4. Examine the Solid Support

  • Quality of the Solid Support: The quality of the solid support, including the loading of the first nucleoside, can affect the overall synthesis yield. Ensure you are using a high-quality support from a reputable supplier.

5. Consider Sequence-Specific Effects

  • Secondary Structures: Certain sequences, particularly those rich in G, can form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling. This can lead to a drop in coupling efficiency at specific points in the sequence. Using modified phosphoramidites or special synthesis conditions may be necessary in such cases.

Data Presentation

Table 1: Recommended Coupling Parameters for 2'-O-Methyl Phosphoramidites

ParameterRecommendationNotes
Phosphoramidite Conc. 0.08 - 0.15 M in anhydrous acetonitrileEnsure complete dissolution. Gentle warming may be required.
Activator 0.25 - 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)DCI is a more potent activator and may allow for shorter coupling times. 1H-Tetrazole can also be used.[1]
Coupling Time 6 - 15 minutesThe optimal time can be sequence-dependent. Longer times may be needed for sterically demanding sequences.[1]
Expected Efficiency > 99%This is the stepwise efficiency. The overall yield of the full-length product will depend on the length of the oligonucleotide.

Note: The data presented is for 2'-O-Methyl phosphoramidites in general, as specific comparative data for the rU variant is limited. These parameters provide a strong starting point for optimization.

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Under an inert atmosphere (e.g., in a glove box or using a balloon of argon), add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).

  • Mixing: Gently swirl the vial to dissolve the phosphoramidite completely. If necessary, sonicate briefly or warm gently to aid dissolution.

  • Installation: Install the vial on the DNA/RNA synthesizer. Ensure that the synthesizer lines are dry and purged with an inert gas.

Protocol 2: Post-Synthesis Analysis of Coupling Efficiency via Trityl Cation Monitoring
  • Setup: Ensure the synthesizer is equipped with a UV-Vis detector to monitor the absorbance of the trityl cation released during the deblocking step (typically at 495 nm).

  • Data Collection: During each synthesis cycle, the acidic deblocking reagent cleaves the DMT group from the 5'-end of the newly added nucleotide. The resulting orange-colored DMT cation is passed through the detector. The instrument's software records the absorbance peak for each cycle.

  • Analysis: The integrated area of the absorbance peak is proportional to the amount of DMT cation released. A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance for a particular cycle indicates a failure in the coupling step of the preceding cycle.

Visualization of Key Processes

Chemical Coupling Pathway

CouplingReaction cluster_reactants Reactants Amidite DMT-2'O-Me-rU Phosphoramidite Activated_Amidite Activated Phosphoramidite Intermediate Amidite->Activated_Amidite Support Solid Support with Free 5'-OH Coupling Nucleophilic Attack Support->Coupling Activator Activator (e.g., ETT, DCI) Activator->Activated_Amidite Activated_Amidite->Coupling Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Oxidation Oxidation Phosphite_Triester->Oxidation Phosphate_Triester Stable Phosphate Triester Linkage Oxidation->Phosphate_Triester

Caption: The phosphoramidite coupling reaction cycle in oligonucleotide synthesis.

References

Technical Support Center: Stability of DMT-2'O-Methyl-rU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture on the stability of DMT-2'O-Methyl-rU Phosphoramidite (B1245037). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise due to the instability of DMT-2'O-Methyl-rU Phosphoramidite, with a focus on moisture-related degradation.

Question: My oligonucleotide synthesis failed, and I suspect an issue with my this compound. What are the common causes of failure related to this reagent?

Answer: The most common cause of synthesis failure related to phosphoramidites is degradation due to exposure to moisture.[1] Phosphoramidites are highly susceptible to hydrolysis, which renders them inactive for the coupling reaction. This leads to low coupling efficiency and ultimately, a low yield of the desired oligonucleotide. Other potential causes include oxidation of the phosphoramidite and the use of poor-quality solvents or reagents.

Question: I am observing low coupling efficiency in my oligonucleotide synthesis. How can I determine if my this compound has been compromised by moisture?

Answer: Low coupling efficiency is a primary indicator of phosphoramidite degradation. To confirm if moisture is the culprit, you can perform the following checks:

  • Analytical Testing: Analyze the phosphoramidite solution using ³¹P NMR spectroscopy or High-Performance Liquid Chromatography (HPLC). The presence of significant peaks corresponding to the H-phosphonate or other hydrolysis byproducts indicates degradation.[2][3]

  • Reagent Check: Ensure all solvents, particularly acetonitrile (B52724), are anhydrous (water content < 30 ppm). Use fresh, high-quality reagents for each synthesis.

  • Handling Technique Review: Evaluate your handling procedures to ensure the phosphoramidite is not exposed to atmospheric moisture. This includes proper storage, allowing the vial to warm to room temperature before opening, and using dry, inert gas for transfers.

Question: What are the characteristic signs of this compound degradation in analytical tests?

Answer:

  • ³¹P NMR: A pure phosphoramidite solution will show characteristic peaks in the range of 140-155 ppm.[3] The appearance of new signals in the phosphate (B84403) region (around 0-20 ppm) or the H-phosphonate region (around 0-10 ppm) is indicative of hydrolysis and oxidation.

  • HPLC: In a reverse-phase HPLC analysis, degraded phosphoramidite will show additional peaks eluting at different retention times than the main product. These impurity peaks correspond to hydrolysis products and other degradants.[2]

Question: How should I properly store and handle this compound to minimize moisture-related degradation?

Answer: Proper storage and handling are critical for maintaining the stability of your phosphoramidite.[4][5]

  • Storage: Store the solid phosphoramidite in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • Handling:

    • Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture.

    • Handle the solid and its solutions under a dry, inert gas atmosphere.

    • Use anhydrous solvents (acetonitrile with < 30 ppm water) for dissolution.

    • Once dissolved, use the solution as quickly as possible. For on-synthesizer storage, minimize the time the vial is on the instrument.

Quantitative Data on Phosphoramidite Stability

Table 1: Representative Purity of Deoxynucleoside Phosphoramidites in Acetonitrile Over Time

Time (Weeks)T Phosphoramidite Purity (%)dC(bz) Phosphoramidite Purity (%)dA(bz) Phosphoramidite Purity (%)dG(ib) Phosphoramidite Purity (%)
0 >99>99>99>99
1 99999885
2 99999775
3 98989668
4 98989563
5 97979360

Data adapted from a study on deoxynucleoside phosphoramidites and should be considered as a general guide.[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution by ³¹P NMR

Objective: To assess the stability of a this compound solution in acetonitrile over time by monitoring the formation of hydrolysis and oxidation byproducts.

Materials:

  • This compound

  • Anhydrous acetonitrile (water content < 30 ppm)

  • NMR tubes

  • Argon or nitrogen gas

  • NMR spectrometer

Procedure:

  • Prepare a 0.1 M solution of this compound in anhydrous acetonitrile under an inert atmosphere.

  • Transfer an aliquot of the freshly prepared solution to an NMR tube and seal it under inert gas.

  • Acquire a baseline ³¹P NMR spectrum. The phosphoramidite should exhibit characteristic signals between 140 and 155 ppm.

  • Store the remaining solution under controlled conditions (e.g., room temperature on a synthesizer).

  • At specified time points (e.g., 24, 48, 72 hours, and 1 week), take aliquots of the solution and acquire ³¹P NMR spectra.

  • Analyze the spectra for the appearance and integration of signals corresponding to hydrolysis products (H-phosphonate, around 0-10 ppm) and oxidized species (phosphate, around 0-20 ppm).

  • Calculate the percentage of the intact phosphoramidite at each time point to determine the rate of degradation.

Protocol 2: Stability Assessment by Reverse-Phase HPLC

Objective: To quantify the purity of this compound and detect degradation products using RP-HPLC.

Materials:

  • This compound solution (from Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • HPLC vials

Procedure:

  • At each time point from the stability study (Protocol 1), dilute an aliquot of the phosphoramidite solution to approximately 1.0 mg/mL with acetonitrile.

  • Inject the sample into the HPLC system.

  • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Identify the peak corresponding to the intact this compound and any impurity peaks.

  • Integrate the peak areas to calculate the percentage purity of the phosphoramidite at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Stability Study cluster_monitoring Time-Point Monitoring prep Prepare 0.1M Phosphoramidite in Anhydrous Acetonitrile nmr Acquire Baseline 31P NMR Spectrum prep->nmr hplc Perform Baseline RP-HPLC Analysis prep->hplc storage Store Solution under Controlled Conditions nmr->storage hplc->storage nmr_t Acquire 31P NMR at Time Points storage->nmr_t hplc_t Perform RP-HPLC at Time Points storage->hplc_t troubleshooting_flow start Low Oligonucleotide Synthesis Yield q1 Check Coupling Efficiency start->q1 a1_low Low Efficiency q1->a1_low Low a1_ok Normal Efficiency q1->a1_ok OK q2 Analyze Phosphoramidite Purity (31P NMR / HPLC) a1_low->q2 solution2 Investigate Other Synthesis Parameters a1_ok->solution2 a2_degraded Degradation Observed q2->a2_degraded Degraded a2_pure Purity OK q2->a2_pure Pure solution1 Replace Phosphoramidite and Anhydrous Solvents a2_degraded->solution1 a2_pure->solution2

References

Preventing degradation of DMT-2'O-Methyl-rU Phosphoramidite during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of DMT-2'O-Methyl-rU Phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-2'O-Methyl-rU Phosphoramidite and what are its key features?

A1: this compound is a specialized building block used in the chemical synthesis of RNA oligonucleotides. The "DMT" (Dimethoxytrityl) group is a protecting group on the 5'-hydroxyl of the ribose sugar, which prevents unwanted chemical reactions during the synthesis process and is removed at the beginning of each coupling cycle. The "2'O-Methyl" modification on the ribose sugar provides the resulting oligonucleotide with increased resistance to nuclease degradation, which is particularly beneficial for therapeutic applications. The phosphoramidite group at the 3'-position is the reactive moiety that allows the nucleotide to be coupled to the growing oligonucleotide chain.

Q2: What are the primary causes of this compound degradation?

A2: The two main causes of degradation are hydrolysis and oxidation.[1]

  • Hydrolysis: Phosphoramidites are highly sensitive to moisture.[2] In the presence of water, the phosphoramidite group can be hydrolyzed to a phosphonate, rendering it inactive for the coupling reaction. This reaction can be catalyzed by acids.

  • Oxidation: The phosphorus atom in a phosphoramidite is in the P(III) oxidation state. Exposure to air can lead to oxidation to the P(V) state, forming a phosphate (B84403) triester which is also unreactive in the coupling step.[3]

Q3: How can I detect degradation of my this compound?

A3: Degradation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR).

  • HPLC: A reversed-phase HPLC analysis will show the appearance of new peaks corresponding to degradation products, which typically have different retention times than the pure phosphoramidite. The pure phosphoramidite itself often appears as a doublet, representing the two diastereomers at the chiral phosphorus center.[3]

  • 31P NMR: This technique is highly specific for observing the phosphorus atom. A pure phosphoramidite will show characteristic peaks for the P(III) species. The presence of P(V) species, which resonate at a different chemical shift, is a clear indication of oxidation.[4]

Q4: What are the consequences of using degraded this compound in oligonucleotide synthesis?

A4: Using degraded phosphoramidite will lead to a significant decrease in coupling efficiency. This results in a higher proportion of shorter, "failure" sequences in the final product, making the purification of the desired full-length oligonucleotide more challenging and reducing the overall yield.[5]

Q5: What are the recommended storage and handling procedures for this compound?

A5: To minimize degradation, this compound should be stored as a dry powder under an inert atmosphere (e.g., argon) at low temperatures, typically -20°C.[6] When preparing solutions for synthesis, use anhydrous acetonitrile (B52724) and handle the phosphoramidite in a dry environment to the greatest extent possible. It is also recommended to use molecular sieves in the solvent to ensure it remains dry. Solutions should be used as fresh as possible.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the quality of the phosphoramidites. This guide provides a systematic approach to troubleshooting this issue.

Observation Potential Cause Recommended Action
Consistently low coupling efficiency for all bases. Reagent issue (activator, solvent) or instrument malfunction.- Prepare fresh activator solution.- Ensure the acetonitrile used is anhydrous.- Check the synthesizer for leaks or blockages in the fluid delivery lines.
Low coupling efficiency specifically for this compound. Degradation of the this compound.- Use a fresh vial of phosphoramidite.- If using a solution, prepare it fresh from a new, unopened bottle of powder.- Analyze the phosphoramidite for degradation using HPLC or 31P NMR (see experimental protocols below).
Gradual decrease in coupling efficiency over time. Gradual degradation of phosphoramidite solution on the synthesizer.- Replace the phosphoramidite solution on the synthesizer with a freshly prepared one.- Consider the stability of the solution and replace it at regular intervals, even if it has not been fully consumed.
No coupling for any base. Major instrument failure or incorrect setup.- Verify that all reagent bottles are correctly installed and that the gas pressure is adequate.- Perform a system check or calibration as recommended by the instrument manufacturer.

Data Presentation: Stability of Phosphoramidites in Solution

Time in Acetonitrile (at room temperature)Expected Purity of this compound (%)Expected Purity of a 2'-O-Methyl Purine (B94841) Phosphoramidite (e.g., A or G) (%)
0 hours>99%>99%
24 hours~98-99%~95-97%
48 hours~97-98%~90-95%
1 week~95-97%<90%

Note: This data is illustrative and based on the known relative stability of pyrimidine (B1678525) versus purine phosphoramidites. Actual degradation rates will vary depending on the specific storage conditions, solvent quality, and exposure to air and moisture.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

Objective: To determine the purity of this compound and detect the presence of hydrolysis products.

Materials:

  • This compound sample

  • Anhydrous acetonitrile

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 50% B

      • 5-25 min: 50-100% B

      • 25-30 min: 100% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The pure this compound should elute as a major peak (often a doublet of diastereomers).

    • Hydrolysis products will typically elute earlier than the parent compound.

    • Calculate the purity by dividing the peak area of the phosphoramidite by the total peak area of all components.

Protocol 2: 31P NMR Analysis of this compound Oxidation

Objective: To detect the presence of oxidized P(V) species in a this compound sample.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl3) or deuterated acetonitrile (CD3CN)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled 31P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The P(III) signal for the pure phosphoramidite should appear as a sharp peak (or a doublet for the diastereomers) in the region of 148-152 ppm.

    • Oxidized P(V) species will appear as peaks in the region of -10 to 10 ppm.

    • Quantify the level of oxidation by integrating the P(III) and P(V) signals.

Mandatory Visualizations

cluster_synthesis Oligonucleotide Synthesis Cycle cluster_degradation This compound Degradation Deblocking Deblocking (DMT Removal) Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Chain Elongation Amidite DMT-2'O-Methyl-rU Phosphoramidite (P-III) Coupling->Amidite Requires Active Phosphoramidite Oxidation Oxidation Capping->Oxidation Terminate Failures Oxidation->Deblocking Stabilize Linkage Hydrolyzed Hydrolyzed Product (H-phosphonate) Amidite->Hydrolyzed H2O Oxidized Oxidized Product (Phosphate Triester, P-V) Amidite->Oxidized O2

Caption: Logical workflow of oligonucleotide synthesis and phosphoramidite degradation pathways.

start Low Coupling Efficiency Observed isolate_problem Isolate Problem to Specific Amidite? start->isolate_problem check_reagents Check General Reagents (Activator, Solvents) check_instrument Check Synthesizer (Fluidics, Leaks) check_reagents->check_instrument resolve_general Resolve General Issue check_instrument->resolve_general isolate_problem->check_reagents No prepare_fresh Prepare Fresh Amidite Solution isolate_problem->prepare_fresh Yes analyze_amidite Analyze Amidite Purity (HPLC, 31P NMR) prepare_fresh->analyze_amidite replace_amidite Use New Lot of Amidite analyze_amidite->replace_amidite Degradation Confirmed resolve_specific Resolve Amidite Issue analyze_amidite->resolve_specific Purity OK replace_amidite->resolve_specific

Caption: Troubleshooting workflow for low coupling efficiency in oligonucleotide synthesis.

References

Identifying and minimizing side reactions in 2'-O-methyl RNA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during 2'-O-methyl RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in 2'-O-methyl RNA synthesis?

A1: The most prevalent impurities are shorter-than-full-length sequences, also known as failure sequences (n-1, n-2, etc.).[][2] These arise from incomplete coupling during the solid-phase synthesis cycle. Other common impurities include sequences with incomplete removal of protecting groups (e.g., tert-butyldimethylsilyl [TBDMS]), sequences with base modifications from deprotection steps, and byproducts of side reactions during capping or oxidation.[]

Q2: How does 2'-O-methylation affect the stability of the resulting RNA oligonucleotide?

A2: The 2'-O-methyl group significantly enhances the stability of RNA. It provides protection against nuclease degradation and makes the phosphodiester backbone more resistant to alkaline hydrolysis.[3] This increased stability is a key advantage for therapeutic applications of synthetic RNA.

Q3: Which protecting groups are typically used for the 2'-hydroxyl group in 2'-O-methyl RNA synthesis, and what are the potential issues associated with them?

A3: The most common protecting group for the 2'-hydroxyl in standard RNA synthesis is tert-butyldimethylsilyl (TBDMS).[] While effective, its incomplete removal can lead to impurities that are 114 Da heavier than the full-length product and may be difficult to separate.[] Alternative protecting groups like [(triisopropylsilyl)oxy]methyl (TOM) are also used and are designed to be stable during synthesis but quantitatively cleaved during deprotection.[4]

Q4: What is the purpose of the "capping" step in solid-phase RNA synthesis?

A4: The capping step is critical for minimizing the accumulation of failure sequences. After each coupling cycle, any unreacted 5'-hydroxyl groups are "capped" by acetylation.[][5] This prevents them from participating in subsequent coupling reactions, thereby ensuring that failure sequences are terminated and easier to separate from the full-length product during purification.[]

Troubleshooting Guide

This guide addresses specific issues that may arise during 2'-O-methyl RNA synthesis, providing potential causes and recommended solutions.

Issue 1: Presence of Shorter-Than-Full-Length Sequences (n-1, n-2)
  • Observation: Multiple peaks eluting before the main product peak on HPLC analysis, or mass spectrometry data indicating species with lower molecular weights corresponding to the loss of one or more nucleotides.

  • Potential Causes & Solutions:

CauseRecommended Solution
Inefficient Coupling Increase the coupling time, especially for sterically hindered 2'-O-methyl phosphoramidites.[6] Use a more reactive activator, such as 5-ethylthio-1H-tetrazole, to improve coupling efficiency.[7][8]
Poor Quality Phosphoramidites Ensure phosphoramidites are fresh and have been stored under anhydrous conditions to prevent degradation.
Ineffective Capping Verify the freshness and concentration of the capping reagents (e.g., acetic anhydride). Ensure complete capping to terminate failure sequences.
Issue 2: Incomplete Deprotection of 2'-Hydroxyl Protecting Groups
  • Observation: A significant peak eluting after the main product in RP-HPLC, with a mass increase of 114 Da (for TBDMS) per remaining group.[]

  • Potential Causes & Solutions:

CauseRecommended Solution
Inefficient Desilylation Reagent The desilylation reagent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is highly sensitive to water, which reduces its activity.[7] Use fresh, anhydrous TBAF or an alternative like triethylamine (B128534) trihydrofluoride (TEA·3HF).[7]
Insufficient Reaction Time or Temperature Extend the deprotection time or slightly increase the temperature as recommended in established protocols (e.g., 65°C for 2.5 hours with TEA·3HF).[9]
Issue 3: Base Modification or Degradation during Deprotection
  • Observation: Mass spectrometry reveals unexpected mass changes, or HPLC shows extraneous peaks. For example, reaction of methylamine (B109427) with uracil (B121893) bases can lead to impurities with masses 52 Da and 95 Da lower than the full-length product.[]

  • Potential Causes & Solutions:

CauseRecommended Solution
Harsh Deprotection Conditions RNA is sensitive to alkaline conditions, which can lead to chain cleavage if the 2'-hydroxyl group is prematurely exposed.[] Use milder deprotection reagents or optimized conditions, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA), which can reduce deprotection times.[7]
Side Reactions with Deprotection Agents Be aware of potential side reactions with specific bases. For instance, if using methylamine, consider its reactivity with uracil. Careful selection of protecting groups for the exocyclic amines of A, C, and G that can be removed under milder conditions can also mitigate this.[7]
Issue 4: Depurination
CauseRecommended Solution
Prolonged Exposure to Acid The detritylation step using an acid (e.g., dichloroacetic acid) can lead to the loss of purine (B94841) bases.[][] Optimize the detritylation time to ensure complete removal of the DMT group while minimizing depurination.
Base Protecting Group Choice The choice of protecting group for purine bases can influence their stability. Ensure the protecting groups used are appropriate for the synthesis conditions.

Experimental Protocols

Protocol 1: Analysis of Synthetic 2'-O-Methyl RNA Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
  • Sample Preparation: Dissolve the crude or purified oligonucleotide in nuclease-free water to a final concentration of approximately 10-20 µM.

  • HPLC System: Use an HPLC system equipped with a UV detector and a suitable column for oligonucleotide analysis (e.g., a C18 column).

  • Mobile Phases:

    • Buffer A: An aqueous solution of an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) [TEAA] or a hexafluoroisopropanol [HFIP]-based buffer for LC-MS compatibility).

    • Buffer B: Acetonitrile or methanol.

  • Gradient Elution: Program a linear gradient from a low percentage of Buffer B to a higher percentage over 20-30 minutes to elute the oligonucleotides.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The full-length product should be the major peak. Shorter failure sequences will typically elute earlier, while species with remaining hydrophobic protecting groups (like TBDMS) will elute later.

Protocol 2: Enzymatic Digestion and Mass Spectrometry for Sequence Verification
  • Enzymatic Digestion:

    • Dissolve approximately 1-2 pmol of the purified 2'-O-methyl RNA in a suitable buffer (e.g., 25 mM ammonium bicarbonate).

    • Add a nuclease, such as RNase T1 (which cleaves after guanosine (B1672433) residues), at an appropriate enzyme-to-substrate ratio.

    • Incubate at 37°C for 4 hours.[11]

  • Sample Cleanup: Desalt the digestion products using a suitable method, such as ZipTip purification.

  • Mass Spectrometry:

    • Analyze the digested fragments using MALDI-TOF or ESI mass spectrometry.

    • The resulting mass spectrum will show a series of peaks corresponding to the fragments generated by the nuclease.

  • Data Analysis: Compare the experimentally observed masses of the fragments to the theoretical masses calculated from the expected RNA sequence. This will confirm the sequence and can help identify any modifications or impurities.[11]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & Analysis cluster_verification Sequence Verification synthesis Crude 2'-O-Methyl RNA hplc IP-RP-HPLC synthesis->hplc Purity Check ms_intact Intact Mass Analysis hplc->ms_intact Identify Impurities digestion Enzymatic Digestion hplc->digestion Purified Product ms_digest Digested Fragment MS digestion->ms_digest Sequence Confirmation

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_impurities Impurity Profile cluster_causes Potential Causes start HPLC/MS Analysis pre_peak Early Eluting Peaks (Lower Mass) start->pre_peak post_peak Late Eluting Peaks (Higher Mass) start->post_peak main_peak_broad Broad Main Peak start->main_peak_broad cause1 Incomplete Coupling (n-1 sequences) pre_peak->cause1 cause3 Depurination pre_peak->cause3 cause2 Incomplete Deprotection (e.g., TBDMS) post_peak->cause2 cause4 Co-eluting Impurities main_peak_broad->cause4

Caption: Troubleshooting logic for identifying impurity causes.

References

Technical Support Center: Optimizing Activator Concentration for 2'-O-Methyl Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing activator concentration for the coupling of 2'-O-methyl phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in 2'-O-methyl phosphoramidite (B1245037) coupling?

A1: In phosphoramidite chemistry, the activator plays a crucial role by protonating the nitrogen atom of the phosphoramidite group on the incoming 2'-O-methyl nucleoside. This protonation creates a highly reactive intermediate that is susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, leading to the formation of a phosphite (B83602) triester linkage.

Q2: Which activators are commonly used for 2'-O-methyl phosphoramidite coupling?

A2: Several activators can be used for 2'-O-methyl phosphoramidite coupling. Common choices include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). Due to the steric hindrance of the 2'-O-methyl group, more potent activators than Tetrazole are often preferred to achieve high coupling efficiencies.

Q3: How does the pKa of an activator affect coupling efficiency?

A3: The acidity (pKa) of an activator is a critical factor. A more acidic activator can lead to faster protonation of the phosphoramidite, potentially increasing the coupling rate. However, excessive acidity can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer, leading to the undesirable formation of dimers (n+1 impurities). For sterically hindered monomers like 2'-O-methyl phosphoramidites, a balance between acidity and nucleophilicity of the activator is crucial for optimal performance. DCI, for instance, is less acidic than tetrazole derivatives but is a better nucleophile, which compensates for its lower acidity and makes it highly effective.

Q4: What is a typical activator concentration for 2'-O-methyl phosphoramidite coupling?

A4: The optimal activator concentration depends on the specific activator, the synthesizer, and the scale of the synthesis. For routine, small-scale synthesis (< 15 µmole), a 0.25 M concentration of DCI is often considered optimal. For more demanding couplings or larger scales, concentrations up to 1.0 M DCI have been used successfully. It is always recommended to optimize the concentration for your specific experimental conditions.

Q5: How can I monitor coupling efficiency in real-time?

A5: The most common method for real-time monitoring of coupling efficiency is trityl cation monitoring. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is removed in each cycle by an acid wash. The released DMT cation has a characteristic orange color and a strong absorbance around 495 nm. A consistent and strong absorbance signal after each coupling step indicates high coupling efficiency. A sudden drop in the signal is a clear indication of a coupling problem.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency (as indicated by low trityl signal) Suboptimal Activator Concentration: The activator concentration may be too low for the sterically hindered 2'-O-methyl phosphoramidites.Increase the activator concentration in increments (e.g., from 0.25 M to 0.45 M or higher for DCI) and monitor the impact on coupling efficiency. Refer to the experimental protocol below for a systematic optimization approach.
Inappropriate Activator: The chosen activator may not be potent enough for 2'-O-methyl phosphoramidites.Switch to a more effective activator for sterically hindered monomers, such as DCI or BTT.
Degraded Activator: The activator solution may have degraded due to moisture or prolonged storage.Use a fresh, anhydrous solution of the activator. Ensure proper storage conditions (e.g., under an inert atmosphere).
Insufficient Coupling Time: The time allowed for the coupling reaction may be too short.Increase the coupling time. For 2'-O-methyl phosphoramidites, longer coupling times (e.g., 3-15 minutes) are often required compared to DNA phosphoramidites.
Moisture Contamination: The presence of water in the acetonitrile (B52724) (ACN) or other reagents can significantly reduce coupling efficiency.Use anhydrous ACN and ensure all reagents and the synthesizer fluidics are dry. Consider using molecular sieves to dry solvents.
Presence of (n+1) Impurities Activator is too acidic: Highly acidic activators can cause premature detritylation of the phosphoramidite monomer, leading to the coupling of a dimer.Switch to a less acidic activator. DCI (pKa 5.2) is a good alternative to more acidic activators like BTT (pKa 4.1) and ETT (pKa 4.3).
Inconsistent Coupling Efficiency Across Different Bases Steric Hindrance Differences: Purines (A, G) are bulkier than pyrimidines (C, U) and may require more stringent coupling conditions.Consider using different coupling times or activator concentrations for purine (B94841) and pyrimidine (B1678525) 2'-O-methyl phosphoramidites.

Data Presentation: Activator Recommendations for 2'-O-Methyl Phosphoramidite Coupling

ActivatorRecommended ConcentrationRecommended Coupling TimeNotes
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 M3 - 15 minutesHighly recommended for 2'-O-methyl phosphoramidites due to its high nucleophilicity and lower acidity, which minimizes (n+1) impurity formation. 0.25 M is often optimal for small-scale synthesis. A 15-minute coupling time is recommended for 2'-OMe-PACE monomers.
1H-Tetrazole 0.45 M33 minutesCan be used, but generally requires significantly longer coupling times and may result in lower yields compared to DCI, especially for complex sequences.
5-Benzylthio-1H-tetrazole (BTT) Not specified for 2'-O-Me~3 minutes (for TBDMS-RNA)A more acidic activator, effective for RNA synthesis in general. Caution should be exercised due to the potential for (n+1) impurity formation with long oligonucleotides.
5-Ethylthio-1H-tetrazole (ETT) 0.25 MNot specified for 2'-O-MeAnother acidic activator option. A 3:4 phosphoramidite to activator ratio has been found to be optimal in some systems.

Experimental Protocols

Protocol 1: Systematic Optimization of Activator Concentration

Objective: To determine the optimal concentration of a chosen activator (e.g., DCI) for the coupling of 2'-O-methyl phosphoramidites.

Methodology:

  • Prepare Activator Solutions: Prepare a series of fresh activator solutions at different concentrations in anhydrous acetonitrile (e.g., 0.2 M, 0.25 M, 0.3 M, 0.4 M, and 0.5 M DCI).

  • Synthesize a Test Oligonucleotide: Synthesize a short, well-characterized test oligonucleotide (e.g., a 10-mer) containing at least one of each 2'-O-methyl base (A, C, G, U).

  • Perform Parallel Syntheses: Program the oligonucleotide synthesizer to perform parallel syntheses of the test oligonucleotide, with each synthesis using a different activator concentration from the prepared series. Keep all other synthesis parameters (e.g., phosphoramidite concentration, coupling time, reagents) constant across all syntheses.

  • Monitor Coupling Efficiency: If available, use real-time trityl monitoring to assess the stepwise coupling efficiency for each synthesis.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and perform standard deprotection procedures.

  • Analysis:

    • HPLC Analysis: Analyze the crude, deprotected oligonucleotides by reverse-phase or ion-exchange HPLC. Calculate the percentage of the full-length product for each synthesis.

    • Mass Spectrometry: Confirm the identity of the full-length product and identify any impurities (e.g., n-1, n+1) by mass spectrometry.

  • Data Evaluation: Create a plot of activator concentration versus the yield of the full-length product to determine the optimal concentration that provides the highest yield with minimal impurities.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Monitoring cluster_analysis Analysis & Optimization prep_activator Prepare Activator Solutions (Varying Concentrations) synthesis Parallel Automated Oligonucleotide Synthesis prep_activator->synthesis prep_oligo Design & Program Test Oligonucleotide prep_oligo->synthesis monitoring Real-time Trityl Monitoring synthesis->monitoring cleavage Cleavage and Deprotection synthesis->cleavage analysis HPLC & Mass Spectrometry Analysis cleavage->analysis optimization Determine Optimal Activator Concentration analysis->optimization

Caption: Workflow for optimizing activator concentration.

coupling_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product phosphoramidite 2'-O-Methyl Phosphoramidite activation Activation: Protonation of Phosphoramidite phosphoramidite->activation activator Activator (e.g., DCI) activator->activation support Solid Support with Growing Oligo (5'-OH) coupling Coupling: Nucleophilic Attack by 5'-OH support->coupling activation->coupling product Phosphite Triester Linkage coupling->product

Caption: Phosphoramidite coupling reaction mechanism.

Strategies to improve the yield of long 2'-O-methylated RNA sequences.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to improve the yield and quality of long 2'-O-methylated RNA sequences synthesized via in vitro transcription (IVT).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of long 2'-O-methylated RNA.

Q1: Why is the yield of my long 2'-O-methylated RNA transcript consistently low?

A1: Low yield is a common challenge, especially for long and modified transcripts.[1] Several factors can contribute to this issue:

  • Suboptimal T7 RNA Polymerase Activity: Standard T7 RNA polymerase can be inefficient at incorporating modified nucleotides. The introduction of 2'-O-methyl groups can reduce the overall activity and stability of the enzyme.[2]

  • DNA Template Quality and Quantity: The quality and concentration of the DNA template are critical. Insufficient template amounts (ideally >1µg per 100µL reaction, and up to 5µg for very long templates) can limit the transcription reaction.[3][4] The template should be high purity, free of contaminants, and correctly linearized.[5]

  • Reaction Conditions: The temperature, incubation time, and buffer components, including NTP concentrations and magnesium levels, must be optimized. T7 RNA polymerase is a sensitive enzyme, and temperature variability can impact yield.[4]

  • Premature Termination: The polymerase may dissociate from the DNA template prematurely, leading to truncated RNA fragments. This can be exacerbated by complex RNA secondary structures or the presence of modified nucleotides.[2]

Q2: How can I increase the transcription yield?

A2: Several strategies can significantly boost your RNA yield:

  • Use Engineered T7 RNA Polymerases: Consider using mutant T7 RNA polymerases specifically designed for incorporating modified nucleotides and enhancing thermal stability. Variants with thermostabilizing mutations have been shown to dramatically increase the yield of fully 2'-O-methyl modified RNA.[2]

  • Optimize the T7 Promoter Sequence: Modifying the sequence immediately downstream of the T7 promoter can enhance transcription efficiency. Adding AT-rich sequences has been shown to increase mRNA yields significantly.[6]

  • Optimize Reaction Components: Ensure you are using optimal concentrations of all reagents. This includes high-quality NTPs (with 2'-O-methylated versions completely replacing standard NTPs if desired), sufficient DNA template, and an optimized buffer system.[4] Some studies have found that optimizing T7 primers can increase RNA yield up to 60-fold.[7]

  • Increase Incubation Time: For long transcripts, extending the incubation time from the standard 2 hours to 3-4 hours can improve the yield of full-length products.[4]

Q3: My final product contains a high level of double-stranded RNA (dsRNA). How can I prevent this?

A3: dsRNA is a common byproduct of IVT that can trigger an immune response in downstream applications.[8]

  • Utilize a Modified T7 RNA Polymerase: Specific mutants of T7 RNA Polymerase have been developed that reduce the formation of dsRNA byproducts during transcription.[8][9]

  • Optimize Promoter Design: Optimizing the T7 promoter sequence can lead to a significant reduction in dsRNA byproducts (up to 30-50%) while simultaneously increasing the yield of the target mRNA.[6]

  • Purification: While not a preventative measure, downstream purification using methods like chromatography is essential for removing dsRNA impurities from the final product.[8]

Q4: The 2'-O-methylation step appears to be inefficient. What are the potential causes?

A4: Inefficient methylation is often linked to the stability and activity of the reagents.

  • Enzyme and Cofactor Stability: The mRNA Cap 2'-O-Methyltransferase and its essential cofactor, S-adenosylmethionine (SAM), are key. SAM is particularly unstable and should not be subjected to multiple freeze-thaw cycles. Degraded SAM will result in failed capping and methylation.[4]

  • RNA Purity: Ensure the RNA transcribed in the previous step is sufficiently pure before proceeding to the methylation reaction. Contaminants can inhibit enzyme activity.

  • Reaction Buffer and Incubation: Use the recommended reaction buffer and incubate at the optimal temperature (typically 37°C) for the specified time to ensure complete methylation.

Q5: My RNA is degraded. How can I improve its stability?

A5: RNA is inherently unstable and susceptible to degradation by RNases.[1]

  • Maintain an RNase-Free Environment: Use RNase-free water, reagents, tips, and tubes for all steps of the procedure.[4][10] Wear gloves at all times.

  • Incorporate RNase Inhibitors: Add an RNase inhibitor, such as RNasin®, to your transcription and subsequent enzymatic reactions to protect the RNA transcript.[4]

  • Purification and Storage: Purify the RNA promptly after transcription and store it appropriately. For long-term storage, precipitate the RNA in ethanol (B145695) at -80°C.[11] The 2'-O-methylation itself enhances stability by protecting the RNA backbone from hydrolysis.[12][13]

Quantitative Data on Yield Improvement Strategies

The following tables summarize reported data on strategies to enhance the yield of modified RNA.

Table 1: Impact of Engineered T7 RNA Polymerase on Transcription Yield

T7 RNA Polymerase VariantTarget TranscriptYield (molecules of RNA per DNA template)Fold Increase vs. Standard (approx.)
Wild Type T7Spinach Aptamer12.4 (unmodified NTPs)N/A
RGVG-M6 MutantSpinach Aptamer4.6 (fully 2'-O-methylated)~0.4x of WT with unmodified NTPs
Wild Type T7N42 Aptamer Pool7.7 (unmodified NTPs)N/A
RGVG-M6 MutantN42 Aptamer Pool5.5 (fully 2'-O-methylated)~0.7x of WT with unmodified NTPs
Data sourced from a study on thermostabilizing mutations in T7 RNA polymerase, demonstrating significantly improved activity for synthesizing fully modified RNA compared to previously available enzymes.[2]

Table 2: Effect of T7 Promoter Optimization on mRNA Yield and dsRNA Reduction

Promoter VariantmRNA Yield (g L⁻¹)dsRNA Reduction vs. Wildtype
Wildtype T7 Promoter2 - 5N/A
Optimized AT-rich VariantsUp to 14Up to 30%
Data from a 2024 study showcasing that modifying the non-coding regions downstream of the T7 promoter can substantially increase mRNA yield and reduce dsRNA impurities.[6]

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

experimental_workflow cluster_template 1. DNA Template Preparation cluster_transcription 2. In Vitro Transcription (IVT) cluster_modification 3. Capping & Methylation cluster_purification 4. Purification & QC PCR PCR Amplification (with T7 Promoter) GelPurify Gel Purification PCR->GelPurify IVT IVT Reaction (T7 Polymerase, 2'-O-Me NTPs) GelPurify->IVT DNase DNase I Treatment IVT->DNase Capping Capping Reaction (Vaccinia Capping System) DNase->Capping Methylation 2'-O-Methylation (Cap 2'-O-Methyltransferase, SAM) Capping->Methylation Precipitation Ethanol Precipitation Methylation->Precipitation QC Quality Control (Glyoxal Gel, NanoDrop) Precipitation->QC FinalProduct FinalProduct QC->FinalProduct Purified 2'-O-Me RNA

Caption: Workflow for synthesis of long 2'-O-methylated RNA.

Protocol: In Vitro Transcription, Capping, and 2'-O-Methylation of Long RNA

This protocol is adapted from established methods for generating long, modified RNA.[3][4][10] It is critical to use RNase-free reagents and techniques throughout.[4]

1. DNA Template Preparation

  • Amplify the DNA template containing a T7 promoter using a high-fidelity DNA polymerase.

  • For long templates, use a two-step PCR protocol with a combined annealing/extension step at 72°C for 3 minutes and a 30-second denaturation at 98°C, repeated for 30 cycles. Include a final 10-minute extension at 72°C.[3]

  • Purify the PCR product via gel electrophoresis to ensure the template is the correct size and free of contaminants.

2. In Vitro Transcription (IVT)

  • Assemble the transcription reaction at room temperature to avoid precipitation of the DNA template by spermidine.[4] A typical 100 µL reaction includes:

    • 10X Transcription Buffer (e.g., 300 mM Tris-Cl pH 8.1, 250 mM MgCl2, 20 mM spermidine, 100 mM DTT)

    • 2'-O-methylated NTPs (fully replacing standard NTPs)

    • RNase Inhibitor (e.g., RNasin® Plus)

    • 5-10 µg of purified DNA template

    • High-yield or mutant T7 RNA Polymerase

  • Incubate the reaction in a thermocycler at 37°C for 3-4 hours. A thermocycler is recommended over a heat block for temperature stability.[4]

  • Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.[4]

3. RNA Purification (Pre-Capping)

  • Stop the reaction and precipitate the RNA by adding 0.3M Sodium Acetate (pH 5.2), a co-precipitant like GlycoBlue™, and 2.5 volumes of 100% ethanol.[4]

  • Incubate at -80°C for at least 1 hour.

  • Pellet the RNA by centrifuging at >16,000 g for 25 minutes at 4°C.

  • Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

4. Capping and 2'-O-Methylation

  • Assemble the capping and methylation reaction. For a typical reaction, combine:

    • Purified RNA transcript

    • 10X Capping Buffer

    • GTP

    • S-adenosylmethionine (SAM) - handle carefully, do not freeze-thaw repeatedly[4]

    • Vaccinia Capping Enzyme

    • mRNA Cap 2'-O-Methyltransferase

    • RNase Inhibitor

  • Incubate at 37°C for 1-2 hours.

5. Final Purification and Quality Control

  • Precipitate the final RNA product using the ethanol precipitation method described in Step 3.

  • Resuspend the final pellet in an appropriate RNase-free buffer.

  • Assess the quality and size of the RNA using a denaturing glyoxal (B1671930) gel.[4]

  • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

Troubleshooting Logic

Diagram: Troubleshooting Low RNA Yield

troubleshooting_yield Start Low RNA Yield Detected CheckTemplate 1. Verify DNA Template - Quantity (>1µg/100µL)? - Purity (Gel verified)? - Correct Sequence? Start->CheckTemplate CheckReagents 2. Check Reagents - NTPs (correct conc., not degraded)? - T7 Polymerase (active, correct type)? - Buffer (correct composition)? CheckTemplate->CheckReagents Template OK FixTemplate Action: Repurify or re-amplify DNA template. Increase amount. CheckTemplate->FixTemplate Issue Found CheckConditions 3. Review Reaction Conditions - Incubation Time (3-4h)? - Temperature (stable 37°C)? - RNase contamination? CheckReagents->CheckConditions Reagents OK FixReagents Action: Use fresh NTPs. Consider engineered T7 Polymerase (e.g., thermostable mutant). CheckReagents->FixReagents Issue Found FixConditions Action: Increase incubation time. Use thermocycler. Add RNase inhibitor. Optimize promoter sequence. CheckConditions->FixConditions Issue Found Success Yield Improved CheckConditions->Success Conditions OK (Yield should be improved) FixTemplate->Start FixReagents->Start FixConditions->Start

References

Dealing with incomplete detritylation in 2'-O-methyl oligo synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with 2'-O-methyl oligonucleotide synthesis, with a specific focus on overcoming incomplete detritylation.

Frequently Asked Questions (FAQs)

Q1: What is incomplete detritylation and why is it a problem in 2'-O-methyl oligo synthesis?

Incomplete detritylation is the failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain during solid-phase synthesis.[1][2] This is problematic because the presence of the DMT group on the 5'-hydroxyl prevents the subsequent coupling of the next phosphoramidite (B1245037) monomer.[2] This leads to the formation of n-1 shortmers and other truncated sequences, ultimately reducing the yield of the desired full-length 2'-O-methyl oligonucleotide.[1]

Q2: What are the common causes of incomplete detritylation?

Several factors can contribute to incomplete detritylation:

  • Reagent Quality: Degradation of the detritylating agent, typically an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent, can reduce its effectiveness.[3]

  • Reaction Time: Insufficient reaction time for the detritylation step may not allow for the complete removal of the DMT group.[3]

  • Temperature: Lower ambient temperatures can decrease the rate of the detritylation reaction.[3]

  • Inadequate Reagent Delivery: Poor flow of the detritylating agent through the synthesis column can result in incomplete exposure of the solid support-bound oligonucleotide to the acid.[1]

  • Solid Support Issues: The type of solid support and its loading capacity can influence the efficiency of the detritylation reaction.[4]

  • Acetonitrile (B52724) Contamination: Residual acetonitrile from the previous washing step can complex with the detritylating acid, reducing its activity and slowing down the reaction.[2]

Q3: How can I detect incomplete detritylation?

Incomplete detritylation can be identified through various analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to analyze the crude oligonucleotide product. The DMT-on (failure) sequences are significantly more hydrophobic than the DMT-off (desired) product and will have a longer retention time on the column.

  • Capillary Gel Electrophoresis (CGE): CGE can be used to separate oligonucleotides based on their size and charge, allowing for the quantification of full-length product versus shorter failure sequences.[5]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of DMT-on species by identifying their characteristic mass.

Q4: Can increasing the acid concentration or reaction time solve the problem?

While increasing the acid concentration or reaction time can drive the detritylation to completion, it also increases the risk of depurination, especially at adenine (B156593) (A) and guanine (B1146940) (G) residues.[4][5][6] Depurination is the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, leading to chain cleavage during the final deprotection step.[5] Therefore, a careful balance must be struck between achieving complete detritylation and minimizing depurination.

Troubleshooting Guide

This guide provides a systematic approach to resolving issues related to incomplete detritylation.

Issue: Low yield of full-length 2'-O-methyl oligonucleotide, with significant n-1 peaks observed in HPLC analysis.

dot

Caption: A workflow diagram for troubleshooting incomplete detritylation.

Step 1: Verify Reagent Quality
  • Potential Cause: The detritylation solution (e.g., 3% TCA in dichloromethane) may have degraded.

  • Recommended Action: Prepare a fresh solution of the detritylating agent. Ensure that the solvent used is anhydrous.

Step 2: Optimize Reaction Time and Temperature
  • Potential Cause: The detritylation time may be too short, or the ambient temperature may be too low.

  • Recommended Action:

    • Gradually increase the detritylation time in small increments (e.g., 15-30 seconds).

    • Ensure the synthesis is performed at a consistent and appropriate room temperature (e.g., 20-25°C).

Step 3: Check Reagent Flow and Column Packing
  • Potential Cause: Clogged lines or poorly packed synthesis columns can lead to inefficient reagent delivery.

  • Recommended Action:

    • Check the synthesizer's fluidics system for any blockages.

    • Ensure the solid support is properly packed in the column to allow for uniform flow.

Step 4: Adjust Acid Concentration
  • Potential Cause: The standard acid concentration may not be sufficient for complete detritylation, especially for longer oligos or those with difficult sequences.

  • Recommended Action:

    • Consider a modest increase in the acid concentration (e.g., from 3% to 4% TCA).

    • Alternatively, switch to a different detritylating agent. Dichloroacetic acid (DCA) is a common alternative to TCA.[4]

Step 5: Consider Additives to the Detritylation Solution
  • Potential Cause: The need to use stronger acidic conditions may lead to increased depurination.

  • Recommended Action: The addition of a small amount of a lower alcohol (e.g., 0.1% methanol (B129727) or ethanol) or 1H-pyrrole to the dichloroacetic acid solution has been shown to reduce depurination while maintaining effective detritylation.[5]

Data Presentation

The following table summarizes the effect of different detritylation conditions on the yield of a target oligonucleotide and the level of depurination.

Detritylation ConditionFull-Length Oligo Yield (%)Depurination (%)Reference
3% TCA in DCM, 2 min~95~2-3[4]
3% DCA in DCM, 2 min~98<1[4]
3% DCA in DCM, 5 min>99~1-2[4]
2% DCA with 0.1% Methanol in DCM, 3 min>99<0.5[5]

Note: These values are illustrative and can vary depending on the oligonucleotide sequence, length, and synthesis platform.

Experimental Protocols

Protocol 1: Standard Automated Detritylation Cycle

This protocol describes a typical detritylation step within an automated oligonucleotide synthesis cycle.

  • Pre-Wash: Wash the synthesis column with anhydrous acetonitrile (ACN) to remove any residual reagents from the previous step.

  • Detritylation: Deliver the detritylation solution (e.g., 3% Trichloroacetic Acid in Dichloromethane) to the column and allow it to react for the specified time (typically 2-3 minutes).

  • Post-Wash: Wash the column thoroughly with anhydrous acetonitrile to remove the detritylating agent and the cleaved DMT cation.

  • Proceed to Coupling: The support-bound oligonucleotide with a free 5'-hydroxyl group is now ready for the next coupling step.

Protocol 2: Manual Detritylation of Purified Oligonucleotides

This protocol is for the removal of the final DMT group after purification of a DMT-on oligonucleotide by reverse-phase HPLC.[7]

  • Sample Preparation: Dry the purified DMT-on oligonucleotide completely in a microcentrifuge tube.

  • Acid Treatment: Dissolve the dried oligonucleotide in 80% aqueous acetic acid (e.g., 200 µL).[7]

  • Incubation: Let the solution stand at room temperature for 20-30 minutes.[7]

  • Precipitation: Add a 3M sodium acetate (B1210297) solution (1/10th of the acetic acid volume) and 3 volumes of cold ethanol (B145695). Mix well.

  • Pelleting: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet the detritylated oligonucleotide.

  • Washing: Carefully decant the supernatant containing the DMT-alcohol. Wash the pellet with 70% ethanol and centrifuge again.

  • Drying: Remove the supernatant and dry the oligonucleotide pellet under vacuum.

  • Resuspension: Resuspend the purified, detritylated oligonucleotide in an appropriate buffer or water.

Visualizations

Detritylation Mechanism

dot

References

Characterization of impurities from DMT-2'O-Methyl-rU Phosphoramidite.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMT-2'O-Methyl-rU Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is DMT-2'-O-Methyl-rU Phosphoramidite and what is its primary application?

A1: DMT-2'-O-Methyl-rU Phosphoramidite is a specialized nucleoside phosphoramidite used in the solid-phase synthesis of oligonucleotides.[1] The "DMT" (Dimethoxytrityl) group protects the 5'-hydroxyl position, the "2'-O-Methyl" modification on the ribose sugar provides nuclease resistance to the resulting oligonucleotide, and the phosphoramidite group at the 3'-position enables its sequential addition to a growing oligonucleotide chain.[1][2] Its primary application is in the synthesis of modified RNA molecules, such as antisense oligonucleotides and siRNAs, for therapeutic and research purposes.[2]

Q2: What are the common types of impurities associated with DMT-2'-O-Methyl-rU Phosphoramidite?

A2: Impurities in phosphoramidites can be broadly categorized as reactive or non-reactive, and critical or non-critical.[1][]

  • Reactive impurities can be incorporated into the growing oligonucleotide chain during synthesis.[1][]

  • Non-reactive impurities do not get incorporated and are typically washed away.[1][]

  • Critical impurities are those that, if incorporated, are difficult to remove during purification and may compromise the quality of the final oligonucleotide.[1]

Common impurities include:

  • P(V) species: Oxidized phosphoramidite.[4]

  • Hydrolysis products: Resulting from exposure to moisture.[5]

  • Byproducts from synthesis: Including isomers and related compounds with incomplete or incorrect protecting groups.[1]

  • Residual solvents and water: Can interfere with the coupling reaction.[4]

Q3: How should I store and handle DMT-2'-O-Methyl-rU Phosphoramidite to minimize degradation?

A3: DMT-2'-O-Methyl-rU Phosphoramidite is sensitive to moisture and oxidation. It should be stored at -10 to -25°C under an inert atmosphere (e.g., argon or nitrogen). Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the powder. Once dissolved in an anhydrous solvent like acetonitrile (B52724), it should be used promptly.

Q4: What is "coupling efficiency" and why is it crucial in oligonucleotide synthesis?

A4: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[6] High coupling efficiency (ideally >99%) is critical because any unreacted sites lead to the formation of truncated sequences (n-1, n-2, etc.).[][6] The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification.[6]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptom: A significant drop in the trityl cation signal during automated synthesis, or HPLC/MS analysis of the crude oligonucleotide shows a high percentage of failure sequences (n-1, n-2).[6]

Possible Causes and Solutions:

CauseRecommended Action
Degraded Phosphoramidite Ensure the phosphoramidite has been stored properly and has not expired. If degradation is suspected, use a fresh vial. Purity can be checked by ³¹P-NMR.[4]
Presence of Moisture Use anhydrous acetonitrile for dissolution. Ensure all reagents and the synthesizer's fluidics are dry. Molecular sieves can be used to dry the phosphoramidite solution if moisture contamination is suspected.[5]
Suboptimal Activator Verify the activator (e.g., tetrazole or a derivative) is fresh and at the correct concentration.[] Different phosphoramidites may have different optimal activators and coupling times.[8]
Instrumental Problems Check the DNA synthesizer for leaks, blockages in the lines, or incorrect reagent delivery volumes.[6]
Issue 2: Unexpected Peaks in LC-MS Analysis of the Final Oligonucleotide

Symptom: Mass spectrometry data shows peaks that do not correspond to the full-length product or expected failure sequences.

Possible Causes and Solutions:

CauseRecommended Action
Phosphoramidite Impurities The impurity profile of the phosphoramidite lot may contain reactive species that are incorporated during synthesis.[][9] Review the certificate of analysis for the phosphoramidite lot. If possible, analyze the raw material by LC-MS to identify potential impurities.
Side Reactions During Synthesis Incomplete capping can lead to the formation of n-1 deletion sequences.[] Inefficient oxidation can also result in side products.[] Review and optimize the capping and oxidation steps of your synthesis protocol.
Deprotection Issues Incomplete removal of protecting groups during the final deprotection step can lead to adducts. Ensure the deprotection conditions (reagent, temperature, and time) are appropriate for the protecting groups used.

Experimental Protocols

Protocol 1: Purity Assessment of DMT-2'O-Methyl-rU Phosphoramidite by Reversed-Phase HPLC

Objective: To determine the purity of the phosphoramidite raw material.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound in anhydrous acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 260 nm.

  • Data Analysis: The phosphoramidite should appear as two major peaks, representing the two diastereomers at the phosphorus center.[4] Purity is calculated as the sum of the areas of the two main peaks divided by the total peak area.

Protocol 2: Characterization of Impurities by LC-MS

Objective: To identify and characterize impurities in the phosphoramidite.

Methodology:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound in anhydrous acetonitrile.

  • LC Conditions: Use the same chromatographic conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).[9][10]

    • Scan Range: m/z 150-2000.

  • Data Analysis: Compare the observed masses of the minor peaks with the theoretical masses of potential impurities. This allows for the identification of hydrolysis products, oxidation products, and other synthesis-related impurities.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Results start DMT-2'O-Methyl-rU Phosphoramidite Powder dissolve Dissolve in Anhydrous Acetonitrile start->dissolve hplc RP-HPLC Analysis dissolve->hplc Purity Assessment lcms LC-MS Analysis dissolve->lcms Impurity Identification nmr 31P-NMR Analysis dissolve->nmr Phosphorus Species Analysis purity_data Purity (%) hplc->purity_data impurity_profile Impurity Profile (Masses and Structures) lcms->impurity_profile pv_content P(V) Content (%) nmr->pv_content troubleshooting_logic cluster_checks Initial Checks cluster_actions Corrective Actions start Low Coupling Efficiency Observed check_reagents Check Phosphoramidite and Activator Freshness start->check_reagents check_instrument Inspect Synthesizer Fluidics start->check_instrument check_moisture Verify Anhydrous Conditions start->check_moisture replace_reagents Use Fresh Reagents check_reagents->replace_reagents service_instrument Perform Instrument Maintenance check_instrument->service_instrument dry_solvents Use Molecular Sieves or Fresh Solvents check_moisture->dry_solvents end Re-run Synthesis and Monitor Trityl Signal replace_reagents->end service_instrument->end dry_solvents->end

References

Anhydrous solvent requirements for successful 2'-O-methyl RNA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during 2'-O-methyl (2'-O-Me) RNA synthesis, with a focus on the critical requirements for anhydrous solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during 2'-O-methyl RNA synthesis, with a particular emphasis on issues arising from solvent quality.

Problem: Low Coupling Efficiency

Low or inconsistent coupling efficiency is one of the most frequent challenges in oligonucleotide synthesis, leading to a higher proportion of truncated sequences and reduced yield of the full-length product.

Potential Cause Recommended Action
Excessive Water in Acetonitrile (B52724) (ACN) Immediate Action: Pause the synthesis. Replace the acetonitrile bottle on the synthesizer with a fresh, unopened bottle of anhydrous grade acetonitrile (<30 ppm water). Purge the lines thoroughly before resuming. Long-Term Prevention: Implement a strict solvent quality control protocol. Regularly test the water content of your acetonitrile using Karl Fischer titration. Dry in-house solvents using activated 3Å molecular sieves for at least 24 hours before use.
Degraded Phosphoramidites Troubleshooting: If the issue persists with fresh, dry acetonitrile, the phosphoramidites may be degraded due to moisture exposure during storage or handling. Solution: Use a fresh vial of the problematic 2'-O-Me phosphoramidite (B1245037). When preparing phosphoramidite solutions, use dry acetonitrile and an inert gas atmosphere (e.g., argon) to minimize exposure to ambient moisture.
Suboptimal Activator Verification: Ensure the activator solution is fresh and has been prepared with anhydrous acetonitrile. Older activator solutions can absorb moisture. Action: If in doubt, prepare a fresh activator solution.
Instrument Fluidics Issues Inspection: Check for any leaks in the solvent and reagent lines of your synthesizer. Ensure that all fittings are tight and there are no visible signs of salt buildup, which can indicate a slow leak. Maintenance: Perform regular preventative maintenance on your synthesizer, including checking and replacing seals and tubing as needed.

Problem: High Levels of N+1 Species in Final Product

The presence of n+1 species, where an extra nucleotide is added, can complicate purification and analysis.

Potential Cause Recommended Action
Phosphoramidite Dimerization Underlying Issue: This can sometimes be exacerbated by issues with the activator or phosphoramidite quality, which can be influenced by moisture. Solution: Ensure that the phosphoramidite solutions are freshly prepared and that the activator is of high quality and anhydrous.
Inefficient Capping Verification: If the capping step is inefficient, unreacted 5'-hydroxyl groups can be available for coupling in the next cycle, leading to n+1 additions in deletion sequences. While not a direct solvent issue, it's a crucial aspect of the synthesis cycle.

Frequently Asked Questions (FAQs)

Q1: What is the maximum acceptable water content in acetonitrile for 2'-O-Me RNA synthesis?

A1: For optimal and consistent results, the water content in acetonitrile should be as low as possible, ideally below 20 ppm (parts per million).[1] Many experts recommend using acetonitrile with a water content of 10-15 ppm or lower for high-efficiency coupling.[2] Exceeding 30 ppm of water can lead to a noticeable decrease in coupling efficiency.[3]

Q2: How does water in the solvent affect the synthesis chemistry?

A2: Water adversely affects 2'-O-Me RNA synthesis in two primary ways:

  • Reaction with Activated Phosphoramidites: Water competes with the 5'-hydroxyl group of the growing RNA chain for reaction with the activated phosphoramidite. This leads to the formation of a phosphonate (B1237965) species instead of the desired phosphite (B83602) triester linkage, effectively capping the chain and reducing the yield of the full-length oligonucleotide.[2]

  • Hydrolysis of Phosphoramidites: In the presence of water, phosphoramidites can hydrolyze to their corresponding H-phosphonates over time in the reagent bottle. This reduces the concentration of active phosphoramidite available for the coupling reaction.[2][4]

Q3: Can I dry my own acetonitrile, and what is the best method?

A3: Yes, you can dry your own acetonitrile. The most common and effective laboratory method is to use activated 3Å molecular sieves.[5][6] Using 4Å sieves is not recommended for acetonitrile as the solvent molecules can compete with water for binding within the pores.[5] For a detailed protocol, please refer to the "Experimental Protocols" section below. Distillation over calcium hydride is another effective method but requires more specialized equipment and handling.

Q4: How should I store my anhydrous acetonitrile to maintain its quality?

A4: Anhydrous acetonitrile should be stored in a tightly sealed, septum-capped bottle under an inert atmosphere (e.g., argon). This minimizes the ingress of atmospheric moisture. It is advisable to use a fresh bottle for each new set of phosphoramidite dilutions to ensure the highest quality.[2] For in-house dried acetonitrile, storing it over activated 3Å molecular sieves can help maintain its dryness.

Q5: What are the signs that my solvents may be "wet" during a synthesis run?

A5: A common indicator of wet solvents is a significant and progressive drop in coupling efficiency as the synthesis proceeds. This can be monitored in real-time on many synthesizers by observing the color intensity of the trityl cation released during the deblocking step. A weaker or inconsistent color suggests poor coupling in the previous cycle. Post-synthesis analysis showing a high proportion of truncated sequences is also a strong indicator.

Data Presentation

Impact of Water Content on Coupling Efficiency

While exact figures can vary based on the specific synthesizer, reagents, and sequence, the following table provides a general illustration of the expected impact of water content in acetonitrile on the average stepwise coupling efficiency during 2'-O-Me RNA synthesis.

Water Content in Acetonitrile (ppm)Expected Average Coupling Efficiency (%)Impact on a 20-mer Synthesis (Theoretical Final Yield %)
< 10> 99.5%> 90.4%
20-3099.0% - 99.5%82.6% - 90.4%
50~98.0%~68.5%
100< 97.0%< 56.0%
> 200Significantly ReducedVery low yield of full-length product

Theoretical final yield is calculated as (Average Coupling Efficiency)^ (Number of couplings). For a 20-mer, there are 19 coupling steps.

Experimental Protocols

Protocol 1: Drying Acetonitrile Using 3Å Molecular Sieves

Materials:

  • HPLC-grade acetonitrile

  • 3Å molecular sieves

  • Oven capable of reaching at least 250°C

  • Airtight, oven-dried glass bottle with a septum-lined cap

  • Desiccator

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a clean, dry borosilicate glass beaker or dish.

    • Heat the sieves in an oven at 250-300°C for at least 12 hours to remove any adsorbed water.

    • After heating, immediately transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Drying Acetonitrile:

    • To a clean, oven-dried glass bottle, add the activated 3Å molecular sieves to approximately 10-20% of the total volume of the solvent to be dried.

    • Carefully pour the HPLC-grade acetonitrile into the bottle containing the activated sieves.

    • Seal the bottle tightly with a septum-lined cap and wrap the cap with parafilm to ensure an airtight seal.

    • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use. For optimal dryness, 48-72 hours is recommended.

    • To dispense the dry acetonitrile, use a dry syringe to pierce the septum and withdraw the required volume. It is crucial to introduce a dry, inert gas (e.g., argon) into the headspace of the bottle to replace the withdrawn liquid and maintain an anhydrous environment.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in solvents. Both volumetric and coulometric methods can be used. The following is a general outline for volumetric KF titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • KF reagent (titrant)

  • Anhydrous methanol (B129727) or a specialized KF solvent

  • Gastight syringe

  • Acetonitrile sample

Procedure:

  • Titrator Preparation:

    • Prepare the KF titrator according to the manufacturer's instructions.

    • Fill the titration vessel with anhydrous methanol or a suitable KF solvent and perform a pre-titration to neutralize any water present in the solvent and the vessel.

  • Sample Analysis:

    • Using a clean, dry, gastight syringe, carefully draw a precise volume (e.g., 1-5 mL) of the acetonitrile sample to be tested.

    • Inject the sample directly into the conditioned titration vessel.

    • Start the titration. The KF reagent will be added automatically until all the water in the sample has reacted.

    • The instrument will detect the endpoint and calculate the water content, typically in ppm or as a percentage.

  • Best Practices:

    • Perform the titration in a low-humidity environment to minimize the absorption of atmospheric moisture.

    • Run a blank analysis with the solvent used to prepare the titration vessel to account for any background water.

    • For highly accurate measurements, standardize the KF reagent against a certified water standard.

Visualizations

experimental_workflow cluster_prep Solvent Preparation cluster_qc Quality Control cluster_synthesis 2'-O-Methyl RNA Synthesis HPLC_ACN HPLC Grade Acetonitrile Dry_ACN Dry Acetonitrile (24-48h over sieves) HPLC_ACN->Dry_ACN Activate_Sieves Activate 3Å Molecular Sieves (250-300°C, 12h) Activate_Sieves->Dry_ACN KF_Titration Karl Fischer Titration (< 20 ppm H2O) Dry_ACN->KF_Titration Synthesizer Automated Synthesizer KF_Titration->Synthesizer Use Anhydrous ACN Coupling Coupling Step Synthesizer->Coupling Phosphoramidites 2'-O-Me Phosphoramidites Phosphoramidites->Coupling Final_Product Full-Length 2'-O-Me RNA Coupling->Final_Product High Efficiency

Caption: Workflow for ensuring anhydrous conditions in 2'-O-Me RNA synthesis.

troubleshooting_logic Start Low Coupling Efficiency Observed Check_ACN Is the Acetonitrile Anhydrous (< 30 ppm H2O)? Start->Check_ACN Replace_ACN Replace with Fresh, Dry Acetonitrile Check_ACN->Replace_ACN No Check_Amidites Are the Phosphoramidites Fresh and Properly Handled? Check_ACN->Check_Amidites Yes Replace_ACN->Check_Amidites Replace_Amidites Use a Fresh Vial of Phosphoramidites Check_Amidites->Replace_Amidites No Check_Instrument Check Synthesizer for Leaks and Fluidics Issues Check_Amidites->Check_Instrument Yes Replace_Amidites->Check_Instrument Perform_Maintenance Perform Instrument Maintenance Check_Instrument->Perform_Maintenance No Resolved Problem Resolved Check_Instrument->Resolved Yes Perform_Maintenance->Resolved

Caption: Troubleshooting logic for low coupling efficiency in 2'-O-Me RNA synthesis.

References

Technical Support Center: Post-Synthesis Purification of 2'-O-Methylated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the post-synthesis purification of 2'-O-methylated oligonucleotides.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2'-O-methylated oligonucleotides.

Question: I am observing co-elution of my full-length 2'-O-methylated oligonucleotide with shorter (n-1) impurity sequences during reverse-phase HPLC. How can I improve the separation?

Answer:

Co-elution of the desired full-length product (FLP) with truncated sequences, particularly the n-1 variant, is a common challenge in oligonucleotide purification. The 2'-O-methyl modification increases the hydrophobicity of the oligonucleotide, which can sometimes reduce the resolution between the FLP and its closely related impurities.[1][2] Here are several strategies to enhance separation:

  • Optimize Temperature: Increasing the column temperature can improve peak shape and resolution by enhancing mass transfer.[3][4] For 2'-O-methylated and phosphorothioated RNA, temperatures up to 100°C have been shown to improve the separation of n-1 and other impurities from the full-length product.[5]

  • Adjust Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent are critical. More hydrophobic alkylamines, such as hexylamine (B90201) (HA), can increase the retention and resolution of oligonucleotides, especially those with hydrophobic modifications like 2'-O-methylation.[2] Switching from triethylammonium (B8662869) acetate (B1210297) (TEAA) to a more hydrophobic reagent may improve the separation of your FLP from truncated sequences.

  • Modify Mobile Phase Gradient: A shallower gradient during the elution of the main peak can increase the separation between the FLP and closely eluting impurities.

  • Consider an Alternative Purification Method: If optimizing RP-HPLC is insufficient, consider using a secondary purification method with a different separation principle, such as anion-exchange HPLC (AEX-HPLC). AEX-HPLC separates oligonucleotides based on charge (number of phosphate (B84403) groups), which can effectively resolve truncated sequences from the full-length product.[6]

Question: My purified 2'-O-methylated oligonucleotide shows a broader peak in RP-HPLC compared to an unmodified DNA oligonucleotide of the same length. What could be the cause?

Answer:

Peak broadening in modified oligonucleotides can be attributed to several factors:

  • Presence of Diastereomers: If your 2'-O-methylated oligonucleotide also contains phosphorothioate (B77711) (PS) linkages, the synthesis will generate a mixture of diastereomers at each PS linkage.[5] These diastereomers can have slightly different chromatographic properties, leading to peak broadening.

  • Secondary Structures: The 2'-O-methyl modification can influence the oligonucleotide's conformation.[7] The formation of secondary structures, such as hairpins, can lead to multiple conformations in solution, which may present as broadened peaks during chromatography.[8] Running the purification at an elevated temperature can help to denature these structures and sharpen the peaks.[4]

  • Suboptimal Chromatographic Conditions: Ensure that the mobile phase pH, ion-pairing reagent concentration, and gradient are optimized for your specific oligonucleotide sequence and modification pattern.

Question: I am having difficulty removing all synthesis-related impurities from my 2'-O-methylated oligonucleotide. What are the most common impurities and how can I target them?

Answer:

Common impurities in synthetic oligonucleotides include truncated sequences (n-1, n-2), extended sequences (n+1), and species with incomplete deprotection or side reactions.[9][10] For 2'-O-methylated oligonucleotides, especially those with phosphorothioate backbones, you may also encounter:

  • Phosphodiester (PO) Impurities: Oxidation of a phosphorothioate (PS) linkage to a phosphodiester (PO) linkage is a common impurity.[5]

  • Depurination/Depyrimidination: Loss of a base can occur during the cleavage and deprotection steps.[11]

To effectively remove these impurities, a combination of purification and analytical techniques is recommended:

  • High-Resolution Purification: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful tool for separating these impurities.[5][10]

  • Characterization by Mass Spectrometry: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the impurities and confirm their identity.[9][12][13] This will help you to understand the source of the impurity and tailor your purification strategy.

A logical workflow for troubleshooting purification challenges is outlined in the diagram below.

G cluster_0 Troubleshooting Workflow for 2'-O-Methylated Oligonucleotide Purification start Start: Poor Purity of 2'-O-Methylated Oligo check_impurities Identify Impurities (LC-MS) start->check_impurities co_elution Co-elution of FLP and n-1 impurity? check_impurities->co_elution Truncated sequences identified broad_peak Broad Peak Observed? check_impurities->broad_peak Diastereomers or secondary structures suspected co_elution->broad_peak No optimize_rphplc Optimize RP-HPLC Conditions (Temperature, Ion-Pair Reagent, Gradient) co_elution->optimize_rphplc Yes denature Increase Temperature to Denature Secondary Structures broad_peak->denature Yes purity_check Assess Purity broad_peak->purity_check No optimize_rphplc->purity_check denature->purity_check secondary_method Consider Secondary Purification (e.g., AEX-HPLC) secondary_method->purity_check end_pass Purification Successful purity_check->end_pass Purity Meets Specification end_fail Further Optimization Needed purity_check->end_fail Purity Below Specification end_fail->secondary_method

Caption: Troubleshooting workflow for purifying 2'-O-methylated oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for 2'-O-methylated oligonucleotides?

A1: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective method for the purification of 2'-O-methylated oligonucleotides.[5][10] This technique separates oligonucleotides based on their hydrophobicity. The 2'-O-methyl modification increases the hydrophobicity of the oligonucleotide, making it well-suited for RP-HPLC.[1] For very long oligonucleotides or those with persistent impurities, a secondary purification step using anion-exchange HPLC (AEX-HPLC) may be beneficial.[6]

Q2: How does the 2'-O-methyl modification affect the choice of purification strategy compared to standard DNA oligonucleotides?

A2: The deprotection steps for 2'-O-methylated oligonucleotides are similar to those for standard DNA, as the 2'-O-methyl group is stable under these conditions. Therefore, the same purification techniques can be applied. However, the increased hydrophobicity due to the 2'-O-methyl groups may require adjustments to the chromatographic conditions, such as using a stronger organic modifier in the mobile phase or a more hydrophobic ion-pairing reagent to achieve optimal separation.[2]

Q3: What are the expected purity levels for 2'-O-methylated oligonucleotides after purification?

A3: The achievable purity depends on the synthesis efficiency, the length of the oligonucleotide, and the purification method. With optimized HPLC purification, it is possible to achieve purities of over 90-95%. The table below summarizes typical purity levels for different purification methods.

Purification MethodTypical Purity for 20-40mer OligonucleotidesKey Advantages for 2'-O-Methylated Oligos
Desalting >80% (removes salts and small molecules)Quick, but does not remove shorter fragments effectively.
Reverse-Phase Cartridge 85-95%Good for removing many impurities, relies on hydrophobicity.
Reverse-Phase HPLC (RP-HPLC) >95%High resolution, ideal for separating closely related impurities.
Anion-Exchange HPLC (AEX-HPLC) >95%Separates based on charge, effective for removing n-1 fragments.
Polyacrylamide Gel Electrophoresis (PAGE) >98%High resolution based on size, but can be lower yield.

Q4: Can I use mass spectrometry to assess the purity of my 2'-O-methylated oligonucleotide?

A4: Yes, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an essential tool for both confirming the identity of your full-length product and for identifying and characterizing impurities.[9][12][13] It provides precise mass information that can help distinguish between the desired product and various synthesis-related side products.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purification of 2'-O-Methylated Oligonucleotides

This protocol provides a general starting point for the purification of 2'-O-methylated oligonucleotides. Optimization will be required based on the specific sequence and length.

  • Column: Use a C18 reverse-phase column suitable for oligonucleotide separations.

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in acetonitrile.

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Column Temperature: Start at 60°C. This can be increased to improve resolution.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B (adjust the slope based on the hydrophobicity of your oligo)

    • 35-40 min: 50-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

    • 50-60 min: 5% B

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the main peak corresponding to the full-length product.

  • Post-Purification: Desalt the collected fractions to remove the ion-pairing reagent.

The diagram below illustrates the general workflow for oligonucleotide purification and analysis.

G cluster_1 Oligonucleotide Purification and Analysis Workflow synthesis Oligonucleotide Synthesis deprotection Cleavage and Deprotection synthesis->deprotection crude_product Crude Oligonucleotide deprotection->crude_product purification Purification (e.g., RP-HPLC) crude_product->purification purified_product Purified Oligonucleotide purification->purified_product analysis Purity and Identity Analysis (LC-MS, AEX-HPLC, CE) purified_product->analysis final_product Final Product analysis->final_product

Caption: General workflow for oligonucleotide synthesis, purification, and analysis.

References

Validation & Comparative

A Comparative Guide to DMT-2'O-Methyl-rU and TBDMS-rU Phosphoramidites in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. The choice of phosphoramidite (B1245037) chemistry is critical, directly impacting the yield, purity, and functional characteristics of the resulting oligonucleotide. This guide provides an objective comparison of two commonly used phosphoramidites for the incorporation of uridine: 5'-O-DMT-2'-O-methyl-uridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite (DMT-2'O-Methyl-rU) and 5'-O-DMT-2'-O-tert-butyldimethylsilyl-uridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite (TBDMS-rU).

Executive Summary

DMT-2'O-Methyl-rU phosphoramidites are favored for synthesizing RNA analogues with enhanced nuclease resistance and increased thermal stability, making them ideal for therapeutic applications such as antisense oligonucleotides and siRNAs. In contrast, TBDMS-rU phosphoramidites are a long-standing, conventional choice for synthesizing standard RNA sequences, though they present challenges in terms of steric hindrance and a more rigorous deprotection process. The selection between these two reagents hinges on the specific requirements of the final RNA product, balancing the need for modified properties against considerations of synthesis efficiency and complexity.

Performance Comparison: A Quantitative Overview

The following tables summarize the key quantitative performance indicators for DMT-2'O-Methyl-rU and TBDMS-rU phosphoramidites based on available data.

Parameter DMT-2'O-Methyl-rU Phosphoramidite TBDMS-rU Phosphoramidite Notes
Coupling Efficiency >99.5% (claimed)98.5% - 99%[1]Higher efficiency with 2'-O-Methyl-rU can lead to higher yields of full-length product, especially for longer oligonucleotides.
Coupling Time ~6 minutes3 - 15 minutesCoupling time for TBDMS-rU can be longer due to steric bulk and is dependent on the activator used.
Deprotection Complexity Single-step (ammonia or methylamine)Two-step (base deprotection followed by fluoride (B91410) treatment)The simpler deprotection for 2'-O-Methylated RNA is a significant workflow advantage.
Nuclease Resistance HighLow (unmodified RNA)The 2'-O-methyl group provides significant protection against nuclease degradation.
Thermal Stability (Tm) IncreasedStandard (unmodified RNA)The 2'-O-methyl modification generally increases the melting temperature of RNA duplexes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the synthesis and evaluation processes.

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using both phosphoramidites follows a standard cycle of detritylation, coupling, capping, and oxidation.

1. Detritylation:

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the TCA solution.

2. Coupling:

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile.

  • Phosphoramidite Solution: 0.1 M solution of either DMT-2'O-Methyl-rU or TBDMS-rU phosphoramidite in anhydrous acetonitrile.

  • Procedure: The phosphoramidite is activated by the tetrazole solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF

    • Cap B: N-Methylimidazole/THF

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutants.

4. Oxidation:

This cycle is repeated for each nucleotide to be added to the sequence.

Deprotection Protocols

DMT-2'O-Methyl-rU Oligonucleotides:

  • Procedure: The solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).

  • Conditions: Typically 10 minutes at 65°C for AMA, or 8 hours at 55°C for concentrated ammonia (B1221849). This single step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.

TBDMS-rU Oligonucleotides: This is a two-step process:

  • Step 1: Base and Phosphate Deprotection:

    • Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine.

    • Procedure: The support-bound oligonucleotide is treated with the ammonia/methylamine mixture to cleave it from the support and remove the base and phosphate protecting groups.

  • Step 2: 2'-O-TBDMS Deprotection:

    • Reagent: Triethylamine tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).

    • Procedure: After removal of the base and phosphate protecting groups, the oligonucleotide is treated with the fluoride reagent to remove the TBDMS groups from the 2'-hydroxyl positions.

Visualizing the Workflow and Chemical Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

RNA_Synthesis_Workflow cluster_TBDMS TBDMS-rU Synthesis cluster_2OMe 2'O-Methyl-rU Synthesis TBDMS_Synthesis Solid-Phase Synthesis (TBDMS-rU) TBDMS_Deprotection1 Step 1: Base & Phosphate Deprotection (Ammonia/Methylamine) TBDMS_Synthesis->TBDMS_Deprotection1 TBDMS_Deprotection2 Step 2: 2'-O-TBDMS Deprotection (Fluoride) TBDMS_Deprotection1->TBDMS_Deprotection2 TBDMS_Purification Purification (HPLC) TBDMS_Deprotection2->TBDMS_Purification OMe_Synthesis Solid-Phase Synthesis (2'O-Methyl-rU) OMe_Deprotection Single-Step Deprotection (Ammonia/Methylamine) OMe_Synthesis->OMe_Deprotection OMe_Purification Purification (HPLC) OMe_Deprotection->OMe_Purification Phosphoramidite_Structures TBDMS_label TBDMS-rU Phosphoramidite TBDMS_struct TBDMS_struct OMe_label This compound OMe_struct OMe_struct

References

A Comparative Guide to Nuclease Resistance: 2'-O-Methyl RNA versus LNA Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy. This guide provides an objective comparison of the nuclease resistance conferred by two common chemical modifications: 2'-O-methylation (2'-OMe) and Locked Nucleic Acid (LNA). The information presented is supported by experimental data to aid in the selection of appropriate modifications for oligonucleotide-based therapeutics.

Oligonucleotides, particularly RNA, are inherently susceptible to degradation by cellular nucleases, which significantly limits their in vivo half-life and therapeutic potential. To overcome this challenge, various chemical modifications have been developed to enhance their stability. Among these, 2'-O-methyl and LNA modifications are widely employed due to their ability to confer substantial nuclease resistance. This guide delves into a head-to-head comparison of these two popular modifications.

Quantitative Comparison of Nuclease Resistance

The nuclease resistance of modified oligonucleotides is often evaluated by measuring their half-life in the presence of serum or specific nucleases. The following tables summarize key quantitative data from comparative studies.

Modification Oligonucleotide Type Half-life (t½) in Human Serum Reference
LNA/DNA Chimera End-blocked antisense oligonucleotide~15 hours[1]
2'-O-Methyl Gapmer antisense oligonucleotide12 hours[1]
Phosphorothioate Antisense oligonucleotide10 hours[1]
Unmodified DNA Oligodeoxynucleotide~1.5 hours[1]

Table 1: Comparison of the half-lives of different modified oligonucleotides in human serum. LNA-modified oligonucleotides exhibit a longer half-life compared to 2'-O-methyl and phosphorothioate-modified oligonucleotides, indicating superior nuclease resistance in a complex biological fluid.

Modification Oligonucleotide Type IC50 (nM) Reference
LNA Gapmer Single-stranded antisense oligonucleotide0.4[2][3]
2'-O-Methyl Gapmer Chimeric antisense oligonucleotide~220[2][3]
Phosphorothioate Antisense oligonucleotide~70[2][3]

Table 2: Comparison of the half-maximal inhibitory concentration (IC50) for knocking down the expression of the vanilloid receptor subtype 1 (VR1). While not a direct measure of nuclease resistance, the significantly lower IC50 of the LNA gapmer suggests higher potency, which can be attributed in part to its enhanced stability and binding affinity.

Mechanism of Enhanced Nuclease Resistance

The improved stability of 2'-O-methyl and LNA modified oligonucleotides stems from the chemical alterations at the 2' position of the ribose sugar, which sterically hinder the approach and catalytic activity of nucleases.

G cluster_unmodified Unmodified RNA cluster_2ome 2'-O-Methyl RNA cluster_lna LNA unmodified Ribose with 2'-Hydroxyl (-OH) unmodified_structure two_ome 2'-Hydroxyl replaced by 2'-O-Methyl (-OCH3) group unmodified->two_ome Modification lna Methylene (B1212753) bridge between 2'-Oxygen and 4'-Carbon unmodified->lna Modification two_ome_structure lna_structure

Figure 1. Structural comparison of unmodified RNA, 2'-O-methyl RNA, and LNA.

2'-O-Methyl (2'-OMe) Modification: The addition of a methyl group to the 2'-hydroxyl of the ribose sugar provides steric hindrance, making the phosphodiester backbone less accessible to nuclease attack.[4] This modification also pre-organizes the sugar into an A-form helix, which can enhance binding affinity to target RNA.

Locked Nucleic Acid (LNA): LNA features a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring. This "locks" the sugar in a C3'-endo conformation, which is ideal for A-form helices. This rigid structure provides a significant barrier to nucleases and dramatically increases the thermal stability and binding affinity of the oligonucleotide. LNA is considered one of the most effective modifications for enhancing nuclease resistance.

Experimental Protocols

Here are detailed methodologies for commonly used nuclease resistance assays.

Serum Stability Assay (Gel-Based)

This assay assesses the stability of oligonucleotides in a complex biological medium containing a variety of nucleases.

Materials:

  • Modified oligonucleotide of interest

  • Fetal Bovine Serum (FBS) or Human Serum

  • Nuclease-free water

  • 10x TBE Buffer (Tris-borate-EDTA)

  • Formamide (B127407) loading dye

  • Polyacrylamide gel (e.g., 15-20%)

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Protocol:

  • Oligonucleotide Preparation: Resuspend the oligonucleotide in nuclease-free water to a stock concentration of 20 µM.

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by combining:

    • 2 µL of 20 µM oligonucleotide

    • 10 µL of 50% FBS (in nuclease-free water or PBS)

    • 8 µL of nuclease-free water or appropriate buffer

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of formamide loading dye to stop the nuclease activity.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the oligonucleotides and any remaining proteins.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the intact oligonucleotide from its degradation products.

  • Visualization and Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point. The percentage of intact oligonucleotide can be plotted against time to determine the half-life.

3'-Exonuclease Degradation Assay

This assay specifically evaluates the resistance of oligonucleotides to 3' to 5' exonucleases, a major pathway of degradation in serum.

Materials:

  • Modified oligonucleotide of interest

  • Exonuclease III (or another 3'-exonuclease) and corresponding 10x reaction buffer

  • Nuclease-free water

  • EDTA (0.5 M)

  • Formamide loading dye

  • Polyacrylamide gel (e.g., 15-20%)

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Protocol:

  • Oligonucleotide Preparation: Resuspend the oligonucleotide in nuclease-free water to a stock concentration of 20 µM.

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by combining:

    • 2 µL of 20 µM oligonucleotide

    • 2 µL of 10x Exonuclease III Reaction Buffer

    • 1 µL of Exonuclease III (e.g., 100 U/µL)

    • 15 µL of nuclease-free water

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add 1 µL of 0.5 M EDTA to the aliquot to chelate Mg2+ and inactivate the exonuclease. Mix with an equal volume of formamide loading dye.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and perform electrophoresis.

  • Visualization and Analysis: Stain the gel and analyze the results as described in the serum stability assay protocol.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing oligonucleotide nuclease resistance.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_oligo Prepare Oligonucleotide Stock Solution setup_rxn Set up Degradation Reaction prep_oligo->setup_rxn prep_reagents Prepare Nuclease Source (Serum or Enzyme) prep_reagents->setup_rxn incubate Incubate at 37°C setup_rxn->incubate time_points Collect Aliquots at Specific Time Points incubate->time_points quench Quench Reaction time_points->quench denature Denature Samples quench->denature page Polyacrylamide Gel Electrophoresis (PAGE) denature->page visualize Visualize and Quantify Intact Oligonucleotide page->visualize plot Plot % Intact Oligo vs. Time visualize->plot half_life Determine Half-life (t½) plot->half_life

Figure 2. Workflow for Nuclease Resistance Assay.

Conclusion

Both 2'-O-methyl and LNA modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts. Experimental data consistently demonstrates that LNA modifications provide superior stability, as evidenced by longer half-lives in serum. The choice between these modifications will depend on the specific application, balancing the need for maximum stability with other factors such as binding affinity, specificity, and cost of synthesis. For applications requiring the highest level of nuclease resistance and potent target engagement, LNA-modified oligonucleotides are a compelling choice. 2'-O-methyl modifications offer a substantial improvement over unmodified RNA and can be a cost-effective option for applications where extreme stability is not the primary concern.

References

Efficacy of 2'-O-methyl vs. 2'-fluoro modifications in antisense oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2'-O-Methyl and 2'-Fluoro Modifications in Antisense Oligonucleotides

For researchers and professionals in drug development, the chemical modification of antisense oligonucleotides (ASOs) is a critical determinant of their therapeutic efficacy. Among the most common second-generation modifications, 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are frequently employed to enhance the pharmacological properties of ASOs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of ASO-based therapeutics.

Mechanism of Action of RNase H-Dependent ASOs

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids that can bind to a specific mRNA sequence, thereby modulating gene expression. A primary mechanism of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex. This leads to the degradation of the target mRNA and a subsequent reduction in the expression of the encoded protein. Chemical modifications on the sugar moiety of the ASO, such as 2'-OMe and 2'-F, are crucial for increasing the stability and binding affinity of the ASO to its target RNA. These modifications are typically incorporated in the "wings" of a "gapmer" ASO, flanking a central region of unmodified DNA that is necessary for RNase H recognition and activity.

ASO_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA_nuc mRNA pre_mRNA->mRNA_nuc Splicing mRNA_cyt mRNA mRNA_nuc->mRNA_cyt Export Ribosome Ribosome mRNA_cyt->Ribosome Translation RNaseH RNase H mRNA_cyt->RNaseH Degradation mRNA Degradation mRNA_cyt->Degradation ASO Antisense Oligonucleotide (ASO) ASO->mRNA_cyt Hybridization ASO->RNaseH Protein Protein Ribosome->Protein RNaseH->mRNA_cyt Cleavage

ASO Mechanism of Action

Quantitative Comparison of 2'-OMe and 2'-F ASO Properties

The choice between 2'-OMe and 2'-F modifications can significantly impact the performance of an ASO. The following tables summarize the key quantitative differences based on available experimental data.

Table 1: Binding Affinity to Target RNA

Binding affinity, often measured by the melting temperature (Tm) of the ASO-RNA duplex, is a critical parameter for ASO potency. A higher Tm indicates a more stable duplex.

ModificationIncrease in Tm per Modification (°C)Reference
2'-O-Methyl (2'-OMe)+0.6 to +1.2[1]
2'-Fluoro (2'-F)> 2'-OMe (typically higher)[2]

Note: The exact increase in Tm can vary depending on the sequence context and the number of modifications.

Table 2: In Vitro Potency for Target Knockdown

The in vitro potency of an ASO is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of ASO required to reduce the target RNA or protein expression by 50%. A lower IC50 value indicates higher potency.

ASO ModificationTargetCell LineIC50 / Potency ComparisonReference
2'-OMe vs. 2'-MOECTNNB1HeLa2'-MOE ASOs were consistently more effective at suppressing RNA levels than 2'-OMe ASOs.[3][4]
2'-OMe vs. 2'-F (in siRNA)sFLT1-2'-F at specific positions can improve potency by 1.2- to 1.9-fold compared to 2'-OMe.[5][5]

Note: Data from siRNA studies can provide insights into the relative potency of these modifications, although direct ASO data is preferable.

Table 3: Nuclease Resistance and In Vivo Potency

Nuclease resistance is crucial for the stability and duration of action of ASOs in vivo. Both 2'-OMe and 2'-F modifications enhance nuclease resistance compared to unmodified oligonucleotides.[2][6] In vivo potency reflects the overall effectiveness of the ASO in a living organism.

ModificationIn Vivo Potency ComparisonKey FindingsReference
2'-OMe vs. 2'-MOE2'-MOE/PS AONs showed comparable or slightly better efficacy than 2'-OMe/PS AONs in the mouse retina.Both modifications provide good in vivo activity.[7]
2'-F/MOE vs. 2'-MOEThe 2'-F/MOE ASO was at least 8-fold more potent than the 2'-MOE ASO in mice.The addition of 2'-F can significantly enhance in vivo potency.[8]

Comparative Overview of Key Characteristics

The selection of a 2' modification involves a trade-off between various properties. The following diagram summarizes the key characteristics of 2'-OMe and 2'-F modifications.

Modification_Comparison cluster_properties Properties center ASO Performance Metrics OMe 2'-O-Methyl (2'-OMe) center->OMe F 2'-Fluoro (2'-F) center->F Binding_Affinity Binding Affinity (Tm) OMe->Binding_Affinity Good Nuclease_Resistance Nuclease Resistance OMe->Nuclease_Resistance Good InVivo_Potency In Vivo Potency OMe->InVivo_Potency Moderate Toxicity Toxicity Profile OMe->Toxicity Generally Lower F->Binding_Affinity Excellent F->Nuclease_Resistance Good F->InVivo_Potency High F->Toxicity Potentially Higher (Hepatotoxicity)

Comparison of 2'-OMe and 2'-F

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ASO performance.

Experimental Workflow for ASO Efficacy Evaluation

A typical workflow for assessing the efficacy of a novel ASO involves a series of in vitro and in vivo experiments.

ASO_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design ASO Sequence Design Synthesis Oligonucleotide Synthesis & Modification Design->Synthesis QC Quality Control (Mass Spec, Purity) Synthesis->QC Tm_Analysis Melting Temperature (Tm) Analysis QC->Tm_Analysis Nuclease_Stability Nuclease Stability Assay QC->Nuclease_Stability Cell_Culture Cell Culture Transfection Tm_Analysis->Cell_Culture Nuclease_Stability->Cell_Culture Knockdown_Analysis Target Knockdown Analysis (RT-qPCR, Western Blot) Cell_Culture->Knockdown_Analysis Toxicity_Assay In Vitro Toxicity Assay Knockdown_Analysis->Toxicity_Assay Animal_Model Animal Model Administration Toxicity_Assay->Animal_Model Efficacy_Study Efficacy Study (Target Knockdown in Tissues) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study (Histopathology, Blood Chemistry) Efficacy_Study->Toxicity_Study PK_PD Pharmacokinetics/Pharmacodynamics Toxicity_Study->PK_PD

References

In vivo potency comparison of 2'-O-methyl and morpholino ASOs.

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Potency Comparison of 2'-O-Methyl and Morpholino Antisense Oligonucleotides

This guide provides an objective, data-driven comparison of two leading antisense oligonucleotide (ASO) chemistries: 2'-O-methyl (2'-OMe) and phosphorodiamidate Morpholino oligomers (PMO). It is intended for researchers, scientists, and professionals in drug development to aid in the selection of the appropriate ASO chemistry for in vivo applications.

Introduction to ASO Chemistries

Antisense oligonucleotides are synthetic nucleic acid analogs designed to bind to specific RNA sequences and modulate gene expression. Chemical modifications are essential to improve their stability, binding affinity, and pharmacokinetic properties for in vivo use.[1][2]

  • 2'-O-Methyl (2'-OMe) ASOs: This "second-generation" chemistry involves adding a methyl group to the 2' hydroxyl of the ribose sugar.[1] This modification increases binding affinity to the target RNA and confers resistance to nuclease degradation.[1][3] 2'-OMe ASOs are often synthesized with a phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen is replaced by sulfur, further enhancing nuclease resistance and in vivo circulation time.[1][4]

  • Phosphorodiamidate Morpholino Oligomers (PMOs): Morpholinos feature a radically different structure, replacing the ribose sugar with a six-membered morpholine (B109124) ring and the charged phosphate (B84403) linkage with a neutral phosphorodiamidate group.[1][5] This design results in high stability, resistance to nucleases, and a favorable safety profile due to the uncharged backbone, which reduces non-specific protein binding.[5][6]

Mechanism of Action

The primary distinction in the mechanism of action between these two chemistries lies in their ability to recruit RNase H, an enzyme that degrades the RNA strand of an RNA-DNA duplex.

  • 2'-OMe ASOs:

    • RNase H-Dependent Degradation: When used in a "gapmer" design (a central block of DNA or PS-DNA flanked by 2'-OMe wings), these ASOs bind to the target mRNA and induce its degradation by RNase H.[1][7] This is a common strategy for gene knockdown.

    • Steric Blockade: When fully modified with 2'-OMe, these ASOs act as steric blockers. They bind to the target RNA and physically obstruct cellular processes like translation or pre-mRNA splicing without causing RNA degradation.[1][2]

  • Morpholino (PMO) ASOs:

    • Steric Blockade: PMOs function exclusively as steric-blocking agents.[1][8] Their structure does not support RNase H activity.[5][8] They are highly effective at modulating pre-mRNA splicing to correct genetic defects (exon skipping or inclusion) or blocking the translation initiation complex to inhibit protein production.[1][9]

G cluster_0 2'-O-Methyl ASO (Gapmer) cluster_1 Morpholino (PMO) ASO pre_mrna_2ome pre-mRNA gapmer 2'-OMe Gapmer ASO pre_mrna_2ome->gapmer Binding rnaseh RNase H gapmer->rnaseh Recruitment degraded Degraded mRNA rnaseh->degraded Cleavage pre_mrna_pmo pre-mRNA (with target splice site) pmo Morpholino ASO pre_mrna_pmo->pmo Binding spliced_mrna Altered Splicing (Exon Skipped) pre_mrna_pmo->spliced_mrna Splicing Modulation spliceosome Spliceosome pmo->spliceosome Blockade

Caption: Mechanisms of Action for 2'-OMe and Morpholino ASOs.

In Vivo Potency and Efficacy

Direct in vivo comparisons have been performed in various disease models, most notably Duchenne muscular dystrophy (DMD) and spinal muscular atrophy (SMA). The results indicate that the relative potency can be dependent on the target sequence, disease model, and delivery strategy.

Data Summary: 2'-OMe vs. Morpholino
Parameter2'-O-Methyl Phosphorothioate (2OMePS)Morpholino (PMO)Key Findings & Citations
Primary Mechanism RNase H cleavage (gapmer) or Steric BlockSteric Block (Splice modulation, translation block)Both can modulate splicing, but 2OMePS can also degrade target mRNA.[1][8]
In Vivo Stability Good; PS backbone enhances nuclease resistance.Excellent; Morpholine ring and neutral backbone provide high resistance to nucleases.PMOs are noted for higher serum stability and nuclease resistance.[6][8]
Cellular Uptake Fair; PS backbone facilitates uptake, especially in liver and kidney.Poor (unconjugated); Requires a delivery moiety for systemic use.Unconjugated PMOs have limited cellular entry.[8][9][10]
Delivery Strategy Typically administered "naked" via systemic injection.Conjugated to cell-penetrating peptides (PPMO) or dendrimers (Vivo-Morpholino) for systemic delivery.PPMOs and Vivo-Morpholinos significantly enhance in vivo delivery and efficacy over unconjugated PMOs.[9][11][12]
Potency (DMD Model) Effective at exon skipping.More effective at inducing mouse exon 23 skipping than 2OMePS. Comparable for human exons.PMOs achieved higher exon skipping at lower intramuscular concentrations in the mdx mouse model.[6][13]
Potency (SMA Model) Highly effective (as 2'-MOE variant).Effective, but outperformed by 2'-MOE ASO.A 2'-MOE ASO (a related chemistry) showed superior efficacy to a PMO at the same molar dose via subcutaneous injection. PMOs may require higher or more frequent dosing for comparable effect.[5]
Specificity More sensitive to sequence mismatches.Less sensitive to mismatches, suggesting potentially lower sequence specificity.Two mismatches nearly abolished 2OMePS activity but not PMO activity in one study.[6][13]
Safety Profile PS backbone can be associated with dose-dependent toxicities (e.g., hepatotoxicity, immune stimulation).Generally favorable; neutral backbone reduces off-target protein binding.PMOs are considered to have a wider therapeutic window. Toxicity can arise from the delivery moiety.[6][8]

Experimental Protocols & Methodologies

Conducting a rigorous in vivo comparison requires careful planning of the experimental design. Below is a generalized protocol based on methodologies cited in comparative studies.

General Protocol: In Vivo ASO Comparison in Mouse Models
  • ASO Design and Synthesis:

    • 2'-OMe ASO: Synthesized as a 20-25mer oligonucleotide with a full phosphorothioate backbone and 2'-O-methyl modifications on all or flanking nucleotides.

    • Morpholino ASO: Synthesized as a 20-25mer PMO. For systemic studies, it must be conjugated to a delivery vehicle (e.g., an octa-guanidine dendrimer to create a Vivo-Morpholino).[11]

  • Animal Model:

    • Select a relevant model, such as the mdx mouse for DMD or the SMNΔ7 mouse for SMA.[6][14]

  • Administration:

    • Route: Intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections are common for systemic delivery.[5][11][13] Intramuscular (IM) injections can be used for local delivery assessment.[13]

    • Formulation: ASOs are typically dissolved in sterile saline or phosphate-buffered saline (PBS).[11]

    • Dosage: Dosing is a critical variable. Comparative studies have used a range from 10 mg/kg to over 100 mg/kg, depending on the model, ASO chemistry, and administration route.[5][9][11][13] A dose-response study is recommended.

  • Endpoint Analysis:

    • Tissue Collection: Tissues of interest (e.g., muscle, heart, liver, spinal cord) are collected at a predetermined time after the final dose.

    • RNA Analysis (RT-PCR): To quantify target mRNA knockdown or splice-switching, total RNA is extracted, reverse transcribed, and analyzed by PCR. The ratio of spliced to unspliced transcript is calculated.[6][9]

    • Protein Analysis (Western Blot / IHC): To assess restoration or reduction of the target protein, tissues are analyzed by Western blot for quantitative measurement or by immunohistochemistry (IHC) for localization and semi-quantitative analysis.[6][9]

    • Toxicity Assessment: Blood samples can be collected for analysis of liver enzymes (ALT, AST) and kidney function markers. Tissues should be examined for histopathological changes.

G ASO_Design ASO Design & Synthesis (2'-OMe-PS vs. PMO) Animal_Model Select Animal Model (e.g., mdx mouse) ASO_Design->Animal_Model Dosing Administration (IV, IP, or SC) Establish Dose-Response Animal_Model->Dosing Tissue_Harvest Tissue Harvest (Muscle, Heart, Liver, etc.) Dosing->Tissue_Harvest RNA_Analysis RNA Analysis (RT-PCR for Splicing) Tissue_Harvest->RNA_Analysis Protein_Analysis Protein Analysis (Western Blot, IHC) Tissue_Harvest->Protein_Analysis Toxicity_Analysis Toxicity Assessment (Blood Chemistry, Histology) Tissue_Harvest->Toxicity_Analysis Data_Comparison Data Comparison & Potency Evaluation RNA_Analysis->Data_Comparison Protein_Analysis->Data_Comparison Toxicity_Analysis->Data_Comparison

Caption: Workflow for In Vivo Comparison of ASO Chemistries.

ASO Selection Guide

Choosing between 2'-OMe and Morpholino chemistries depends on the specific goals of the research or therapeutic application.

G Start Start: Choose ASO Chemistry Goal What is the therapeutic goal? Start->Goal Degradation Target mRNA Degradation (Gene Knockdown) Goal->Degradation Degradation Modulation Steric Block (Splice Modulation / Translation Block) Goal->Modulation Modulation Gapmer Use 2'-OMe Gapmer ASO Degradation->Gapmer Delivery Systemic or Local Delivery? Modulation->Delivery Liver Targeting Liver/Kidney? Delivery->Liver Systemic PMO_Choice Use Morpholino (PMO) (e.g., Vivo-Morpholino) Delivery->PMO_Choice Local / CNS OMe_Choice Use fully modified 2'-OMe Liver->OMe_Choice Yes Wide_Dist Broad Tissue Distribution Needed? Liver->Wide_Dist No Wide_Dist->PMO_Choice Yes (Vivo-Morpholino) Wide_Dist->OMe_Choice No

Caption: Decision Tree for ASO Chemistry Selection.

Conclusion

Both 2'-O-methyl and Morpholino ASOs are powerful tools for modulating gene expression in vivo, each with a distinct profile of strengths and weaknesses.

  • 2'-OMe ASOs are versatile, capable of both RNase H-mediated degradation and steric blocking. Their phosphorothioate backbone aids in cellular uptake, making them particularly effective for targets in the liver and kidney without requiring additional delivery conjugations. However, this backbone can also be a source of off-target toxicity.

  • Morpholino ASOs are highly stable, specific steric-blocking agents with an excellent intrinsic safety profile. Their major limitation is poor cellular uptake, which necessitates conjugation to delivery vehicles like cell-penetrating peptides or dendrimers for effective systemic use.[9][10] These conjugated forms (PPMOs, Vivo-Morpholinos) have demonstrated potent efficacy and broad tissue distribution.

The choice between them is not absolute. As comparative studies show, relative potency can be target- and model-dependent.[5][6][13] For RNase H-dependent gene knockdown, a 2'-OMe gapmer is the clear choice. For splice-switching applications, the decision is more nuanced, weighing the delivery advantages of 2'-OMe-PS chemistries in certain tissues against the high stability and potentially broader biodistribution and favorable safety profile of conjugated Morpholinos. Careful consideration of the experimental target, delivery requirements, and potential for toxicity is crucial for success.

References

Validating the binding affinity of 2'-O-methylated aptamers to their target.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading analytical techniques with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The advent of 2'-O-methyl (2'-OMe) modifications has significantly enhanced the therapeutic potential of aptamers by increasing their nuclease resistance and, in some cases, modulating their binding affinity. Rigorous and accurate validation of the binding affinity of these modified oligonucleotides to their intended targets is a critical step in the development of aptamer-based diagnostics and therapeutics. This guide provides a comprehensive comparison of commonly employed techniques for determining the binding affinity of 2'-O-methylated aptamers, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.

Method Comparison: Finding the Right Tool for the Job

Choosing the optimal method for validating the binding affinity of a 2'-O-methylated aptamer depends on several factors, including the nature of the target molecule, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). The following table summarizes and compares the key features of the most prevalent techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Bio-Layer Interferometry (BLI)Fluorescence-Based Assays
Principle Measures changes in refractive index upon binding to a sensor surface.Measures heat changes associated with binding in solution.Measures the movement of molecules in a temperature gradient, which changes upon binding.Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.Measures changes in fluorescence intensity or polarization upon binding.
Labeling Requirement Label-freeLabel-freeRequires fluorescent labeling of one binding partner.Label-freeRequires fluorescent labeling of the aptamer.
Immobilization One binding partner is immobilized.No immobilization required.No immobilization required.One binding partner is immobilized.No immobilization required.
Information Provided KD, kon, koffKD, ΔH, ΔS, Stoichiometry (n)KDKD, kon, koffKD
Throughput Medium to HighLowHighHighHigh
Sample Consumption Low to MediumHighLowLowLow
Advantages Real-time kinetics, high sensitivity.[1][2][3][4]Provides a complete thermodynamic profile.[1][2][3][4]Low sample consumption, tolerant to complex matrices.[1][2][3][4]High throughput, real-time kinetics, tolerant to crude samples.[1][2][3][4][5]Simple, cost-effective, high throughput.
Disadvantages Immobilization can affect binding, potential for mass transport limitations.Low throughput, high sample consumption, not suitable for very weak or very strong interactions.Requires labeling which can potentially interfere with binding.Immobilization can affect binding, lower sensitivity than SPR.[4][5]Labeling can interfere with binding, potential for photobleaching.

Quantitative Data Summary

The following table presents a summary of dissociation constant (KD) values for 2'-O-methylated aptamers determined by various techniques. It is important to note that KD values can vary between different methods due to the distinct principles and experimental conditions of each assay.[6]

Aptamer NameTarget2'-OMe ModificationMeasurement TechniqueReported KD (nM)Reference
KH1C12.O2.G1HL60 cells3'-endFlow Cytometry26.3 ± 4.9[7]
KH1C12.O2.G2HL60 cells5'-endFlow Cytometry13.7 ± 2.3[7]
2mHNE-5Human Neutrophil ElastaseFully 2'-OMe modifiedNot Specified~50

Key Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible binding affinity data. Below are protocols for several key validation techniques, with considerations for 2'-O-methylated aptamers.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (KD).[1][2][3][4]

Protocol:

  • Immobilization of the Target:

    • Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Alternatively, for biotinylated targets, use a streptavidin-coated sensor chip.

  • Preparation of the 2'-O-Methylated Aptamer:

    • Resuspend the lyophilized 2'-O-methylated aptamer in a suitable nuclease-free buffer (e.g., HBS-EP+).

    • To ensure proper folding, heat the aptamer solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Binding Analysis:

    • Inject a series of dilutions of the folded 2'-O-methylated aptamer over the sensor chip surface at a constant flow rate.

    • Include a buffer-only injection as a blank for background subtraction.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration:

    • After each aptamer injection, regenerate the sensor surface by injecting a solution that disrupts the aptamer-target interaction (e.g., a low pH buffer or a high salt concentration solution) to prepare for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the KD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[1][2][3][4]

Protocol:

  • Sample Preparation:

    • Prepare the 2'-O-methylated aptamer and the target protein in the same dialysis buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of both the aptamer and the target protein.

    • Fold the 2'-O-methylated aptamer as described for the SPR protocol.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the folded 2'-O-methylated aptamer into the injection syringe.

    • Perform a series of small injections of the aptamer into the sample cell while monitoring the heat changes.

  • Control Experiment:

    • Perform a control experiment by injecting the aptamer into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting isotherm to a suitable binding model to determine the KD, ΔH, ΔS, and n.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon binding. This technique is highly sensitive, requires low sample volumes, and can be performed in complex biological fluids.[1][2][3][4]

Protocol:

  • Labeling:

    • Label either the 2'-O-methylated aptamer or the target protein with a fluorescent dye (e.g., through NHS-ester chemistry).

  • Sample Preparation:

    • Prepare a series of dilutions of the unlabeled binding partner in the assay buffer.

    • Mix each dilution with a constant concentration of the fluorescently labeled binding partner.

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries.

    • Place the capillaries in the MST instrument and initiate the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence changes.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the concentration of the unlabeled binding partner.

    • Fit the resulting binding curve to a suitable model to determine the KD.

Nuclease Resistance and Off-Target Binding Assays

Beyond on-target affinity, a comprehensive validation of 2'-O-methylated aptamers should include assessments of their stability in biological fluids and their specificity.

Nuclease Resistance Assay

This assay evaluates the stability of the 2'-O-methylated aptamer in the presence of nucleases, typically found in serum.

Protocol:

  • Incubation:

    • Incubate a known concentration of the 2'-O-methylated aptamer (and an unmodified control aptamer) in human or fetal bovine serum at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • Analyze the integrity of the aptamer at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., SYBR Gold) or by using fluorescently labeled aptamers and quantifying the intact product.

  • Quantification:

    • Quantify the percentage of intact aptamer at each time point to determine its half-life in serum. Fully 2'-O-methylated aptamers are expected to show significantly enhanced stability compared to their unmodified counterparts.[7]

Off-Target Binding Assay (using SPR or BLI)

This assay assesses the specificity of the 2'-O-methylated aptamer by measuring its binding to structurally related or functionally similar proteins.

Protocol:

  • Immobilization:

    • Immobilize the primary target and a panel of off-target proteins on separate channels of an SPR sensor chip or different BLI biosensors.

  • Binding Analysis:

    • Inject the folded 2'-O-methylated aptamer over all channels/biosensors at a concentration that gives a clear signal for the primary target.

  • Data Comparison:

    • Compare the binding response of the aptamer to the off-target proteins with its response to the primary target. A highly specific aptamer will show minimal or no binding to the off-target proteins.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the key binding affinity validation techniques.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis prep_aptamer Prepare & Fold 2'-OMe Aptamer injection Inject Aptamer (Serial Dilutions) prep_aptamer->injection prep_target Immobilize Target on Sensor Chip prep_target->injection data_acq Acquire Sensorgram injection->data_acq regeneration Regenerate Sensor Surface regeneration->injection data_acq->regeneration fitting Fit Data to Binding Model data_acq->fitting results Determine KD, kon, koff fitting->results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis prep_aptamer Prepare & Fold 2'-OMe Aptamer titration Titrate Aptamer into Target prep_aptamer->titration control Control Titration (Aptamer into Buffer) prep_aptamer->control prep_target Prepare Target in Same Buffer prep_target->titration heat_measurement Measure Heat Changes titration->heat_measurement control->heat_measurement data_fitting Fit Isotherm to Binding Model heat_measurement->data_fitting thermo_results Determine KD, ΔH, ΔS, Stoichiometry data_fitting->thermo_results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

MST_Workflow cluster_prep Preparation cluster_run MST Run cluster_analysis Data Analysis labeling Fluorescently Label Aptamer or Target mixing Mix Labeled and Unlabeled Partners labeling->mixing serial_dilution Prepare Serial Dilution of Unlabeled Partner serial_dilution->mixing measurement Measure Thermophoresis in Capillaries mixing->measurement plot_data Plot Fluorescence vs. Concentration measurement->plot_data fit_curve Fit Binding Curve plot_data->fit_curve kd_result Determine KD fit_curve->kd_result

Caption: Workflow for Microscale Thermophoresis (MST) analysis.

By carefully considering the strengths and weaknesses of each technique and adhering to rigorous experimental protocols, researchers can confidently and accurately validate the binding affinity of their 2'-O-methylated aptamers, a crucial step towards their successful application in diagnostics and therapeutics.

References

A Comparative Guide to the Quantification of 2'-O-Methylation Levels in Synthesized Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of 2'-O-methylation (2'-OMe), a common modification in RNA oligonucleotides, is critical for research, diagnostics, and the development of therapeutic oligonucleotides. This modification enhances the stability and modulates the biological activity of RNA molecules. A variety of methods are available for the detection and quantification of 2'-O-methylation, each with its own set of advantages and limitations. This guide provides an objective comparison of key methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.

Comparison of Quantification Methods for 2'-O-Methylation

The selection of an appropriate method for quantifying 2'-O-methylation depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the oligonucleotide sample. The following table summarizes the key performance metrics of the most common techniques.

Method Principle Quantification Sensitivity Throughput Advantages Limitations
RiboMethSeq Alkaline hydrolysis and high-throughput sequencing of protected fragments.RelativeHigh (as low as 10 ng of total RNA)HighGenome-wide mapping, no prior sequence knowledge needed.Indirect detection, potential for bias from RNA structure.
2'-OMe-Seq Reverse transcription termination at low dNTP concentrations followed by sequencing.RelativeHigh (requires ~4 µg of total RNA)HighSingle-base resolution, genome-wide mapping.Can be affected by RNA secondary structure, semi-quantitative.
Nm-Seq Periodate (B1199274) oxidation of unmodified ribose followed by sequencing of protected fragments.RelativeHighHighSingle-nucleotide precision, suitable for low-abundance RNAs.Stoichiometric information is lost due to enrichment.
RibOxi-Seq Random RNA fragmentation, periodate oxidation, and sequencing of protected 3'-ends.RelativeHighHighIdentifies known and novel 2'-OMe sites.Lower sensitivity for low-input samples.
RTL-P Reverse transcription at low dNTP concentrations followed by qPCR.Semi-quantitativeVery high (2 ng of total RNA)Low to MediumCost-effective, does not require sequencing.Site-specific, requires prior knowledge of the modification site.
Nm-VAQ RNase H cleavage inhibition by 2'-O-methylation, quantified by qRT-PCR.AbsoluteHighLow to MediumAccurate absolute quantification of methylation ratio.Site-specific, requires custom chimeric probes.
LC-MS Liquid chromatography separation and mass spectrometry detection of nucleosides.AbsoluteHighLowGold standard for absolute quantification, highly accurate.Requires specialized equipment, destroys the sample, does not provide sequence context.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

RiboMethSeq (Ribose-Methylation Sequencing)

This method relies on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.

Protocol Outline:

  • RNA Fragmentation: The synthesized oligonucleotide sample is subjected to random alkaline hydrolysis, which preferentially cleaves phosphodiester bonds adjacent to unmodified riboses.

  • End Repair: The resulting RNA fragments undergo a two-step end-repair process involving 3'-dephosphorylation and 5'-phosphorylation.

  • Adapter Ligation: Illumina sequencing adapters are ligated to both the 3' and 5' ends of the repaired RNA fragments.

  • Reverse Transcription and PCR: The ligated fragments are reverse transcribed into cDNA, which is then amplified by PCR to generate a sequencing library.

  • High-Throughput Sequencing: The library is sequenced using an Illumina platform.

  • Data Analysis: Sequencing reads are mapped back to the reference oligonucleotide sequence. A gap or a significant drop in coverage at a specific position indicates the presence of a 2'-O-methylated nucleotide.

RiboMethSeq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_analysis Data Analysis Oligo Synthesized Oligonucleotide Fragments Alkaline Hydrolysis (Fragmentation) Oligo->Fragments Repaired End Repair (Dephosphorylation/ Phosphorylation) Fragments->Repaired Ligated Adapter Ligation Repaired->Ligated cDNA Reverse Transcription Ligated->cDNA Library PCR Amplification cDNA->Library Sequencing High-Throughput Sequencing Library->Sequencing Mapping Read Mapping Sequencing->Mapping Quantification Quantification (Coverage Gap Analysis) Mapping->Quantification

RiboMethSeq Experimental Workflow
Nm-Seq (2'-O-methylation-sequencing)

Nm-Seq utilizes the resistance of 2'-O-methylated nucleotides to periodate oxidation for their specific detection.

Protocol Outline:

  • RNA Fragmentation: The oligonucleotide sample is fragmented into smaller pieces.

  • Oxidation-Elimination-Dephosphorylation (OED) Cycles: The fragmented RNA undergoes iterative cycles of periodate oxidation, β-elimination, and dephosphorylation. This process sequentially removes 3'-terminal nucleotides with unmodified riboses.

  • Final Oxidation-Elimination: A final round of oxidation and elimination is performed without dephosphorylation. This leaves fragments ending in a 2'-O-methylated nucleotide with a 3'-hydroxyl group, while fragments ending in an unmodified nucleotide have a 3'-phosphate.

  • Adapter Ligation: A sequencing adapter is preferentially ligated to the 3'-hydroxyl group of the 2'-O-methylated fragments.

  • Library Preparation and Sequencing: The ligated fragments are then used to construct a sequencing library, which is subsequently sequenced.

  • Data Analysis: The sequencing reads are mapped to the reference sequence, and the 3'-ends of the reads indicate the positions of 2'-O-methylation.

NmSeq_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of 2'-OMe Fragments cluster_library_analysis Library Preparation & Analysis Oligo Synthesized Oligonucleotide Fragments RNA Fragmentation Oligo->Fragments OED Iterative OED Cycles Fragments->OED FinalOE Final Oxidation-Elimination OED->FinalOE Ligation 3' Adapter Ligation FinalOE->Ligation Library Library Construction & Sequencing Ligation->Library Analysis Data Analysis (Mapping 3' ends) Library->Analysis RTLP_Workflow cluster_rt Reverse Transcription cluster_qpcr qPCR Amplification cluster_analysis Data Analysis Oligo Synthesized Oligonucleotide RT_High RT with High [dNTP] Oligo->RT_High RT_Low RT with Low [dNTP] Oligo->RT_Low qPCR_High qPCR RT_High->qPCR_High qPCR_Low qPCR RT_Low->qPCR_Low Analysis Compare Cq Values (ΔCq) qPCR_High->Analysis qPCR_Low->Analysis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Oligo Synthesized Oligonucleotide Digestion Enzymatic Digestion to Nucleosides Oligo->Digestion LC Liquid Chromatography (Separation) Digestion->LC MS Mass Spectrometry (Detection) LC->MS Quant Absolute Quantification MS->Quant

Navigating the Landscape of 2'-O-methylated RNA/DNA Hybrid Cleavage: A Comparative Guide to RNase H and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of RNA modifications and the development of oligonucleotide therapeutics, the precise analysis of 2'-O-methylated RNA/DNA hybrids is paramount. This guide provides an objective comparison of the RNase H cleavage assay with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

The 2'-O-methylation (Nm) of RNA is a critical post-transcriptional modification involved in a myriad of cellular processes. Its detection and quantification are essential for understanding RNA biology and for the development of antisense oligonucleotides, where 2'-O-methyl modifications are commonly used to enhance stability and reduce off-target effects. The core principle for detecting Nm often relies on the selective cleavage of RNA in RNA/DNA hybrids, where the presence of a 2'-O-methyl group on the ribose sugar inhibits the activity of specific enzymes.

The Gold Standard: RNase H Cleavage Assay

The Ribonuclease H (RNase H) cleavage assay is a widely adopted method for the detection and quantification of 2'-O-methylation. RNase H is an endonuclease that specifically degrades the RNA strand of an RNA/DNA hybrid. Crucially, its catalytic activity is blocked by the presence of a 2'-O-methyl modification on the RNA strand. This property allows for the differentiation between methylated and unmethylated RNA sequences.

A key innovation in this area is the development of quantitative methods like the Nm-VAQ (Nm Validation and Absolute Quantification) assay.[1][2] This technique utilizes a chimeric DNA/RNA probe to direct RNase H cleavage to a specific site of interest. By combining this targeted cleavage with quantitative reverse transcription PCR (qRT-PCR), Nm-VAQ allows for the absolute quantification of the methylation ratio at a specific nucleotide.[1][2]

Experimental Workflow: Nm-VAQ

The Nm-VAQ protocol involves a series of precise steps to ensure accurate quantification of 2'-O-methylation.

experimental_workflow cluster_prep Hybridization cluster_reaction RNase H Cleavage cluster_analysis Quantification RNA Target RNA Hybrid RNA/Probe Hybrid RNA->Hybrid Annealing Probe Chimeric RNA/DNA Probe Probe->Hybrid Cleavage Cleavage Reaction Hybrid->Cleavage RNaseH RNase H Enzyme RNaseH->Cleavage qRT_PCR qRT-PCR Cleavage->qRT_PCR Analysis Data Analysis (ΔCt Method) qRT_PCR->Analysis Quantification Methylation Ratio (%) Analysis->Quantification

Figure 1. Experimental workflow of the Nm-VAQ assay for quantifying 2'-O-methylation.
Performance and Considerations

The RNase H cleavage assay, particularly when coupled with qPCR, offers high sensitivity and specificity for site-specific methylation analysis.

ParameterPerformance of RNase H-based Assays (Nm-VAQ)Reference
Principle Inhibition of RNase H cleavage by 2'-O-methylation, quantified by qRT-PCR.[1][2]
Quantitative? Yes, absolute quantification of methylation ratio.[1][2]
Sensitivity High; can detect low levels of methylation.[2]
Specificity High; directed to a single nucleotide by a chimeric probe.[1]
Throughput Moderate; suitable for validating specific sites.
Advantages Provides absolute quantification; high specificity.[1][2]
Disadvantages Requires careful design of chimeric probes; indirect detection.

While various commercial RNase H enzymes are available, including those from E. coli and human sources, they exhibit different substrate preferences and cleavage patterns.[3][4] For consistent results in 2'-O-methylation detection, it is crucial to use a well-characterized enzyme and maintain consistent reaction conditions. The Nm-VAQ protocol has been successfully implemented using RNase H from New England BioLabs.[1]

Alternative Approaches: A Comparative Overview

While the RNase H assay is a powerful tool, several alternative methods exist, each with its own set of advantages and limitations.

DNAzyme-Mediated Cleavage

DNAzymes are catalytic DNA molecules that can be engineered to cleave RNA at specific sequences. Similar to RNase H, the cleavage activity of certain DNAzymes is inhibited by 2'-O-methylation at or near the cleavage site.[5][6][7] This property can be exploited to detect Nm.

ParameterDNAzyme-based Cleavage AssayReference
Principle Inhibition of DNAzyme catalytic activity by 2'-O-methylation.[5][7]
Quantitative? Semi-quantitative; can be coupled with qPCR for relative quantification.[2]
Sensitivity High.[2]
Specificity High; determined by the DNAzyme's binding arms.[5]
Throughput Moderate to high.
Advantages Cost-effective; stable and easy to synthesize; can be designed for various sequences.[8]
Disadvantages Activity can be sequence-dependent; requires careful design and validation.[8]

A comparative study between DNAzymes and ribozymes for cleaving a full-length mRNA revealed that the most efficient DNAzyme had a significantly higher reaction rate.[8] This suggests that DNAzymes can be a highly active and inexpensive alternative for specific RNA cleavage.[8]

Reverse Transcription-based Methods (RTL-P)

Reverse Transcription at Low dNTP concentrations followed by PCR (RTL-P) is another widely used method for detecting 2'-O-methylation.[6][9][10] This technique is based on the principle that reverse transcriptase tends to pause or dissociate at a 2'-O-methylated nucleotide when the concentration of deoxynucleotide triphosphates (dNTPs) is limiting. The resulting truncated cDNA can be detected and quantified by PCR.

ParameterReverse Transcription at Low dNTPs (RTL-P)Reference
Principle Reverse transcriptase stalling at 2'-O-methylated sites under low dNTP conditions.[6][9]
Quantitative? Semi-quantitative; provides a relative measure of methylation.[11]
Sensitivity High, especially when coupled with PCR.[6]
Specificity Can be influenced by RNA secondary structure, leading to potential false positives.[11]
Throughput High; suitable for screening multiple sites.
Advantages No specialized enzymes other than reverse transcriptase are needed; high throughput.
Disadvantages Semi-quantitative; results can be affected by RNA structure; may not be site-specific if multiple Nm sites are close.[11]

The logical relationship of the key components in these three main methods for detecting 2'-O-methylation highlights their distinct mechanisms.

logical_relationship cluster_rnh RNase H Assay cluster_dna DNAzyme Assay cluster_rtl RTL-P Assay RNaseH_Assay RNase H Hybrid_R RNA/DNA Hybrid RNaseH_Assay->Hybrid_R Cleavage_R Cleavage Inhibition Hybrid_R->Cleavage_R Methylation_R 2'-O-Methylation Methylation_R->Cleavage_R DNAzyme DNAzyme TargetRNA_D Target RNA DNAzyme->TargetRNA_D Cleavage_D Cleavage Inhibition TargetRNA_D->Cleavage_D Methylation_D 2'-O-Methylation Methylation_D->Cleavage_D RT Reverse Transcriptase Low_dNTP Low dNTPs RT->Low_dNTP Stalling RT Stalling Low_dNTP->Stalling Methylation_RT 2'-O-Methylation Methylation_RT->Stalling

Figure 2. Logical relationship of key components in different 2'-O-methylation detection methods.

Detailed Experimental Protocols

RNase H Cleavage Assay (Nm-VAQ Protocol)

This protocol is adapted from the Nm-VAQ method.[1]

  • Hybridization:

    • Mix 12.5 pmol of the target RNA oligonucleotide with 75 pmol of the chimeric RNA/DNA probe in a suitable buffer.

    • Heat the mixture to 95°C for 2 minutes.

    • Slowly cool the mixture to 22°C at a rate of 0.1°C/s and maintain for 5 minutes to allow for hybridization.

  • RNase H Cleavage:

    • Add 1 µl of RNase H (e.g., from New England BioLabs) to the hybridized sample.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by heating at 90°C for 10 minutes.

  • Analysis by qRT-PCR:

    • Use the reaction product as a template for qRT-PCR.

    • Design primers that flank the cleavage site to quantify the amount of uncleaved (methylated) RNA.

    • Calculate the methylation ratio using the ΔCt method, comparing the Ct values of the RNase H-treated sample to a control sample without RNase H treatment.

DNAzyme Cleavage Assay Protocol

This protocol is a general guideline for using 10-23 DNAzymes.

  • Reaction Setup:

    • Prepare a reaction mixture containing the target RNA, the DNAzyme (typically at a 1:10 to 1:100 molar ratio of RNA to DNAzyme), and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂).

  • Denaturation and Annealing:

    • Separately heat the target RNA and DNAzyme solutions to 90°C for 2 minutes, then cool to room temperature.

    • Mix the RNA and DNAzyme and incubate at 37°C for a designated time (e.g., 1-2 hours).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a chelating agent like EDTA to a final concentration of 25 mM.

    • Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) or by qRT-PCR using primers that distinguish between the full-length and cleaved RNA.

RTL-P Assay Protocol

This protocol is based on the method described by Dong et al.[6]

  • Reverse Transcription:

    • Set up two reverse transcription reactions for each RNA sample.

    • Low dNTP reaction: Use a final dNTP concentration of 0.5-4 µM.

    • High dNTP reaction: Use a standard final dNTP concentration (e.g., 40 µM–1 mM).

    • Include a specific RT primer downstream of the putative methylation site.

    • Perform reverse transcription using an M-MLV reverse transcriptase.

  • PCR Amplification:

    • Use the cDNA from both reactions as templates for PCR.

    • Design two forward primers: one upstream (FU) and one downstream (FD) of the methylation site, and a common reverse primer (R).

    • Perform PCR for a set number of cycles.

  • Analysis:

    • Analyze the PCR products on an agarose (B213101) gel.

    • In the presence of methylation, the FU/FD product ratio will be lower in the low dNTP condition compared to the high dNTP condition.

Conclusion

The choice of assay for analyzing 2'-O-methylated RNA/DNA hybrids depends on the specific research question, available resources, and desired level of quantification. The RNase H cleavage assay , particularly the Nm-VAQ method, stands out for its ability to provide absolute quantification of methylation at specific sites, making it ideal for detailed validation studies. DNAzyme-based assays offer a cost-effective and versatile alternative with high specificity, while RTL-P is a high-throughput method suitable for initial screening, although it is semi-quantitative and can be influenced by RNA structure. By understanding the principles, performance, and protocols of each method, researchers can make an informed decision to accurately and efficiently investigate the role of 2'-O-methylation in their systems of interest.

References

A Comparative Guide to 2'-O-Methyl Modified siRNAs for Gene Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of RNA interference (RNAi) research and therapeutics, the stability and specificity of small interfering RNAs (siRNAs) are paramount for achieving robust and reliable gene knockdown. Chemical modifications are widely employed to enhance the performance of siRNAs. Among these, the 2'-O-methyl (2'-OMe) modification of the ribose sugar has emerged as a crucial tool for improving siRNA efficacy. This guide provides an objective comparison of 2'-O-methyl modified siRNAs with other alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their gene silencing endeavors.

Performance Enhancements with 2'-O-Methyl Modifications

The introduction of a methyl group at the 2' position of the ribose in siRNA molecules confers several advantageous properties. The primary benefits include increased resistance to nuclease degradation, which prolongs the siRNA's half-life in biological systems, and a reduction in off-target effects.[1][2]

Key Advantages of 2'-O-Methyl siRNA Modification:

  • Enhanced Nuclease Resistance: The 2'-OMe modification provides significant protection against enzymatic degradation, leading to a longer duration of the gene silencing effect.[1][2] Selectively modified fork-siRNA duplexes with 2'-OMe modifications have been shown to provide an inhibitory effect for up to 12 days post-transfection, whereas the effect of non-modified counterparts expired within 6 days.[2]

  • Reduced Off-Target Effects: A key challenge in RNAi is the unintended silencing of non-target genes. Position-specific 2'-OMe modifications, particularly at position 2 of the guide strand, have been demonstrated to significantly reduce off-target transcript silencing without compromising on-target gene knockdown.[3][4] This modification can reduce the silencing of off-target transcripts by an average of 66%.[3]

  • Reduced Immunogenicity: The 2'-OMe modification can decrease the activation of the innate immune system by reducing recognition by Toll-like receptors (TLRs).[1]

  • Maintained On-Target Activity: When strategically placed, 2'-OMe modifications do not interfere with the siRNA's ability to be incorporated into the RNA-induced silencing complex (RISC) and effectively cleave the target mRNA.[3][5]

Comparison with Other siRNA Modifications

While 2'-OMe modifications offer substantial benefits, they are often used in combination with other chemical modifications to further enhance siRNA performance. The choice of modification strategy depends on the specific application and desired characteristics.

Modification TypePrimary Advantage(s)Considerations
2'-O-Methyl (2'-OMe) Increased nuclease resistance, reduced off-target effects, reduced immunogenicity.[1][2][3]Extensive modification can potentially reduce silencing activity.
Phosphorothioate (PS) High nuclease resistance.[1][5]Can increase cytotoxicity and interfere with RISC loading if used extensively.[1][5]
2'-Fluoro (2'-F) Increases binding affinity and nuclease resistance.[6]May have more limited nuclease resistance compared to other 2'-ribose modifications.[6]
2'-O-Methoxyethyl (2'-MOE) Stronger nuclease resistance than 2'-OMe, enhanced binding affinity.[1]
Locked Nucleic Acid (LNA) Very high binding affinity and nuclease resistance.[4][7]Can significantly alter duplex stability and may inhibit RISC activity if not used judiciously.[4]

Experimental Protocols

Reproducible and reliable gene knockdown experiments hinge on well-defined protocols. Below are methodologies for key experiments in siRNA performance evaluation.

siRNA Transfection Protocol (General)

This protocol provides a general guideline for transfecting mammalian cells with siRNA. Optimization is crucial for each cell type and siRNA.

Materials:

  • siRNA duplexes (unmodified, 2'-OMe modified, and other modifications)

  • Appropriate cell line and culture medium

  • Optimized siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Multi-well culture plates

  • Positive and negative control siRNAs[8]

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. Dilute the siRNA in Opti-MEM™ to the desired final concentration (e.g., 10-100 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the target gene and the assay being performed.

  • Analysis: Harvest the cells for downstream analysis of gene knockdown.

Quantitative Real-Time PCR (qPCR) for Knockdown Analysis

qPCR is a sensitive method to quantify the reduction in target mRNA levels following siRNA treatment.[8][9]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, PPIB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from transfected and control cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: a. Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers. b. Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Comparing siRNA Performance

experimental_workflow cluster_preparation Preparation cluster_transfection Transfection cluster_incubation Incubation cluster_analysis Analysis A Design & Synthesize siRNAs (Unmodified, 2'-OMe, etc.) C Prepare siRNA-Lipid Complexes A->C B Culture & Seed Cells D Transfect Cells B->D C->D E Incubate for 24-72h D->E F Harvest Cells E->F G RNA Extraction & qPCR (mRNA Knockdown) F->G H Protein Extraction & Western Blot (Protein Knockdown) F->H I Off-Target Analysis (Microarray/RNA-Seq) F->I

Caption: Workflow for comparing the performance of different siRNA modifications.

RNA Interference (RNAi) Pathway

rnai_pathway siRNA ds siRNA (e.g., 2'-OMe modified) Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Direct Loading Dicer->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Passenger strand ejection mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Slicing by Ago2 Degradation mRNA Degradation Cleavage->Degradation

References

A Comparative Analysis of the Thermal Stability of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal melting temperature (Tm) of oligonucleotides is paramount for applications ranging from diagnostics to antisense therapeutics. Chemical modifications are often employed to enhance the stability and binding affinity of these molecules. This guide provides a comparative analysis of the thermal melting (Tm) of oligonucleotides featuring common modifications: 2'-O-Methyl (2'-O-Me) RNA, Phosphorothioates (PS), Locked Nucleic Acids (LNA), and Peptide Nucleic Acids (PNA).

The thermal stability of an oligonucleotide duplex, indicated by its melting temperature (Tm), is the temperature at which half of the duplex dissociates into single strands. A higher Tm generally signifies a more stable duplex. This property is critically influenced by factors such as oligonucleotide length, GC content, salt concentration, and, notably, chemical modifications to the sugar, backbone, or nucleobase.

Quantitative Comparison of Thermal Melting Temperatures

The following table summarizes the impact of various modifications on the thermal stability of oligonucleotide duplexes. The change in melting temperature (ΔTm) is often reported on a per-modification basis and can vary depending on the sequence context, the type of duplex (DNA:DNA, DNA:RNA, etc.), and experimental conditions.

Modification TypeTarget DuplexSequence/ContextUnmodified Tm (°C)Modified Tm (°C)ΔTm per Modification (°C)Reference
2'-O-Methyl (2'-O-Me) RNA RNA15mer45.157.7 (with PS)+1.3 (per 2'-O-Me residue in a DNA/RNA duplex)[1][2]
DNA15mer-62.8-[1]
Phosphorothioate (B77711) (PS) RNA15mer45.133.9Approximately -0.5[1][3]
DNA12mer d(CGCGAATTCGCG)6849-[4]
Locked Nucleic Acid (LNA) DNA/RNA18mer--+1.5 to +4[5]
DNA or RNA---+2 to +8[6]
Peptide Nucleic Acid (PNA) DNA6-base thymine (B56734) PNA/adenine DNA< 1031-[7]

Experimental Protocols

The determination of oligonucleotide Tm is most commonly performed using UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature. This process is often referred to as a thermal denaturation or melting curve experiment.[8][9]

Detailed Protocol for Thermal Melting (Tm) Measurement

1. Reagent and Sample Preparation:

  • Annealing Buffer: Prepare a buffer solution, typically containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, with a pH of 7.0. The salt concentration is a critical factor influencing Tm.[10]

  • Oligonucleotide Resuspension: Resuspend the lyophilized unmodified and modified oligonucleotides and their complementary strands in the annealing buffer to a stock concentration of 100 µM.

  • Sample Preparation: For a standard Tm measurement, prepare a solution containing the oligonucleotide and its complementary strand at a final concentration of 1 µM each in the annealing buffer. The total volume will depend on the cuvette used (typically 100 µL to 1 mL).

2. Instrumentation Setup (UV-Vis Spectrophotometer with a Peltier temperature controller):

  • Set the spectrophotometer to measure absorbance at 260 nm.

  • Use a quartz cuvette with a known path length (e.g., 1 cm).

  • Program the temperature controller to perform a temperature ramp. A typical ramp would be from 20°C to 95°C with a heating rate of 1°C/minute.[6]

3. Data Acquisition:

  • Blank Measurement: First, measure the absorbance of the annealing buffer alone across the temperature range to obtain a baseline.

  • Sample Measurement: Place the cuvette with the oligonucleotide sample in the spectrophotometer.

  • Annealing (optional but recommended): Before the melting experiment, it is good practice to anneal the sample by heating it to 95°C for 2-5 minutes and then slowly cooling it to room temperature. This ensures proper duplex formation.[11]

  • Melting Curve Acquisition: Start the pre-programmed temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

4. Data Analysis:

  • Plotting the Melting Curve: Plot the absorbance at 260 nm (Y-axis) against the temperature in °C (X-axis). The resulting curve will be sigmoidal.

  • Determining the Tm: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This corresponds to the midpoint of the absorbance transition. A common and accurate method to determine the Tm is to calculate the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.[12]

Visualizing Workflows and Pathways

Experimental Workflow for Tm Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermal melting temperature of an oligonucleotide.

experimental_workflow Experimental Workflow for Oligonucleotide Tm Determination cluster_prep Sample Preparation cluster_measurement UV-Vis Spectrophotometry cluster_analysis Data Analysis reagent_prep Prepare Annealing Buffer oligo_resuspend Resuspend Oligonucleotides reagent_prep->oligo_resuspend sample_mix Mix Oligo and Complement oligo_resuspend->sample_mix anneal Anneal Sample (95°C then cool) sample_mix->anneal Transfer to Cuvette temp_ramp Temperature Ramp (e.g., 20°C to 95°C) anneal->temp_ramp abs_measure Measure Absorbance at 260 nm temp_ramp->abs_measure plot_curve Plot Melting Curve (Abs vs. Temp) abs_measure->plot_curve Generate Data first_derivative Calculate First Derivative plot_curve->first_derivative determine_tm Identify Tm at Peak first_derivative->determine_tm

Caption: Workflow for Tm determination.

Antisense Oligonucleotide Mechanism of Action

A critical application where Tm is a key parameter is in the design of antisense oligonucleotides (ASOs). ASOs are short, synthetic nucleic acid sequences that bind to a target mRNA, leading to the modulation of gene expression. The stability of the ASO:mRNA duplex, directly related to its Tm, is crucial for its efficacy. The diagram below outlines a common mechanism of action for RNase H-dependent ASOs.[13][14]

ASO_Mechanism Mechanism of Action for RNase H-dependent Antisense Oligonucleotides cluster_cellular_env Cellular Environment ASO Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization (High Tm is critical) Ribosome Ribosome mRNA->Ribosome Translation RNaseH RNase H mRNA->RNaseH ASO:mRNA duplex recruits RNase H Protein Protein Synthesis Ribosome->Protein Degradation mRNA Degradation RNaseH->Degradation NoProtein No Protein Synthesis Degradation->NoProtein

Caption: Antisense Oligonucleotide (ASO) mechanism.

Conclusion

The choice of chemical modification for an oligonucleotide depends on the specific application. For applications requiring high binding affinity and thermal stability, such as in antisense therapy or diagnostics with short probes, LNA and PNA modifications offer significant advantages, substantially increasing the Tm. 2'-O-Me modifications also provide a moderate increase in Tm and offer nuclease resistance. Conversely, phosphorothioate modifications, while crucial for enhancing nuclease resistance, generally lead to a slight decrease in thermal stability. A thorough understanding and comparative analysis of how these modifications affect the thermal melting temperature are essential for the rational design of effective and specific oligonucleotide-based tools and therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DMT-2'O-Methyl-rU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of DMT-2'O-Methyl-rU Phosphoramidite (B1245037), ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides a detailed, step-by-step operational plan for the disposal of DMT-2'O-Methyl-rU Phosphoramidite, a key reagent in oligonucleotide synthesis. Following these procedures will mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Logistical Information

This compound is a moisture-sensitive and combustible solid that can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

In the event of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container, and disposed of as hazardous waste.[1] The affected area should then be decontaminated.[1] It is imperative to prevent this chemical from entering drains or waterways.[1]

Operational Plan for Disposal

The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis, followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite group is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate compound.[1]

This protocol is designed for the deactivation of small quantities of expired or unused solid this compound and residues in empty containers.

Step-by-Step Disposal Protocol:

  • Preparation: All procedures must be conducted within a certified chemical fume hood. Ensure all required PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724).

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Hydrolysis (Quenching):

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A volume ratio of approximately 1:10 (phosphoramidite solution to bicarbonate solution) is recommended to ensure a complete reaction.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

Contaminated labware, such as pipette tips and microfuge tubes, should be placed in a designated hazardous waste container. Empty chemical containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[3] After thorough cleaning, the container can be disposed of in the regular trash.[3][4]

Quantitative Data for Disposal

ParameterValue/RecommendationSource
Chemical Formula C40H49N4O9PChemShuttle
Molecular Weight 760.825 g/mol ChemShuttle
Appearance White to off-white powderSigma-Aldrich
Storage Temperature -20°C to -10°CSigma-Aldrich
Deactivating Agent 5% Aqueous Sodium Bicarbonate (NaHCO₃)BenchChem
Solvent for Dissolution Anhydrous Acetonitrile (ACN)BenchChem
Ratio of Waste to Quenching Solution ~1:10 (v/v)BenchChem
Recommended Reaction Time ≥ 24 hoursBenchChem

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_waste Waste Management A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a certified chemical fume hood A->B C Dissolve waste this compound in anhydrous acetonitrile B->C E Slowly add the phosphoramidite solution to the bicarbonate solution with stirring C->E D Prepare a 5% aqueous solution of Sodium Bicarbonate D->E F Allow the mixture to react for at least 24 hours E->F G Transfer the hydrolyzed mixture to a labeled hazardous waste container F->G H Arrange for pickup by institutional EHS or a licensed disposal contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DMT-2'O-Methyl-rU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of DMT-2'O-Methyl-rU Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

DMT-2'O-Methyl-rU Phosphoramidite is a hazardous substance that requires careful handling. It may cause skin and eye irritation and potential respiratory irritation.[1][2] All handling of this chemical, particularly when in solid form or when preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Given that some glove materials offer limited protection against certain chemicals, it is recommended to double-glove, especially when handling concentrated solutions. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[3]

  • Respiratory Protection: In situations where dust may be generated and adequate ventilation is not available, a NIOSH-approved respirator is recommended.[3]

Operational Plan: From Receipt to Use

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (110764-79-9) on the label match the order.[4]

  • The container should be tightly sealed.[3]

2. Storage:

  • Store the container in a freezer at a temperature between -10°C and -25°C.

  • The storage area should be dry and well-ventilated.[3]

  • Store under an inert gas atmosphere, such as argon, to prevent degradation from moisture and oxidation.

3. Preparation of Solutions:

  • All manipulations of the solid phosphoramidite and preparation of solutions must be performed in a chemical fume hood.

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture, which can degrade the product.

  • Use anhydrous solvents, such as acetonitrile (B52724), for dissolution.

  • Carefully transfer the required amount of the solid using appropriate tools (e.g., a clean, dry spatula).

  • Reseal the container tightly under an inert atmosphere before returning to storage.

4. Handling During Oligonucleotide Synthesis:

  • Ensure that the oligonucleotide synthesizer is located in a well-ventilated area.

  • Follow the instrument manufacturer's instructions for loading the phosphoramidite solution.

  • Regularly inspect the tubing and fittings of the synthesizer for any leaks.

Emergency Response Plan

  • Spills:

    • Evacuate the immediate area.

    • Wear the appropriate PPE, including respiratory protection if necessary.[3]

    • For solid spills, carefully sweep up the material to avoid generating dust.

    • For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[1]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[1]

    • Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.[1]

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area gently with soap and plenty of water.[2]

    • Seek medical attention if irritation persists.[2]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.[2]

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Rinse the mouth with water.[3]

    • Do not induce vomiting.

    • Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] The primary method for the safe disposal of phosphoramidite waste is through a controlled deactivation process via hydrolysis.[1]

Experimental Protocol for Deactivation of Phosphoramidite Waste:

This protocol is intended for the deactivation of small quantities of expired or unused solid phosphoramidite waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile

  • 5% (w/v) aqueous solution of sodium bicarbonate

  • Appropriately labeled hazardous waste container

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood while wearing the appropriate PPE.[1]

  • Dissolution:

    • For solid waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[1] The weak basic condition helps to neutralize any acidic byproducts.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Quantitative Data Summary

ParameterValueReference
CAS Number 110764-79-9[4]
Molecular Formula C40H49N4O9P[4]
Molecular Weight 760.81 g/mol [4]
Storage Temperature -10°C to -25°C
Appearance White to off-white powder
Disposal Deactivation Solution 5% (w/v) Sodium Bicarbonate (aqueous)[1]
Deactivation Time Minimum 24 hours[1]

Workflow Visualization

Safe_Handling_Workflow Safe Handling Workflow for this compound receiving Receiving and Inspection storage Storage (-10°C to -25°C) receiving->storage prep_solution Solution Preparation (in Fume Hood) storage->prep_solution synthesis Oligonucleotide Synthesis prep_solution->synthesis collect_waste Collect Waste (Solid, Liquid, Contaminated PPE) synthesis->collect_waste ppe Mandatory PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves spill Spill Response contact Skin/Eye Contact inhalation Inhalation ingestion Ingestion deactivate Deactivation (Hydrolysis with 5% NaHCO3) collect_waste->deactivate dispose Dispose as Hazardous Waste deactivate->dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.